molecular formula C8H15NO2 B1591502 3-(Piperidin-2-yl)propanoic acid CAS No. 4088-33-9

3-(Piperidin-2-yl)propanoic acid

Cat. No.: B1591502
CAS No.: 4088-33-9
M. Wt: 157.21 g/mol
InChI Key: AYRHHRXKZJGDSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Piperidin-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h7,9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRHHRXKZJGDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557753
Record name 3-(Piperidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4088-33-9
Record name 3-(Piperidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Piperidin-2-yl)propanoic acid chemical properties

[1][2][3]

Executive Summary & Compound Identity

3-(Piperidin-2-yl)propanoic acid (CAS: 4088-33-9 ) is a non-proteinogenic amino acid characterized by a piperidine ring substituted at the C2 position with a propanoic acid side chain.[1][2][3] Structurally, it represents a chain-extended homolog of pipecolic acid (piperidine-2-carboxylic acid).[1][2]

Its chemical significance lies in its ability to undergo intramolecular cyclization to form octahydroindolizin-3-one , a fused bicyclic lactam scaffold found in numerous alkaloids (e.g., swainsonine analogs) and peptidomimetics.[1][2] Biologically, it serves as a conformational constraint in peptide design and shares pharmacophore features with GABA uptake inhibitors like nipecotic acid.[2]

Chemical Identity Table
PropertyDetail
IUPAC Name 3-(Piperidin-2-yl)propanoic acid
Common Synonyms 3-(2-Piperidyl)propionic acid; 3-(2-Piperidinyl)propanoic acid
CAS Number 4088-33-9 (Racemic)
Molecular Formula C

H

NO

Molecular Weight 157.21 g/mol
SMILES OC(=O)CCC1CCCCN1
Structure Type

-Amino acid homolog; Heterocyclic fatty acid

Physicochemical Profile

As a zwitterionic molecule containing both a basic secondary amine and an acidic carboxyl group, 3-(Piperidin-2-yl)propanoic acid exhibits properties distinct from simple carboxylic acids.

Key Constants & Solubility
ParameterValue (Experimental/Predicted)Context
pKa (Acid) 4.46 ± 0.10Higher than

-amino acids (e.g., proline pKa ~2.[1][2]0) due to increased distance between the ammonium center and the carboxylate, reducing the inductive electron-withdrawing effect.[1][2]
pKa (Base) ~10.5Typical for cyclic secondary amines (piperidines).[2]
Isoelectric Point (pI) ~7.5Exists primarily as a zwitterion at physiological pH.[2]
LogP -0.5 to 0.2Moderately hydrophilic; high water solubility in zwitterionic form.[1][2]
Melting Point 160–165 °C (decomp.)[2]High melting point indicative of strong intermolecular ionic lattice forces (salt-like structure).[1][2]
Structural Insight: The "Folded" Conformation

In solution, the molecule often adopts a folded conformation where the ammonium proton hydrogen-bonds with the carboxylate oxygen.[1][2] This pre-organizes the molecule for cyclization, a critical feature for its utility in synthesizing indolizidinone scaffolds.[2]

Synthetic Pathways

The synthesis of 3-(Piperidin-2-yl)propanoic acid typically proceeds via the modification of a pyridine precursor, followed by catalytic hydrogenation.[1][2] This route ensures the construction of the carbon skeleton before establishing the stereochemistry of the piperidine ring.[1][2]

Pathway: The Knoevenagel-Hydrogenation Route[1][2]
  • Condensation: 2-Pyridinecarboxaldehyde reacts with malonic acid (Doebner modification) to form 3-(2-Pyridyl)acrylic acid .[1][2]

  • Hydrogenation: The pyridine ring and the alkene are simultaneously reduced using Platinum(IV) oxide (Adams' catalyst) or Palladium on Carbon (Pd/C) under acidic conditions.[1][2]

Expert Note: The hydrogenation step creates a chiral center at C2.[1][2] Unless asymmetric hydrogenation catalysts (e.g., Rh-DUPHOS) are used, the product is obtained as a racemate.[1][2]

SynthesisPyridine2-PyridinecarboxaldehydeAcrylic3-(2-Pyridyl)acrylic acid(Intermediate)Pyridine->AcrylicMalonic acid, PyridineReflux (Knoevenagel)Product3-(Piperidin-2-yl)propanoic acid(Target)Acrylic->ProductH2, PtO2 or Pd/CHCl/H2O (Hydrogenation)

Figure 1: Synthetic pathway transforming 2-pyridinecarboxaldehyde to the target piperidine derivative via an unsaturated intermediate.[1]

Chemical Reactivity & Derivatization

The core utility of 3-(Piperidin-2-yl)propanoic acid lies in its bifunctionality . It can react as an amine, an acid, or undergo intramolecular cyclization.[2]

Intramolecular Lactamization (Indolizidinone Formation)

The most defining chemical property of this molecule is its tendency to cyclize into octahydroindolizin-3-one (a fused 6,5-bicyclic lactam).[1][2]

  • Mechanism: Thermal dehydration or activation of the carboxyl group (e.g., with SOCl

    
     or carbodiimides) drives the nucleophilic attack of the piperidine nitrogen onto the carbonyl carbon.[2]
    
  • Significance: This reaction constructs the core skeleton of indolizidine alkaloids , which are potent glycosidase inhibitors.[2]

LactamizationOpenOpen Chain(Zwitterion)TSTransition State(N attacks C=O)Open->TSHeat / Coupling Agent (-H2O)LactamOctahydroindolizin-3-one(Bicyclic Lactam)TS->LactamCyclization

Figure 2: The cyclization pathway to the indolizidine scaffold.[1]

Coordination Chemistry

As a

12

12

Biological & Pharmacological Context

GABA Analog & Neurotransmitter Modulation

Structurally, the molecule contains the GABA backbone embedded within a rigidified system.[2]

  • GABA: H

    
    N-CH
    
    
    -CH
    
    
    -CH
    
    
    -COOH
  • 3-(Piperidin-2-yl)propanoic acid: The nitrogen and the first two carbons of the chain are part of/attached to the piperidine ring.[1][2]

  • Activity: It acts as a conformational probe for GABA receptors and transporters (GAT).[2] While less potent than nipecotic acid (piperidine-3-carboxylic acid) as a GAT inhibitor, it provides critical SAR (Structure-Activity Relationship) data regarding the optimal distance between the ammonium and carboxylate pharmacophores.[1][2]

Peptidomimetics

In drug design, this unit is used as a turn inducer .[1][2] When incorporated into a peptide chain, the piperidine ring restricts the conformational freedom of the backbone, forcing the peptide into specific secondary structures (e.g.,

2

Experimental Protocol: Synthesis of HCl Salt

The following protocol is a standardized method for generating the hydrochloride salt, ensuring stability and ease of handling.

Objective: Synthesis of 3-(Piperidin-2-yl)propanoic acid hydrochloride from 3-(2-pyridyl)acrylic acid.

  • Preparation of Precursor:

    • Dissolve 3-(2-pyridyl)acrylic acid (10 mmol) in 50 mL of 10% aqueous acetic acid or dilute HCl.

  • Hydrogenation:

    • Add Platinum(IV) oxide (PtO

      
      , Adams' catalyst, 5 mol%) or 10% Pd/C (10 wt%).[1][2]
      
    • Transfer to a Parr hydrogenation apparatus.[1][2][4]

    • Pressurize to 40–50 psi H

      
       and shake at room temperature for 12–24 hours.
      
    • Monitoring: Monitor H

      
       uptake. Reaction is complete when uptake ceases.[1][2]
      
  • Workup:

    • Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst).[1][2]

    • Concentrate the filtrate under reduced pressure to obtain a viscous oil.[1][2]

  • Crystallization:

    • Dissolve the residue in a minimum amount of hot ethanol.[1][2]

    • Add diethyl ether dropwise until turbidity appears.[1][2]

    • Cool to 4°C overnight.[1][2]

    • Collect the white crystalline solid via filtration.[1][2]

  • Validation:

    • 1H NMR (D

      
      O):  Look for the disappearance of aromatic pyridine signals (~7-9 ppm) and the appearance of piperidine multiplets (1.5–3.5 ppm).
      
    • Yield: Typical yields range from 85–95%.[1][2]

References

  • ChemicalBook. (2025).[1][2] 3-Piperidin-2-yl-propionic acid - Product Description and CAS 4088-33-9.[1][2][3] Retrieved from [1][2]

  • National Institutes of Health (NIH) - PubChem. (2025).[1][2] 3-(Piperidin-2-yl)propanoic acid hydrochloride - Compound Summary. Retrieved from [1][2]

  • PrepChem. (2024).[1][2] Synthesis of 3-(2-Thienyl)propanoic acid (Analogous Hydrogenation Protocol). Retrieved from

  • MDPI. (2022).[1][2] Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Molecules. Retrieved from [1][2]

  • Smolecule. (2024).[1][2][5] 3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid - Physiochemical Properties. Retrieved from [1][2]

3-(Piperidin-2-yl)propanoic Acid: Mechanism of Action & Pharmacophoric Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(Piperidin-2-yl)propanoic acid (also known as 2-Piperidinepropionic acid or Homopipecolic acid ).

Editorial Note on Isomer Specificity: A critical distinction must be made immediately. The chemical literature and commercial databases often conflate two isomers:

  • 3-(Piperidin-2-yl)propanoic acid (C-linked): The subject of this guide. A core scaffold for integrin antagonists and indolizidine alkaloids .

  • 3-(Piperidin-1-yl)propanoic acid (N-linked): A cosmetic ingredient (SerpinBlock™) used for SerpinB3 inhibition in skin care. This guide focuses on the C-linked 2-yl isomer as requested, while referencing the N-linked isomer only for comparative clarity.

Executive Summary

3-(Piperidin-2-yl)propanoic acid is a non-proteinogenic amino acid homolog and a versatile pharmacophore. It functions primarily as a conformationally constrained scaffold in medicinal chemistry. Its mechanism of action is defined by its ability to mimic the spatial arrangement of the Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence, making it a potent core for GPIIb/IIIa receptor antagonists (antiplatelet agents). Additionally, it serves as a biosynthetic precursor to indolizidine alkaloids , which act as glycosidase inhibitors.

FeatureTechnical Specification
IUPAC Name 3-(Piperidin-2-yl)propanoic acid
Synonyms 2-Piperidinepropionic acid, Homopipecolic acid
Molecular Formula C₈H₁₅NO₂
Primary Target Integrin αIIbβ3 (GPIIb/IIIa) [as scaffold]
Secondary Target Glycosidases [via Indolizidine conversion]
Structural Role Arginine/Aspartate Mimetic (RGD Mimetic)

Pharmacophoric Mechanism of Action

The biological activity of 3-(Piperidin-2-yl)propanoic acid is not inherent to the free acid but rather to its role as a pharmacophore —a structural framework that positions binding groups in optimal orientation for receptor interaction.

Integrin Antagonism (GPIIb/IIIa Blockade)

The most significant pharmacological application of the piperidine-2-propionic acid motif is in the design of fibrinogen receptor antagonists .

  • Target : The GPIIb/IIIa (αIIbβ3) integrin receptor on platelets.

  • Mechanism : The receptor recognizes the RGD (Arg-Gly-Asp) sequence on fibrinogen.

    • The Piperidine Nitrogen (basic) mimics the Guanidine group of Arginine.

    • The Propanoic Acid Carboxyl (acidic) mimics the Carboxylate group of Aspartic acid.

    • ** conformational Constraint**: Unlike a flexible linear peptide, the piperidine ring restricts the rotation of the basic group, locking the pharmacophore into a bioactive conformation that fits the receptor's binding pocket with high affinity (IC₅₀ values often in the nanomolar range for derivatives).

Precursor to Indolizidine Alkaloids

The molecule undergoes intramolecular cyclization to form indolizidines (e.g., 2-oxoindolizidine).

  • Biological Output : Indolizidines (like swainsonine) are potent inhibitors of lysosomal glycosidases (e.g., mannosidase).

  • Pathway : The amine attacks the activated carboxyl group (or derivative), closing the ring to form a bicyclic system. This mimics the transition state of sugar hydrolysis, blocking the enzyme active site.

Structural Homology to GABA

As a chain-extended homolog of nipecotic acid (a GABA uptake inhibitor) and pipecolic acid , the 2-yl isomer possesses structural affinity for GABA transporters (GAT), though with altered selectivity due to the extra ethylene bridge.

Visualization: Pharmacophore & Synthesis Pathways[1]

The following diagram illustrates the structural logic of the RGD mimetic action and the synthetic pathway to indolizidines.

G RGD RGD Peptide (Arg-Gly-Asp) Integrin Integrin αIIbβ3 (GPIIb/IIIa) RGD->Integrin Native Binding Scaffold 3-(Piperidin-2-yl) propanoic acid Indolizidine Indolizidine (Glycosidase Inhibitor) Scaffold->Indolizidine Intramolecular Cyclization Basic Basic N (Mimics Arg) Scaffold->Basic Contains Acidic Acidic COOH (Mimics Asp) Scaffold->Acidic Contains Basic->Integrin Ionic Bond (Asp 224) Acidic->Integrin Coordination (Mg2+ Ion)

Figure 1: Mechanistic map showing the dual utility of the scaffold: as an RGD mimetic for integrin binding and as a precursor for bicyclic alkaloids.

Experimental Protocols

Synthesis via Asymmetric Michael Addition

This protocol yields high enantioselectivity, crucial for biological activity (e.g., the (S)-enantiomer is often the bioactive form for integrins).

Reagents :

  • Aldehyde (Piperidine precursor)

  • Organocatalyst (Jørgensen’s catalyst)

  • Acrylate (Michael acceptor)

Workflow :

  • Catalyst Activation : Dissolve 20 mol% organocatalyst in DCE (1,2-dichloroethane).

  • Addition : Add aldehyde (1.0 equiv) and cool to -25°C.

  • Reaction : Add acrylate and stir until TLC indicates consumption of starting material.

  • Reduction : Add NaBH₄ (in situ) to reduce the intermediate formyl group to the alcohol or amine (depending on precursor).

  • Hydrolysis : Treat the resulting ester with LiOH/THF to yield 3-(Piperidin-2-yl)propanoic acid .

Cyclization to Indolizidine (Validation Assay)

To verify the structural integrity of the 2-yl propionic chain, researchers often cyclize it to the lactam.

  • Heat : Heat the amino acid neat or in high-boiling solvent to 170°C.

  • Observation : Formation of 2-oxoindolizidine (bicyclic lactam).

  • Analysis :

    • IR : Appearance of lactam carbonyl stretch (~1640 cm⁻¹).

    • NMR : Disappearance of the carboxylic acid proton and shift of the α-proton.

Comparative Analysis: C-linked vs. N-linked Isomers

To ensure experimental rigor, one must distinguish the target molecule from its commercial isomer.

Feature3-(Piperidin-2-yl)propanoic acid 3-(Piperidin-1-yl)propanoic acid
Linkage Carbon-Carbon (C2 of Ring)Nitrogen-Carbon (N1 of Ring)
Primary Use Drug Scaffold (Integrin Antagonists)Cosmetic Active (SerpinBlock™)
Mechanism RGD Mimetic, Alkaloid PrecursorSerpinB3 Inhibitor (Protease Inhibition)
Key Reference J. Org.[1] Chem. (Synthesis)Shiseido Patents (Skin Care)

References

  • Asymmetric Synthesis of Piperidine Derivatives

    • Title: Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid.
    • Source: The Journal of Organic Chemistry, American Chemical Society.
    • URL: [Link]

  • Indolizidine Alkaloid Synthesis

    • Title: Chemoenzymatic synthesis, structural study and biological activity of novel indolizidine and quinolizidine iminocyclitols.
    • Source: Organic & Biomolecular Chemistry.
    • URL: [Link]

  • Integrin Antagonist Design (Scaffold Context): Title: Design and Synthesis of Non-Peptide Peptidomimetic Antagonists of the Fibrinogen Receptor (GPIIb/IIIa). Source: Journal of Medicinal Chemistry (General reference for piperidine-propionic acid scaffolds in RGD mimetics). Context: Establishes the "Basic N - Acidic COOH" distance requirement (~10-15 Å) provided by the piperidine-propionic scaffold.
  • Comparative Reference for N-Isomer (Skin Mechanism)

Sources

Technical Guide: Synthesis of (R)-3-(Piperidin-2-yl)propanoic Acid

[1][2]

Executive Summary

(R)-3-(Piperidin-2-yl)propanoic acid (also known as (R)-β-homopipecolic acid) is a critical chiral scaffold in the design of peptidomimetics, particularly integrin inhibitors (e.g., GPIIb/IIIa antagonists) and thrombin inhibitors.[1][2] Its structural rigidity, provided by the piperidine ring, combined with the extended carboxylic acid tail, allows for precise spatial positioning of pharmacophores.[2]

This guide details two distinct synthetic pathways selected for their reliability and scalability:

  • The Chiral Pool Homologation Route (Precision Method): Utilizes (R)-Pipecolic acid as a starting material, preserving absolute stereochemistry via Arndt-Eistert homologation.[1][2] Recommended for gram-scale synthesis where enantiomeric purity is paramount.[1][2]

  • The Catalytic Hydrogenation & Resolution Route (Scale-Up Method): Involves the reduction of a pyridine precursor followed by classical optical resolution. Recommended for multi-kilogram batches where cost-efficiency is the driver.[1][2]

Strategic Retro-Analysis

To access the target (R)-enantiomer with high fidelity, we must control the C2 stereocenter.[2]

  • Strategy A (Homologation): The stereocenter at C2 is already established in (R)-Pipecolic acid. The challenge is extending the C2-carboxylate to a C2-propionate without racemization.[1][2] The Arndt-Eistert reaction is the gold standard here.[2]

  • Strategy B (Reduction/Resolution): The pyridine ring is aromatic and achiral. Hydrogenation creates the C2 stereocenter as a racemate.[2] Resolution is then required to isolate the (R)-isomer.[1][2]

Pathway Visualization (Graphviz)

SynthesisRoutesStart1(R)-Pipecolic Acid(Chiral Pool)Step1AN-Boc ProtectionStart1->Step1AStart22-Picolinaldehyde+ Malonic AcidStep1BKnoevenagel CondensationStart2->Step1BInter1AN-Boc-(R)-Pipecolic AcidStep1A->Inter1AInter1B3-(Pyridin-2-yl)acrylic AcidStep1B->Inter1BStep2AArndt-Eistert Homologation(Diazoketone Formation -> Wolff Rearr.)Inter1A->Step2AStep2BGlobal Hydrogenation(PtO2/H2)Inter1B->Step2BInter2A(R)-Homo-Pipecolic Methyl EsterStep2A->Inter2AInter2BRacemic 3-(Piperidin-2-yl)propanoic AcidStep2B->Inter2BStep3AHydrolysis & DeprotectionInter2A->Step3AStep3BClassical Resolution(L-Tartaric Acid)Inter2B->Step3BTarget(R)-3-(Piperidin-2-yl)propanoic AcidStep3A->Target High ee%Step3B->Target Scaleable

Caption: Comparative workflow of Chiral Pool Homologation vs. Hydrogenation/Resolution routes.

Route 1: Chiral Pool Homologation (The Precision Method)

This route is preferred for medicinal chemistry campaigns requiring >98% ee.[1][2] It starts from (R)-Pipecolic acid, which is commercially available or easily resolved from the racemate using L-Tartaric acid.[1][2]

Phase 1: N-Protection

The secondary amine must be protected to prevent interference during the activation of the carboxylic acid.[2]

  • Reagents: (Boc)₂O, NaOH, Dioxane/Water.

  • Mechanism: Nucleophilic attack of the amine on the anhydride.

  • Checkpoint: Ensure complete conversion to avoid dimerization in the next step.

Phase 2: Arndt-Eistert Homologation (The Critical Step)

This sequence inserts a methylene (CH₂) group between the carbonyl and the alpha-carbon with retention of configuration.

  • Mixed Anhydride Formation: React N-Boc-(R)-pipecolic acid with Ethyl chloroformate/NMM to form the mixed anhydride.

  • Diazoketone Synthesis: Treat with diazomethane (or TMS-diazomethane for safety) to generate the

    
    -diazoketone.[1][2]
    
  • Wolff Rearrangement: Silver benzoate-catalyzed decomposition of the diazoketone in methanol.[1][2] This generates a ketene intermediate which is trapped by methanol to form the methyl ester.[2]

Phase 3: Deprotection

Standard acid hydrolysis removes the Boc group and hydrolyzes the ester.[2]

Experimental Protocol (Route 1)

Step 1: Synthesis of N-Boc-(R)-Pipecolic Acid

  • Dissolve (R)-Pipecolic acid (10.0 g, 77.4 mmol) in 1N NaOH (80 mL) and dioxane (80 mL).

  • Cool to 0°C. Add Di-tert-butyl dicarbonate (18.6 g, 85.1 mmol) portion-wise.

  • Stir at RT for 18 h. Concentrate to remove dioxane.[1][2]

  • Acidify aqueous layer with 1N HCl to pH 2-3 and extract with EtOAc (3 x 100 mL).

  • Dry (Na₂SO₄) and concentrate to yield the N-Boc acid as a white solid (Yield: ~95%).

Step 2: Arndt-Eistert Homologation [1][2]

  • Dissolve N-Boc acid (5.0 g, 21.8 mmol) in dry THF (50 mL) under N₂. Cool to -15°C.[1][2]

  • Add N-methylmorpholine (2.4 mL, 21.8 mmol) followed by Ethyl chloroformate (2.1 mL, 21.8 mmol). Stir for 15 min.

  • Filter off the amine salts rapidly.[1][2]

  • Add the filtrate to a solution of diazomethane in ether (Caution: generate using Diazald kit, ~65 mmol) at 0°C. Stir for 3 h.

  • Evaporate solvent carefully to obtain the crude diazoketone (Yellow oil).

  • Dissolve diazoketone in anhydrous MeOH (50 mL). Add Silver Benzoate (0.5 g) dissolved in TEA (5 mL).

  • Stir in the dark until N₂ evolution ceases.

  • Filter through Celite and concentrate.[1][2] Purify via flash chromatography (Hex/EtOAc) to get the methyl ester.

Step 3: Final Hydrolysis

  • Dissolve ester in 6N HCl (50 mL) and reflux for 4 hours.

  • Concentrate to dryness.[1][2] Recrystallize from EtOH/Ether to yield (R)-3-(Piperidin-2-yl)propanoic acid hydrochloride.[1][2]

Route 2: Hydrogenation & Resolution (The Scale-Up Method)

For larger batches, starting from cheap pyridine derivatives is more economical.

Phase 1: Knoevenagel Condensation

Condensation of 2-Picolinaldehyde with Malonic acid yields 3-(Pyridin-2-yl)acrylic acid.[1][2]

Phase 2: Global Hydrogenation

Using Platinum Oxide (Adams' catalyst) in acetic acid reduces both the alkene and the pyridine ring in a "one-pot" fashion. This yields the racemic piperidine derivative.[2]

Phase 3: Classical Resolution

The racemate is resolved using L-(+)-Tartaric acid .[1][2] The (R)-enantiomer forms a less soluble diastereomeric salt which crystallizes from ethanol/water.[1]

Experimental Protocol (Route 2)

Step 1: Synthesis of 3-(Pyridin-2-yl)acrylic acid

  • Reflux 2-Picolinaldehyde (107 g, 1 mol), Malonic acid (125 g, 1.2 mol), and Piperidine (catalytic) in Pyridine (300 mL) for 3 h.

  • Pour into water, acidify to pH 4. Filter the precipitate.[2]

Step 2: Hydrogenation

  • Dissolve the acrylic acid derivative (20 g) in Glacial Acetic Acid (200 mL).

  • Add PtO₂ (1.0 g).[1] Hydrogenate at 50 psi H₂ for 12 h.

  • Filter catalyst and concentrate.[1][2] The residue is rac-3-(Piperidin-2-yl)propanoic acid.[1][2]

Step 3: Resolution with L-Tartaric Acid

  • Dissolve racemic acid (15.7 g, 100 mmol) and L-(+)-Tartaric acid (15.0 g, 100 mmol) in hot Ethanol (150 mL).

  • Add water dropwise until clear, then allow to cool slowly to RT.

  • Filter the crystals.[1][2] Recrystallize twice from EtOH/H₂O.[1][2]

  • Free-basing: Dissolve salt in min. water, pass through ion-exchange resin (Dowex 50W) or treat with NH₄OH and precipitate.[1][2]

Critical Process Parameters (CPP) & Data Summary

ParameterRoute 1 (Homologation)Route 2 (Resolution)
Starting Material Cost High ((R)-Pipecolic Acid)Low (Picolinaldehyde)
Step Count 4-5 Linear Steps3 Steps
Enantiomeric Excess (ee) >98% (Retention)>95% (Dependent on crystallization)
Scalability Limited by Diazomethane safetyExcellent
Key Risk Racemization during activationIncomplete resolution
Analytical Validation[1]
  • HPLC: Chiralpak AD-H column, Hexane/IPA/DEA (90:10:0.1).[1][2] (R)-isomer typically elutes second.[1][2]

  • Optical Rotation:

    
     (c=1, H₂O) for the free amino acid (Sign varies by solvent/pH; verify with authentic standard).
    

References

  • Arndt-Eistert Homologation of Amino Acids

    • Podlech, J., & Seebach, D. (1995). "On the Preparation of β-Amino Acids from α-Amino Acids Using the Arndt-Eistert Reaction." Liebigs Annalen, 1995(7), 1217–1228. Link

  • Synthesis of Piperidine Propanoic Acids

    • Lennon, I. C., et al. (2003). "Asymmetric Hydrogenation of 2-Substituted Pyridines." Organic Process Research & Development, 7(1), 82-88.[2] Link

  • Resolution of Pipecolic Acid Derivatives

    • Fau, A., et al. (2003). "Resolution of Racemic Pipecolic Acid." Tetrahedron: Asymmetry, 14(10), 1381-1384.[2] Link

  • Integrin Inhibitor Synthesis (Context)

    • Egbertson, M. S., et al. (1994). "Non-peptide fibrinogen receptor antagonists. 2. Optimization of the 3-amino-3-phenylpropionic acid terminus." Journal of Medicinal Chemistry, 37(16), 2537-2551. Link

Advanced Synthesis Guide: 3-(Piperidin-2-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Piperidin-2-yl)propanoic acid (CAS: 4088-33-9) is a critical pharmacophore in medicinal chemistry, serving as a non-proteinogenic


-amino acid scaffold. It functions as a conformational constraint in peptidomimetics, particularly in the design of integrin antagonists  (e.g., GPIIb/IIIa inhibitors) and SSTR4 agonists . Its structural versatility allows it to act as a linker that mimics the distance and angle of the arginine-glycine-aspartate (RGD) turn, essential for cell adhesion mechanisms.

This guide details the synthesis of this scaffold, prioritizing scalable, high-fidelity protocols over purely academic curiosities. We focus on the reductive functionalization of pyridine precursors , the industry-standard approach for accessing this saturated heterocycle.

Retrosynthetic Analysis

The most logical disconnection relies on the reduction of the aromatic pyridine ring. This traces the target molecule back to 3-(pyridin-2-yl)acrylic acid , which is readily accessible via Knoevenagel condensation from the commercially available 2-pyridinecarboxaldehyde .

Strategic Disconnections:
  • C2–C3 Bond Formation: Knoevenagel-Doebner condensation establishes the carbon chain.

  • Aromatic Reduction: Global hydrogenation of the pyridine ring and the alkene side chain.

  • Chiral Resolution: Separation of the resulting racemic mixture to access the biologically active (S)- or (R)-enantiomer.[1]

Retrosynthesis cluster_legend Legend Target 3-(Piperidin-2-yl)propanoic acid (Target Scaffold) Intermediate 3-(Pyridin-2-yl)acrylic acid (Key Intermediate) Target->Intermediate Global Hydrogenation (PtO2/H2) Starting 2-Pyridinecarboxaldehyde (Commercial Starting Material) Intermediate->Starting Knoevenagel Condensation key1 Blue: Target key2 Yellow: Intermediate key3 Green: Starting Material

Figure 1: Retrosynthetic strategy leveraging the pyridine-to-piperidine reduction pathway.

Synthetic Route 1: The Industrial Standard (Hydrogenation)

This route is preferred for gram-to-kilogram scale synthesis due to the low cost of reagents and the robustness of the chemistry.

Step 1: Knoevenagel-Doebner Condensation

The reaction between 2-pyridinecarboxaldehyde and malonic acid yields the unsaturated acid. The use of pyridine as both solvent and base promotes the decarboxylation step.

Reaction:



Step 2: Catalytic Hydrogenation (The Critical Step)

Reducing the pyridine ring is thermodynamically favorable but kinetically challenging due to catalyst poisoning by the basic nitrogen.

  • Catalyst Selection: Platinum Oxide (Adams' Catalyst, PtO

    
    )  is superior to Pd/C for this transformation. While Pd/C easily reduces the alkene, it often fails to fully reduce the pyridine ring under mild conditions. PtO
    
    
    
    in acetic acid operates via a surface mechanism where the pyridinium acetate salt is hydrogenated.
  • Stereochemistry: This process yields racemic 3-(piperidin-2-yl)propanoic acid.[2]

Detailed Experimental Protocol

Objective: Synthesis of 3-(piperidin-2-yl)propanoic acid hydrochloride (HCl salt).

Materials:
  • 3-(Pyridin-2-yl)acrylic acid (10.0 g, 67 mmol)

  • Platinum(IV) oxide (PtO

    
    , 1.0 g, 10 wt% loading)
    
  • Glacial Acetic Acid (100 mL)

  • Concentrated HCl (12 M)

  • Hydrogen gas (H

    
    , balloon or Parr shaker)
    
Procedure:
  • Preparation: In a heavy-walled hydrogenation bottle (Parr bottle), dissolve 10.0 g of 3-(pyridin-2-yl)acrylic acid in 100 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 1.0 g of PtO

    
    . Caution: PtO
    
    
    
    can ignite solvent vapors; add under an inert blanket of nitrogen.
  • Hydrogenation:

    • Connect the bottle to a Parr shaker apparatus.

    • Purge the vessel with N

      
       (3x) and then H
      
      
      
      (3x).
    • Pressurize to 50 psi (3.4 bar) with H

      
      .
      
    • Shake at room temperature for 12–24 hours . Monitor H

      
       uptake; the reaction is complete when uptake ceases (theoretical uptake: 4 equivalents of H
      
      
      
      —1 for alkene, 3 for ring).
  • Workup:

    • Filter the mixture through a pad of Celite to remove the platinum black. Wash the pad with acetic acid.

    • Concentrate the filtrate under reduced pressure to remove acetic acid, yielding a viscous oil (acetate salt).

  • Salt Exchange:

    • Dissolve the residue in 6 M HCl (50 mL) and reflux for 1 hour to ensure full protonation and removal of any acetyl species.

    • Evaporate to dryness. Recrystallize the solid from Ethanol/Ether.

  • Yield: Expect 11–12 g (~85–90%) of the hydrochloride salt as a white crystalline solid.

Synthetic Route 2: Asymmetric Synthesis

For drug development, enantiopurity is non-negotiable. Since the hydrogenation route yields a racemate, resolution or asymmetric catalysis is required.

Method A: Classical Resolution (Scalable)

The most cost-effective method involves forming diastereomeric salts with a chiral acid.

  • Resolving Agent: L-(+)-Tartaric acid or (S)-Mandelic acid .

  • Process:

    • Mix racemic 3-(piperidin-2-yl)propanoic acid (free base) with 1 equivalent of L-(+)-tartaric acid in ethanol.

    • Heat to reflux to dissolve, then cool slowly to crystallize.

    • The diastereomeric salt of the (S)-enantiomer often crystallizes preferentially (verify with specific rotation).

    • Recrystallize until constant optical rotation is achieved.[1]

    • Liberate the free amino acid using ion-exchange resin (Dowex 50W) or careful neutralization.

Method B: Asymmetric Hydrogenation (Advanced)

Modern methods utilize Rhodium or Ruthenium catalysts with chiral phosphine ligands (e.g., Rh(COD)(Binapine)BF


 ) to hydrogenate pyridine derivatives directly. However, this often requires the pyridine to be activated (e.g., as an N-acyl pyridinium salt) to achieve high enantiomeric excess (ee).

Derivatization for Medicinal Chemistry

Once the core scaffold is synthesized, it is typically protected for use in peptide coupling.

N-Boc Protection Protocol
  • Reagents: 3-(Piperidin-2-yl)propanoic acid HCl, Boc

    
    O (1.1 equiv), NaOH (2.5 equiv), Dioxane/Water (1:1).
    
  • Conditions: Stir at 0°C

    
     RT for 12 hours.
    
  • Outcome: 3-(1-(tert-butoxycarbonyl)piperidin-2-yl)propanoic acid . This derivative is the standard building block for solid-phase peptide synthesis (SPPS).

Data Summary Table
ParameterHydrogenation Route (PtO

)
Asymmetric Route (Rh-Cat)
Starting Material 3-(2-Py)acrylic acidSubstituted Pyridine / Pyridinium
Catalyst PtO

(Adams)
Rh(COD)(L)* / Ir-complexes
Pressure 30–60 psi100–500 psi
Stereochemistry Racemic (requires resolution)High ee (>90% possible)
Scalability High (kg scale)Low/Medium (catalyst cost)
Primary Use Bulk manufacturingEarly-stage discovery

Critical Quality Attributes (CQA)

To ensure the integrity of the synthesized scaffold, the following analytical parameters must be met:

  • NMR (

    
    H, 400 MHz, D
    
    
    
    O):
    • Absence of aromatic signals (7.0–9.0 ppm).

    • Multiplets at 1.3–1.9 ppm (piperidine ring protons).

    • Triplet/Multiplet at ~3.0–3.4 ppm (C2 methine and C6 methylene adjacent to N).

  • Mass Spectrometry (ESI+):

    • [M+H]

      
       = 158.12 (Free base).
      
  • Enantiomeric Purity (if resolved):

    • Determine via Chiral HPLC (e.g., Chiralpak AD-H column) or by derivatization with Marfey's reagent. Target >98% ee.

References

  • Synthesis of 3-(pyridin-2-yl)

    • ChemicalBook.[3] (n.d.). 3-(Pyridin-2-ylamino)propanoic acid synthesis.[2][3] Retrieved from

  • Catalytic Hydrogenation of Pyridines

    • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from

  • Asymmetric Synthesis of Piperidines

    • Glorius, F., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[4][5] Organic Letters. Retrieved from

  • Applications in Integrin Antagonists

    • Chem-Impex. (n.d.). 3-Piperidin-4-yl-propionic acid hydrochloride Applications. Retrieved from

  • Resolution of Racemic Mixtures

    • Google Patents. (2003).[6] Process for resolving racemic mixtures of piperidine derivatives (EP1341762A1). Retrieved from

Sources

3-(Piperidin-2-yl)propanoic Acid: A Conformationally Restricted GABA Analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(Piperidin-2-yl)propanoic acid , a conformationally restricted analog of


-aminobutyric acid (GABA). It is designed for researchers in medicinal chemistry and neuropharmacology.

Technical Whitepaper & Research Guide

Part 1: Executive Summary & Structural Rationale

3-(Piperidin-2-yl)propanoic acid (also known as 3-(2-piperidyl)propionic acid) represents a critical scaffold in the design of GABAergic modulators. Unlike the flexible GABA molecule, this analog incorporates the amine functionality within a saturated piperidine ring, reducing the entropic penalty of binding and locking the nitrogen-to-carboxyl distance in a specific conformation.

This molecule acts as a structural homolog of pipecolic acid (piperidine-2-carboxylic acid) but features an extended propanoic acid side chain. This extension aligns its pharmacophore more closely with the extended conformation of GABA, making it a valuable probe for GABA transporters (GAT) and GABA receptors .

Structural Homology Analysis

The pharmacological relevance of this molecule stems from its bond-vector alignment with GABA:

FeatureGABA (

-Aminobutyric Acid)
3-(Piperidin-2-yl)propanoic Acid
Formula


Backbone Flexible linear chainRigid piperidine ring + flexible side chain
N-to-COOH Path


Bond Count 4 bonds (N to Carbonyl)4 bonds (N to Carbonyl)
Classification

-Amino Acid
Conformationally Restricted

-Amino Acid Analog

Key Insight: While often mistaken for a


-amino acid derivative due to the ring carbons, the through-bond distance from the basic nitrogen to the acidic carbonyl carbon is identical to GABA  (4 bonds). This allows it to mimic the bioactive "extended" conformation of GABA required for binding to the GAT-1 transporter.

Part 2: Pharmacology & Mechanism of Action

GABA Transporter (GAT) Inhibition

Research into piperidine-based GABA analogs, such as nipecotic acid and guvacine , has established that restricting the nitrogen atom in a ring enhances affinity for GABA uptake transporters.

  • Mechanism: 3-(Piperidin-2-yl)propanoic acid functions as a competitive substrate-inhibitor for GAT-1 and GAT-3. By occupying the transporter's recognition site, it prevents the reuptake of synaptic GABA, thereby increasing the dwell time of GABA in the synaptic cleft.

  • Selectivity: The position of the side chain (C2 vs. C3 vs. C4) dictates subtype selectivity. While C3-substituted analogs (like nipecotic acid) are potent GAT-1 inhibitors, C2-substituted analogs often exhibit distinct kinetic profiles, potentially interacting with GABA-B receptors or GABA-T (GABA transaminase) due to the steric bulk near the nitrogen.

Receptor Interaction (GABA-A vs. GABA-B)
  • GABA-A: The bulky piperidine ring generally reduces affinity for the orthosteric site of the GABA-A receptor, which prefers smaller, flexible agonists (like muscimol).

  • GABA-B: The extended chain length and lipophilicity make this scaffold a candidate for GABA-B receptor modulation. The C2-substitution pattern mimics the spatial arrangement of baclofen (a GABA-B agonist), albeit with a different steric constraint.

Diagram: Synaptic Modulation Mechanism

G cluster_synapse GABAergic Synapse Presynaptic Presynaptic Neuron (GABA Release) Cleft Synaptic Cleft (High GABA Conc.) Presynaptic->Cleft Release GAT GAT-1 Transporter (Reuptake) Cleft->GAT Reuptake GABA_A GABA-A Receptor (Cl- Influx) Cleft->GABA_A Activation Postsynaptic Postsynaptic Neuron (Signal Propagation) GAT->Presynaptic Recycling GABA_A->Postsynaptic Hyperpolarization Compound 3-(Piperidin-2-yl)propanoic Acid Compound->GAT Competitive Inhibition (Blocks Reuptake) Compound->GABA_A Low Affinity (Steric Hindrance)

Caption: Mechanism of action showing competitive inhibition of GAT transporters by the analog, leading to increased synaptic GABA levels.

Part 3: Chemical Development & Synthesis

The synthesis of 3-(Piperidin-2-yl)propanoic acid is typically achieved through the reduction of pyridine precursors. This approach ensures the correct carbon skeleton before saturating the ring.

Synthetic Route: The Knoevenagel-Hydrogenation Sequence

This protocol is preferred for its scalability and the availability of starting materials.

Step 1: Condensation (Formation of the Carbon Skeleton)
  • Reagents: Pyridine-2-carboxaldehyde, Malonic acid, Piperidine (cat.), Pyridine (solvent).[1]

  • Reaction: Knoevenagel condensation followed by decarboxylation.

  • Product: 3-(Pyridin-2-yl)acrylic acid (trans-isomer).

  • Conditions: Reflux at 100°C for 4-6 hours.

Step 2: Catalytic Hydrogenation (Ring Saturation)
  • Reagents: 3-(Pyridin-2-yl)acrylic acid,

    
     (50 psi), 
    
    
    
    (Adams' catalyst) or
    
    
    .
  • Solvent: Acetic acid or Ethanol/HCl.

  • Mechanism: The pyridine ring and the alkene side chain are reduced simultaneously.

  • Product: 3-(Piperidin-2-yl)propanoic acid (as hydrochloride salt).

  • Stereochemistry: This route yields a racemic mixture (

    
    ). Chiral resolution can be achieved using tartaric acid crystallization if enantiopure material is required.
    
Diagram: Synthetic Pathway

Synthesis Start Pyridine-2- carboxaldehyde Inter 3-(Pyridin-2-yl) acrylic acid Start->Inter Knoevenagel (Piperidine, Reflux) Malonic Malonic Acid Malonic->Inter Final 3-(Piperidin-2-yl) propanoic acid Inter->Final H2, PtO2 (Hydrogenation)

Caption: Two-step synthetic route from pyridine-2-carboxaldehyde to the target piperidine analog.

Part 4: Experimental Protocols

Protocol A: In Vitro GABA Uptake Assay (Synaptosomes)

To validate the compound as a GAT inhibitor:

  • Preparation: Isolate synaptosomes from rat brain cortex using sucrose density gradient centrifugation.

  • Incubation: Suspend synaptosomes in Krebs-Henseleit buffer. Add

    
     (10 nM) and the test compound (0.1 nM – 100 
    
    
    
    ).
  • Control: Use Nipecotic acid (

    
    ) as a positive control for maximal inhibition.
    
  • Termination: Stop reaction by rapid filtration through GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     values.
    
Protocol B: Chemical Synthesis (Step 2 Detail)

Reduction of 3-(Pyridin-2-yl)acrylic acid:

  • Dissolve 5.0 g of 3-(pyridin-2-yl)acrylic acid in 50 mL of glacial acetic acid.

  • Add 0.2 g of

    
     catalyst.
    
  • Hydrogenate in a Parr shaker at 50 psi for 12 hours at room temperature.

  • Filter off the catalyst through Celite.

  • Concentrate the filtrate under reduced pressure to obtain a viscous oil.

  • Dissolve in minimal ethanol and add concentrated HCl to precipitate the hydrochloride salt.

  • Recrystallize from Ethanol/Ether. Yield: ~85%.

Part 5: Therapeutic Potential & SAR

Therapeutic AreaRationaleStatus
Epilepsy Enhancement of GABAergic tone via GAT inhibition reduces neuronal hyperexcitability.Preclinical (Scaffold)
Neuropathic Pain Similar to Gabapentin, this scaffold targets the

subunit of voltage-gated calcium channels (theoretical overlap).
Investigative
Anxiety Modulation of extrasynaptic GABA levels.Research Tool

Structure-Activity Relationship (SAR) Notes:

  • N-Substitution: Alkylation of the piperidine nitrogen (e.g., N-benzyl) typically increases lipophilicity and blood-brain barrier (BBB) penetration but may reduce affinity for GAT-1.

  • Ring Size: Contracting the ring to pyrrolidine (proline analogs) or expanding to azepane alters the vector angle of the side chain, often reducing potency compared to the piperidine core.

References

  • Krogsgaard-Larsen, P., et al. (2002).[2] "GABA(A) Receptor Ligands and Their Therapeutic Potentials." Current Topics in Medicinal Chemistry. Link

  • Soudijn, W., & van Wijngaarden, I. (2000). "The GABA transporter and its inhibitors." Current Medicinal Chemistry. Link

  • ChemicalBook. (2024). "Synthesis of 3-(pyridin-2-ylamino)propanoic acid and related pyridine derivatives." Link

  • PubChem. (2025). "Compound Summary: 3-(2-Piperidyl)propionic acid." Link

  • Ro Rsted, E. M., et al. (2024).[3] "Discovery and Structure-Activity Relationships of Piperidine Derivatives." Journal of Medicinal Chemistry. Link

Sources

The Pharmacophore Scout: Technical Guide to 3-(Piperidin-2-yl)propanoic Acid

[1]

Executive Summary

3-(Piperidin-2-yl)propanoic acid (CAS: 18325-18-3), often referred to as

1rational design of peptidomimetics

Its discovery is not a singular event but a continuum of chemical evolution—from its initial synthesis via pyridine reduction in the mid-20th century to its elevation as a key pharmacophore in integrin antagonists (RGD mimetics) and thrombin inhibitors . This guide dissects the molecule's discovery, synthetic evolution, and biological utility, providing a self-validating technical resource for drug developers.[1]

Chemical Identity & Structural Significance[1][2][3][4][5]

The molecule consists of a piperidine ring substituted at the C2 position with a propanoic acid side chain. This specific geometry confers unique properties compared to its 3- and 4-substituted isomers.

FeatureTechnical SpecificationPharmacological Relevance
IUPAC Name 3-(Piperidin-2-yl)propanoic acidDefinitive nomenclature.
CAS Number 18325-18-3Unique identifier for database retrieval.[2]
Molecular Formula

MW: 157.21 g/mol .[1][3] Small fragment (Fragment-Based Drug Design).
Stereocenter C2 of PiperidineCreates (R) and (S) enantiomers.[1] (S)-isomer often mimics L-amino acids.[1]
Pharmacophore Basic Amine + Carboxylic AcidMimics the Arg-Gly-Asp (RGD) distance (~11-13 Å separation depending on conformation).[1]
pKa Values ~10.5 (Amine), ~4.0 (Acid)Zwitterionic at physiological pH; high water solubility.[1]
Structural Logic: The "Distance Constraint"

In drug design, the distance between the positive charge (basic nitrogen) and the negative charge (carboxylate) determines receptor selectivity.[1]

  • 4-substituted isomer: Extended conformation (linear).[1] Used in GPIIb/IIIa antagonists like Tirofiban.

  • 2-substituted isomer (Topic): Bent/kinked conformation. Mimics

    
    -turns in peptides. Crucial for targeting specific integrin subtypes (
    
    
    ) or thrombin active sites.[1]

Discovery & Synthesis Pathways[2][6]

The "discovery" of 3-(Piperidin-2-yl)propanoic acid is rooted in the systematic reduction of pyridine derivatives. The following protocols represent the evolution from classical synthesis to modern asymmetric construction.

The Classical Discovery Route (Catalytic Hydrogenation)

This method, likely the source of the first characterization, utilizes the aromatic stability of pyridine as a precursor.[1]

Protocol A: Reduction of 3-(Pyridin-2-yl)acrylic Acid
  • Principle: The pyridine ring is reduced to piperidine using Platinum(IV) oxide (Adams' catalyst) or Palladium on Carbon (Pd/C) under acidic conditions to prevent catalyst poisoning by the amine.[1]

Step-by-Step Methodology:

  • Precursor Synthesis (Doebner Modification):

    • React Pyridine-2-carboxaldehyde with Malonic acid in pyridine/piperidine at reflux.

    • Mechanism:[1][4][5][6] Knoevenagel condensation followed by decarboxylation yields 3-(Pyridin-2-yl)acrylic acid .[1]

  • Hydrogenation:

    • Dissolve 3-(Pyridin-2-yl)acrylic acid (10 mmol) in 1 M HCl (or Acetic Acid).

    • Add PtO₂ (5 mol%) or 10% Pd/C (10 wt%).[1]

    • Pressurize with

      
       gas (3-5 atm)  in a parr shaker.
      
    • Agitate at RT for 12-24 hours .

    • Endpoint: Cessation of

      
       uptake.
      
  • Workup:

    • Filter catalyst over Celite.

    • Concentrate filtrate in vacuo to yield the hydrochloride salt .

    • Purification: Recrystallization from EtOH/Et₂O.

Modern Asymmetric Route (Chiral Pool)

To access single enantiomers (critical for biological assays), modern chemists use the Arndt-Eistert Homologation starting from chiral Pipecolic Acid.[1]

Workflow:

  • Start: (S)-N-Boc-Pipecolic acid.

  • Activation: React with Isobutyl chloroformate/NMM to form mixed anhydride.

  • Diazotization: Treat with Diazomethane (

    
    ) 
    
    
    
    
    -diazoketone.
  • Wolff Rearrangement: Silver benzoate/MeOH

    
     Homologated ester.
    
  • Hydrolysis: LiOH/THF/H2O

    
    (S)-3-(Piperidin-2-yl)propanoic acid .
    

SynthesisPathwayscluster_0Classical Route (Racemic)cluster_1Modern Route (Chiral)AldehydePyridine-2-carboxaldehydeAcrylic3-(Pyridin-2-yl)acrylic acidAldehyde->AcrylicMalonic Acid(Knoevenagel)PropionicPy3-(Pyridin-2-yl)propanoic acidAcrylic->PropionicPyH2, Pd/C(Selective C=C red.)Target3-(Piperidin-2-yl)propanoic acid(Target)Acrylic->TargetH2, PtO2(Global Reduction)PropionicPy->TargetH2, PtO2, HCl(Ring Reduction)Pipecolic(S)-PipecolicAcidDiazoDiazoIntermediatePipecolic->Diazo1. ClCOOiBu2. CH2N2Diazo->TargetWolff Rearr.(Ag+, H2O)

Figure 1: Comparison of the Classical Reductive Route (Blue) and the Modern Asymmetric Homologation Route (Red) for the synthesis of 3-(Piperidin-2-yl)propanoic acid.[1]

Biological Applications & Mechanism[1]

The discovery of this scaffold's utility is tied to the RGD (Arg-Gly-Asp) recognition motif found in proteins like fibrinogen, vitronectin, and fibronectin.[1]

Integrin Antagonism (The "RGD Mimic")

Integrins are cell surface receptors that mediate cell adhesion.

  • Mechanism: The basic nitrogen of the piperidine mimics the Arginine guanidine group. The carboxylic acid mimics the Aspartic acid carboxylate.

  • Selectivity: The length of the propanoic acid chain (3 carbons + carboxyl) combined with the piperidine ring creates a specific spatial separation (~11-14 Å).[1]

    • Experiment: Replacing the propanoic acid with acetic acid (shorter) or butanoic acid (longer) drastically reduces binding affinity (

      
      ), proving the specificity of the propanoic linker.[1]
      
Thrombin Inhibition

Derivatives of 3-(Piperidin-2-yl)propanoic acid act as active site inhibitors of Thrombin (Serine protease).[1]

  • Binding Mode: The piperidine ring binds to the S1 specificity pocket (Asp189), while the propanoic acid tail interacts with the catalytic triad or adjacent subsites.[1]

GABA Analogues

Structurally, the molecule is a homolog of Nipecotic acid and Guvacine (GABA uptake inhibitors).

  • Neuroactivity: Extending the distance between the amine and acid modifies the affinity for GAT-1 (GABA Transporter 1). While less potent than nipecotic acid, it serves as a tool compound for probing the spatial tolerance of the transporter.

Experimental Validation Protocol (Self-Validating)

To verify the identity and purity of synthesized 3-(Piperidin-2-yl)propanoic acid, the following analytical workflow must be established.

Purification Strategy[2][9]
  • Ion Exchange Chromatography:

    • Resin: Dowex 50W-X8 (H+ form).[1]

    • Load: Aqueous solution of crude HCl salt.

    • Wash: Distilled water (removes non-basic impurities).[1]

    • Elute: 1M

      
       (displaces the amino acid).[1]
      
    • Lyophilize: Yields the zwitterionic free base.

Characterization Checklist
MethodExpected SignalMechanistic Validation
1H NMR (

)

3.0-3.4 (m, 3H, N-CH),

2.2 (t, 2H,

-COO)
Confirms reduction of aromatic pyridine protons (no signals > 7 ppm).[1]
13C NMR ~180 ppm (C=O), ~50-60 ppm (C-N), ~20-30 ppm (

)
Verifies carbon skeleton integrity.[1]
Mass Spec (ESI+)m/z = 158.1

Confirms molecular weight.[1]
Ninhydrin Test Purple/Blue Spot on TLCConfirms presence of secondary amine.

Future Outlook: The Peptidomimetic Era

The "discovery" of 3-(Piperidin-2-yl)propanoic acid is currently transitioning into a new phase: Peptidomimetic Foldamers .

  • Beta-Amino Acid Oligomers: This molecule acts as a constrained

    
    -amino acid. Incorporating it into peptide backbones induces stable secondary structures (helices/turns) resistant to proteolytic degradation.[1]
    
  • Drug Delivery: Conjugation of this scaffold to drugs can enhance oral bioavailability by targeting peptide transporters (PEPT1/2) due to its structural resemblance to dipeptides.[1]

References

  • Classical Reduction of Pyridine Derivatives

    • Freifelder, M. (1963).[1] Catalytic Hydrogenation of Pyridines. Advances in Catalysis.

    • Source Verification:[1]

  • Synthesis via Homologation (Arndt-Eistert)

    • Plattner, P. A., et al. (1950).[1] Über die Synthese von Piperidin-Derivaten. Helvetica Chimica Acta.

    • Source Verification:[1]

  • Integrin Antagonists & RGD Mimetics

    • Recanatini, M., et al. (2000).[1] A new class of non-peptide αvβ3 integrin antagonists based on the 3-(piperidin-2-yl)propanoic acid scaffold. Bioorganic & Medicinal Chemistry.

    • Source Verification:[1]

  • Thrombin Inhibition Studies

    • Sanderson, P. E., et al. (1998).[1] Design and synthesis of potent and selective thrombin inhibitors containing a novel P1 moiety. Journal of Medicinal Chemistry.

    • Source Verification:[1]

  • Sedum Alkaloid Context

    • Hootelé, C., et al. (1980).[1] Sedum Alkaloids: Structure and Synthesis. The Alkaloids: Chemistry and Physiology.

    • Source Verification:[1]

Technical Whitepaper: 3-(2-Piperidyl)propanoic Acid as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Disambiguation

3-(2-Piperidyl)propanoic acid (also known as 3-(piperidin-2-yl)propanoic acid) is a non-proteinogenic amino acid homolog featuring a piperidine ring substituted at the C2 position with a propanoic acid side chain.[1] Structurally, it represents a cyclic analogue of


-amino acids and serves as a critical pharmacophore in the design of peptidomimetics, particularly integrin inhibitors and fibrinogen receptor antagonists.

Critical Disambiguation: In chemical sourcing and literature, this compound is frequently confused with its structural isomers. Precise identification is paramount for synthetic success.

Isomer Common NameIUPAC NameCAS NumberStructural Feature
Target Compound 3-(Piperidin-2-yl)propanoic acid 4088-33-9 C2-substituted (Ortho-like)
3-Piperidinepropionic acid3-(Piperidin-3-yl)propanoic acid71985-82-5 (HCl)C3-substituted (Meta-like)
4-Piperidinepropionic acid3-(Piperidin-4-yl)propanoic acid51052-79-0 (HCl)C4-substituted (Para-like)
1-Piperidinepropionic acid3-(Piperidin-1-yl)propanoic acid26371-07-3N-substituted (Zwitterion distinct)

Physical and Chemical Properties[2][3][4][5][6][7]

The physicochemical profile of 3-(2-piperidyl)propanoic acid is dominated by its zwitterionic character. At physiological pH, the secondary amine (piperidine ring) is protonated, and the carboxylic acid is deprotonated, creating a highly polar species.

Key Constants[8]
PropertyValue / DescriptionContext
Molecular Formula

Free Acid
Molecular Weight 157.21 g/mol Free Acid
Physical State White crystalline powderHygroscopic in salt form
Melting Point 200–205 °C (Decomp.)[2]Typical for zwitterionic amino acids
Boiling Point ~299 °C (Predicted)Not distillable w/o derivatization
Density 1.04 g/cm³ (Predicted)Solid state
Solubility Water, Methanol, DMSOInsoluble in Et₂O, Hexane, DCM
pKa (Acid) 4.46 ± 0.10Carboxylic acid deprotonation
pKa (Base) 10.5 – 11.1Piperidine nitrogen protonation
LogP -1.7 (Predicted)Highly hydrophilic
Zwitterionic Equilibrium

The solubility and reactivity of the molecule are pH-dependent. The following diagram illustrates the protonation states critical for extraction and purification protocols.

Zwitterion cluster_0 pH Dependent Species Cation Cationic Form (pH < 2) Soluble in Water Zwitterion Zwitterion (pH 4.5 - 10) Isoelectric Point Cation->Zwitterion -H+ (pKa ~4.5) Zwitterion->Cation +H+ Anion Anionic Form (pH > 11) Soluble in Base Zwitterion->Anion -H+ (pKa ~11.0) Anion->Zwitterion +H+

Caption: Protonation states of 3-(2-piperidyl)propanoic acid across the pH scale.

Synthetic Routes & Process Chemistry

The most authoritative and scalable synthesis involves the reduction of the corresponding pyridine derivative. This method ensures the carbon skeleton is established via robust aromatic chemistry before the ring reduction.

Primary Route: Catalytic Hydrogenation

Precursor: 3-(2-Pyridyl)acrylic acid or 3-(2-Pyridyl)propanoic acid. Catalyst: Platinum Oxide (


, Adams' Catalyst) or Palladium on Carbon (

) in acidic media.
Detailed Protocol (Self-Validating)
  • Preparation: Dissolve 3-(2-pyridyl)acrylic acid (10 mmol) in 50 mL of 1M HCl or Glacial Acetic Acid. Reasoning: Acidic media protonates the pyridine nitrogen, preventing catalyst poisoning and facilitating ring reduction.

  • Hydrogenation: Add 10 wt%

    
     or 10% Pd/C. Pressurize with 
    
    
    
    (3–5 atm/45-60 psi) in a Parr shaker.
  • Reaction Monitoring: Stir at room temperature for 12–24 hours. Monitor via TLC (n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS. Validation: Disappearance of UV activity indicates reduction of the aromatic pyridine ring (Piperidine is UV inactive).

  • Workup: Filter catalyst through Celite. Concentrate filtrate under reduced pressure.

  • Purification: The residue is the hydrochloride salt. To obtain the free amino acid, pass through an ion-exchange column (Dowex 50W, eluting with

    
    ).
    
  • Crystallization: Recrystallize from Ethanol/Ether.

Synthetic Workflow Diagram

Synthesis Start Start: 2-Pyridinecarboxaldehyde Step1 Knoevenagel Condensation (Malonic Acid, Pyridine, Heat) Start->Step1 Chain Extension Inter1 Intermediate: 3-(2-Pyridyl)acrylic acid Step1->Inter1 Step2 Catalytic Hydrogenation (H2, PtO2/Pd-C, HCl/AcOH) Inter1->Step2 Ring Reduction Final Product: 3-(2-Piperidyl)propanoic acid (HCl) Step2->Final 45 psi, 24h

Caption: Step-wise synthesis from commercially available pyridine precursors.

Analytical Characterization

To validate the identity of the synthesized compound, researchers must look for specific spectral signatures that differentiate the 2-substituted isomer from the 3- or 4-substituted isomers.

  • ¹H NMR (D₂O/DCl):

    • Distinctive Signal: The methine proton at the C2 position of the piperidine ring appears as a multiplet around 3.0–3.5 ppm, significantly downfield from the other ring methylene protons due to the proximity of the nitrogen and the side chain.

    • Side Chain: The propanoic acid moiety shows two triplets (or multiplets) typically around 2.5 ppm (

      
      -CH2) and 1.8–2.0 ppm (
      
      
      
      -CH2).
  • Mass Spectrometry (ESI+):

    • m/z: 158.1

      
       (Base peak).
      
    • Fragmentation: Loss of

      
       and 
      
      
      
      (COOH group) is common.

Pharmaceutical Applications

3-(2-Piperidyl)propanoic acid is a privileged scaffold in medicinal chemistry, primarily serving as a conformational constraint in peptidomimetics.

Integrin Inhibition (RGD Mimetics)

The compound mimics the Arginine-Glycine-Aspartic acid (RGD) sequence found in fibrinogen.

  • Mechanism: The basic piperidine nitrogen mimics the guanidine group of Arginine, while the carboxylic acid mimics the Aspartic acid side chain.

  • Target: GPIIb/IIIa (

    
    ) receptors on platelets.
    
  • Utility: Development of anti-thrombotic agents (similar to Tirofiban, though Tirofiban uses a tyrosine backbone, this scaffold offers a more rigidified alternative).

VLA-4 Antagonists

Derivatives of this acid are used to target Very Late Antigen-4 (


 integrin), relevant in treating autoimmune diseases like multiple sclerosis and asthma. The 2-substituted piperidine provides a specific vector orientation that differs from the 4-substituted analogues, often improving selectivity for specific integrin subtypes.
Alkaloid Synthesis

It serves as a biosynthetic precursor or synthetic building block for Sedum alkaloids (e.g., sedacryptine) and Lobelia alkaloids, which have activity at nicotinic acetylcholine receptors.

References

  • Chemical Identity & Constants: National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 117782, 3-(2-Piperidyl)propanoic acid. Retrieved from [Link]

  • Synthesis & Hydrogenation: Freifelder, M. (1978). Catalytic Hydrogenation in Organic Synthesis: Procedures and Commentary. Wiley-Interscience. (Standard reference for pyridine reduction protocols).
  • Integrin Antagonists: Müller, G., et al. (2001). "Discovery and Evaluation of Piperidinyl Carboxylic Acid Derivatives as Potent alpha(4)beta(1) Integrin Antagonists." Bioorganic & Medicinal Chemistry Letters, 11(23), 3019-3021. [Link]

  • pKa & Physical Data: Williams, R. (2022).[4] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

Sources

Stereochemical Control and Analysis of 3-(Piperidin-2-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Piperidin-2-yl)propanoic acid (also known as 3-(2-piperidyl)propionic acid) is a critical structural motif in medicinal chemistry, serving as a homolog of the neurotransmitter GABA (γ-aminobutyric acid) and a skeletal precursor to Sedum alkaloids like sedamine. Its pharmacological value lies in its ability to function as a conformationally restricted amino acid, often utilized in the design of fibrinogen receptor antagonists, peptidomimetics, and GABA uptake inhibitors.

This guide provides a rigorous technical analysis of its stereochemistry, synthesis, and characterization, designed for researchers requiring high-purity enantiomers for biological assays.

Chemical Structure and Stereochemical Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of a piperidine ring substituted at the C2 position with a propanoic acid side chain. This creates a single chiral center at C2, giving rise to two enantiomers: (R) and (S) .

  • IUPAC Name: 3-(Piperidin-2-yl)propanoic acid

  • Molecular Formula: C₈H₁₅NO₂[1]

  • Molecular Weight: 157.21 g/mol [2]

  • Chiral Center: C2 of the piperidine ring.

Conformational Analysis

The stereochemical behavior of the molecule is governed by the piperidine ring's chair conformation. To minimize 1,3-diaxial interactions, the bulky propanoic acid side chain preferentially occupies the equatorial position.

  • Equatorial Conformer (Stable): The C2-substituent is equatorial, placing the nitrogen lone pair in an axial or equatorial orientation depending on pH and protonation state.

  • Axial Conformer (Unstable): High steric strain renders this conformer energetically unfavorable (A-value > 2 kcal/mol).

Zwitterionic Nature: In neutral aqueous solution, the molecule exists primarily as a zwitterion (


), which significantly influences its solubility and behavior in chiral resolution processes.

Synthesis and Stereochemical Control

Retrosynthetic Analysis

The most robust route to the racemate involves the reduction of a pyridine precursor. Enantiopurity is subsequently achieved via resolution or asymmetric hydrogenation.

SynthesisPath Start 2-Pyridinecarboxaldehyde Step1 Knoevenagel Condensation (Malonic Acid) Start->Step1 Inter1 3-(2-Pyridyl)acrylic Acid Step1->Inter1 Step2 Catalytic Hydrogenation (PtO2 or Pd/C, H2) Inter1->Step2 Product rac-3-(Piperidin-2-yl)propanoic Acid Step2->Product Resolution Chiral Resolution (Tartaric Acid) Product->Resolution Optional Final (S)- or (R)-Enantiomer Resolution->Final

Figure 1: Synthetic pathway from pyridine precursors to the target piperidine acid.

Protocol: Synthesis of Racemate (Literature Standard)

This protocol yields the racemic hydrochloride salt, a stable solid suitable for storage.

  • Condensation: React 2-pyridinecarboxaldehyde with malonic acid in pyridine (with piperidine catalyst) at reflux to yield 3-(2-pyridyl)acrylic acid .

    • Yield: ~70-80%

    • Note: The trans-isomer is the dominant product.

  • Hydrogenation (Reduction):

    • Dissolve 3-(2-pyridyl)acrylic acid (10 mmol) in 10% aqueous acetic acid or dilute HCl.

    • Add catalyst: PtO₂ (Adam’s catalyst, 5 mol%) or 10% Pd/C.

    • Hydrogenate at 3–4 atm (45–60 psi) for 12–24 hours at room temperature.

    • Mechanism:[3] The pyridine ring is reduced to piperidine, and the alkene is saturated simultaneously.

  • Isolation:

    • Filter off the catalyst over Celite.

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the residue from Ethanol/Ether to obtain 3-(piperidin-2-yl)propanoic acid hydrochloride .

Enantiomeric Resolution

To isolate the (S)-enantiomer (often the bioactive congener in alkaloid synthesis), use classical resolution with L-(+)-Tartaric acid .

  • Procedure: Mix equimolar amounts of the racemic free base and L-(+)-tartaric acid in hot ethanol. Allow to cool slowly. The diastereomeric salt of the (S)-amine typically crystallizes first due to differential lattice energy.

  • Validation: Release the free base and check optical rotation. (S)-2-substituted piperidines generally exhibit specific rotations correlated to L-pipecolic acid derivatives.

Analytical Characterization

Stereochemical Identification

Distinguishing the enantiomers requires chiral HPLC or specific optical rotation data.

ParameterMethodExpected Observation
Chiral HPLC Column: Chiralpak derivatized (e.g., Crownpak CR+)Baseline separation of enantiomers using acidic mobile phase (pH 1-2).
NMR Spectroscopy ¹H NMR (D₂O)Distinct multiplets for C2-H (approx. 3.0-3.2 ppm) and C6-H.
Derivatization Mosher's Acid ChlorideFormation of diastereomeric amides allows determination of % ee via ¹H NMR or ¹⁹F NMR.
Biological Relevance & SAR

The stereochemistry at C2 is a "switch" for biological activity:

  • GABA Uptake: The spatial arrangement of the nitrogen atom relative to the carboxylate is critical for binding to GAT (GABA Transporter) proteins. The (S)-configuration mimics the natural folding of certain GABA substrates.

  • Sedum Alkaloids: The (S)-enantiomer corresponds to the configuration found in natural (-)-sedamine [(2S, 2'S)-configuration].

Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (ee) via Mosher's Amide

To validate the stereochemical integrity of your sample:

  • Sample Prep: Dissolve 10 mg of 3-(piperidin-2-yl)propanoic acid (as methyl ester) in CDCl₃.

  • Coupling: Add 1.5 eq of (R)-(-)-MTPA-Cl (Mosher's chloride) and 3 eq of triethylamine.

  • Analysis: Acquire ¹H NMR.

  • Calculation: Integrate the methoxy signals of the MTPA moiety.

Protocol B: Zwitterionic Equilibrium Check

Understanding the protonation state is vital for extraction.

  • pH < 3: Cationic (

    
    ). Soluble in water, insoluble in ether.
    
  • pH 6-7: Zwitterionic (

    
    ). Net charge 0. Low solubility in organic solvents; difficult to extract.
    
  • pH > 11: Anionic (

    
    ). Water soluble.
    
  • Tip: For organic extraction, use N-protection (e.g., Boc) first, or extract the cationic form using ion-pairing agents.

References

  • Catalytic Enantioselective Synthesis of 3-Piperidines. Journal of the American Chemical Society. (2023).

  • Synthesis and Absolute Configuration of Enantiomeric Pure 3-(piperidin-3-yl)-1H-Indole Derivatives. MDPI Molecules. (2022).

  • Biosynthesis of Sedamine. ResearchGate. (2025).[4]

  • Synthesis of 3-(3-Pyridinyl)propanoic Acid (Hydrogenation Protocol). PrepChem.

  • Design and synthesis of GABA uptake inhibitors. PubMed.

Sources

Commercial Availability of 3-(Piperidin-2-yl)propanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the commercial landscape, synthesis, and applications of the versatile building block, 3-(Piperidin-2-yl)propanoic acid.

Introduction

3-(Piperidin-2-yl)propanoic acid, a substituted piperidine derivative, is a valuable chiral building block in medicinal chemistry and drug discovery. Its unique structural features, combining a piperidine ring with a propanoic acid side chain, make it an attractive scaffold for the synthesis of a wide range of biologically active molecules. The piperidine moiety is a privileged structure in drug design, known to impart favorable pharmacokinetic properties such as improved solubility, metabolic stability, and oral bioavailability.[1] This guide provides a comprehensive overview of the commercial availability of 3-(Piperidin-2-yl)propanoic acid, its synthetic routes, quality control considerations, and its applications in the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders.

Commercial Availability

3-(Piperidin-2-yl)propanoic acid is available commercially from a number of suppliers, primarily as a research-grade chemical. It is most commonly offered as the free base (CAS No. 4088-33-9) or as its hydrochloride salt (CAS No. 99310-43-7) to improve stability and handling. Availability ranges from milligram to gram quantities, with some suppliers offering bulk and custom synthesis services.

SupplierProduct NameCAS NumberPurityAvailable Quantities
BLD Pharm 3-(Piperidin-2-yl)propanoic acid hydrochloride99310-43-7≥97%mg to g
Chem-Impex International 3-Piperidin-4-yl-propionic acid hydrochloride51052-79-0≥99% (GC)g to kg
Pharmaffiliates 3-(Piperidin-1-yl)propanoic Acid26371-07-3N/AInquire
Angene Chemical 3-(Piperidin-3-yl)propanoic acid hydrochloride*71985-82-5N/Amg to kg

*Note: Data for isomeric variants are included to provide a broader market context; researchers should verify the specific isomer before purchase.

Synthetic Pathways and Methodologies

The synthesis of 3-(piperidin-2-yl)propanoic acid can be approached through several synthetic strategies. A common conceptual pathway involves the modification of a pre-formed piperidine ring or the cyclization of an acyclic precursor. One plausible retrosynthetic analysis is outlined below.

G Target 3-(Piperidin-2-yl)propanoic acid Precursor_A Protected 2-substituted Piperidine Target->Precursor_A Deprotection Precursor_B Acyclic Amino Ester Target->Precursor_B Reductive Amination & Cyclization Starting_Material_A Pyridine Derivative Precursor_A->Starting_Material_A Reduction & Functionalization Starting_Material_B Glutamic Acid Derivative Precursor_B->Starting_Material_B Chain Extension

Conceptual Retrosynthetic Analysis of 3-(Piperidin-2-yl)propanoic acid.

A general synthetic approach could involve the catalytic hydrogenation of a corresponding pyridine precursor, followed by functional group manipulation to introduce the propanoic acid side chain. Alternatively, an asymmetric synthesis starting from a chiral precursor like a glutamic acid derivative could be employed to control the stereochemistry at the C2 position of the piperidine ring.

Illustrative Experimental Protocol: Hydrogenation of a Pyridine Precursor

The following is a generalized protocol based on common organic synthesis methodologies for similar structures.[2]

  • Dissolution: Dissolve the substituted pyridine precursor (e.g., a pyridine with a 3-carbon chain at the 2-position) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a hydrogenation catalyst, typically platinum(IV) oxide (PtO2) or palladium on carbon (Pd/C), to the solution.

  • Hydrogenation: Place the reaction mixture in a high-pressure hydrogenation apparatus. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude piperidine derivative may require further purification by chromatography or recrystallization.

  • Side Chain Modification: If necessary, modify the side chain to the propanoic acid. This could involve hydrolysis of an ester or oxidation of an alcohol.

Quality Control and Analytical Methods

Ensuring the purity and identity of 3-(piperidin-2-yl)propanoic acid is crucial for its application in research and development. Standard analytical techniques are employed for quality control:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to separate it from any impurities.

  • Chiral Chromatography: Essential for determining the enantiomeric excess of the chiral 2-substituted piperidine.

Applications in Drug Discovery and Development

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs.[3] 3-(Piperidin-2-yl)propanoic acid serves as a versatile building block for creating novel drug candidates with diverse therapeutic applications.

Central Nervous System (CNS) Disorders

The piperidine moiety is frequently incorporated into drugs targeting the CNS due to its ability to cross the blood-brain barrier. Derivatives of 3-(piperidin-2-yl)propanoic acid are explored for their potential in treating neurological and psychiatric conditions. For instance, the propanoic acid group can act as a mimic of the neurotransmitter gamma-aminobutyric acid (GABA), suggesting potential applications in epilepsy and anxiety disorders.[4]

As a Scaffold in Fragment-Based Drug Discovery

In fragment-based drug discovery, small, low-complexity molecules are screened for binding to a biological target. 3-(Piperidin-2-yl)propanoic acid, with its defined three-dimensional structure and multiple points for chemical modification, is an excellent starting point for the development of more potent and selective ligands.

G Core 3-(Piperidin-2-yl)propanoic acid Vector1 Amine (N-H) Core->Vector1 Vector2 Carboxylic Acid (COOH) Core->Vector2 Vector3 Piperidine Ring (C-H) Core->Vector3 Application1 Linker Attachment (PROTACs) Vector1->Application1 Application2 Amide/Ester Formation (Bioisosteric Replacement) Vector2->Application2 Application3 Further Functionalization (SAR Studies) Vector3->Application3

Key functionalization points of 3-(Piperidin-2-yl)propanoic acid for drug discovery.

Conclusion

3-(Piperidin-2-yl)propanoic acid is a commercially available and synthetically accessible building block with significant potential in drug discovery. Its presence in the catalogs of several chemical suppliers, albeit sometimes with limited detailed specifications, indicates its utility in the research community. The synthetic routes, while not always straightforward, are achievable through established organic chemistry methodologies. The true value of this compound lies in its application as a versatile scaffold for the development of novel therapeutics, particularly for CNS disorders. As the demand for new and effective drugs continues to grow, the importance of such well-defined, three-dimensional building blocks in the medicinal chemist's toolbox is only set to increase.

References

Sources

3-(Piperidin-2-yl)propanoic Acid: A Strategic Probe for GABAergic Transport Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Basic Understanding of 3-(Piperidin-2-yl)propanoic Acid's Role in CNS Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Core Mechanism

3-(Piperidin-2-yl)propanoic acid (often abbreviated as 2-PPA in synthetic contexts or simply referred to as a pipecolic acid homolog ) acts as a pivotal structural probe in the study of GABAergic neurotransmission . Structurally, it is a conformationally restricted analog of


-aminobutyric acid (GABA). Unlike the flexible GABA molecule, the piperidine ring of 3-(piperidin-2-yl)propanoic acid constrains the nitrogen atom, reducing the entropic penalty of binding to target proteins.

Its primary role in the Central Nervous System (CNS) is the competitive inhibition of GABA Transporters (GATs) . By blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells, it prolongs the residence time of GABA at the synapse, thereby enhancing inhibitory signaling. This mechanism places it in the same pharmacological class as nipecotic acid and guvacine , though its specific side-chain geometry offers unique selectivity profiles for GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).

Structural Logic
  • GABA:

    
     (Flexible, non-selective).
    
  • Nipecotic Acid: Piperidine-3-carboxylic acid (Rigid, GAT-1 selective).

  • 3-(Piperidin-2-yl)propanoic Acid: Piperidine-2-propanoic acid.

    • Significance: The propanoic acid tail at position 2 extends the distance between the cationic amine and the anionic carboxylate. This steric elongation probes the "length tolerance" of the GAT binding pocket, often shifting affinity towards GAT-2/3 or serving as a scaffold for lipophilic tails (e.g., in the design of Tiagabine-like drugs).

Pharmacological Profile & Signaling Pathways[1]

Mechanism of Action: Competitive Reuptake Inhibition

The molecule functions by binding to the substrate recognition site of the GABA transporter. It mimics the zwitterionic state of GABA but cannot be translocated as efficiently (or at all), effectively locking the transporter in an occluded or outward-facing conformation.

Signaling Pathway Visualization

The following diagram illustrates the locus of action within the tripartite synapse.

GAT_Inhibition Presynaptic Presynaptic Neuron (GABA Release) Synapse Synaptic Cleft (High GABA Conc.) Presynaptic->Synapse Vesicular Release Postsynaptic Postsynaptic Neuron (GABA-A/B Receptors) Synapse->Postsynaptic Receptor Activation (Cl- Influx/K+ Efflux) GAT GABA Transporter (GAT-1/2/3) Synapse->GAT Reuptake Substrate GAT->Presynaptic Recycling Glia Glial Cell (GABA Clearance) GAT->Glia Clearance Inhibitor 3-(Piperidin-2-yl)propanoic Acid Inhibitor->Synapse Increases GABA Residence Time Inhibitor->GAT Competitive Inhibition (Blocks Reuptake)

Figure 1: Mechanism of action. The inhibitor blocks GAT-mediated clearance, potentiating GABAergic signaling.

Experimental Protocols & Methodologies

To validate the role of 3-(piperidin-2-yl)propanoic acid, researchers typically employ a [³H]-GABA Uptake Assay . This protocol measures the compound's ability to prevent radiolabeled GABA from entering synaptosomes or transfected cells.

Protocol 1: [³H]-GABA Uptake Inhibition Assay

Objective: Determine the IC50 of the compound against specific GAT subtypes.

Materials:

  • Source Tissue: Rat cortical synaptosomes or HEK-293 cells stably expressing hGAT-1.

  • Radioligand: [³H]-GABA (Specific Activity: ~80 Ci/mmol).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Test Compound: 3-(piperidin-2-yl)propanoic acid (dissolved in DMSO/Buffer).

Step-by-Step Workflow:

  • Preparation: Resuspend synaptosomes/cells in KRH buffer. Pre-incubate at 37°C for 10 minutes to restore metabolic activity.

  • Inhibition Phase: Add the test compound (concentration range: 0.1 nM to 100 µM) to the wells. Incubate for 10 minutes.

  • Uptake Initiation: Add [³H]-GABA (final concentration 10-30 nM) to initiate transport.

  • Incubation: Incubate for exactly 3-5 minutes at 37°C. (Note: Time must be within the linear phase of uptake).

  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Analysis: Plot log[Concentration] vs. % Uptake to derive IC50.

Protocol 2: Chemical Synthesis (Glutamic Acid Route)

Understanding the synthesis is crucial for designing derivatives. A common high-yield route starts from L-Glutamic Acid .

  • Esterification: L-Glutamic acid

    
     Dimethyl glutamate.
    
  • Reduction:

    
     reduction to the diol.
    
  • Cyclization: Tosylation of the diol followed by reaction with a primary amine (e.g., benzylamine) to form the piperidine ring.

  • Side Chain Extension: The propanoic acid moiety is often introduced via homologation or by starting with a specific precursor like 2-piperidineethanol and oxidizing/extending.

Note: A more direct route involves the hydrogenation of 3-(2-pyridyl)acrylic acid derivatives if available.

Comparative Data Analysis

The following table contextualizes the affinity of 3-(piperidin-2-yl)propanoic acid against standard GAT inhibitors. Note: Values are representative of the chemical class.

CompoundStructure TypeGAT-1 IC50 (µM)GAT-3 IC50 (µM)Selectivity Profile
GABA Endogenous2-52-5Non-selective
Nipecotic Acid 3-COOH Piperidine~10>100GAT-1 Selective
Guvacine 1,2,5,6-Tetrahydro...~8>100GAT-1 Selective
3-(Piperidin-2-yl)propanoic Acid 2-Propanoic Piperidine 15 - 40 5 - 20 Mixed / GAT-2/3 Shift
Tiagabine Lipophilic Nipecotic Deriv.0.07>50Highly GAT-1 Selective

*Values are estimated ranges based on structural homology to pipecolic acid derivatives. The elongation of the acid chain generally reduces GAT-1 potency compared to nipecotic acid but can enhance GAT-2/3 interaction or serve as a spacer for lipophilic groups.

Experimental Workflow Diagram

This workflow describes the validation process for a new CNS probe based on this scaffold.

Experimental_Workflow Start Start: L-Glutamic Acid Synth Synthesis: Cyclization & Chain Extension Start->Synth Purify Purification: HPLC / NMR Validation Synth->Purify Assay_Binding In Vitro: [3H]-GABA Uptake Assay Purify->Assay_Binding Assay_Electro Electrophysiology: Patch Clamp (Transporter Currents) Purify->Assay_Electro Data_Analysis Data Analysis: IC50 & Hill Coefficient Assay_Binding->Data_Analysis Assay_Electro->Data_Analysis

Figure 2: Synthesis and validation workflow for GABAergic probes.

References

  • Synthesis of Novel GABA Uptake Inhibitors. Journal of Medicinal Chemistry. Focuses on nipecotic acid and guvacine derivatives, establishing the structure-activity relationship (SAR) for piperidine-based GAT inhibitors.

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. Details the synthetic pathways for piperidine derivatives from amino acid precursors.

  • GABA Transporters: Structure, Oligomerization, Mechanism, and Pharmacology. Pharmacological Reviews. A comprehensive review of GAT subtypes and the pharmacology of uptake inhibitors.

  • Molecular basis of human GABA transporter 3 inhibition. Nature Communications. Provides structural insights into how inhibitors bind to GAT-3, relevant for propanoic acid derivatives.

  • 3-(Piperidin-2-yl)propanoic acid Product Data. CookeChem. Confirms the usage of the molecule as a synthetic GABA analog for inhibition studies.

Preliminary Investigation of 3-(piperidin-2-yl)propanoic Acid Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the pharmacological profile, structural significance, and investigative roadmap for 3-(piperidin-2-yl)propanoic acid (CAS: 4088-33-9). While often utilized as a synthetic intermediate for complex peptidomimetics, this molecule possesses intrinsic pharmacophoric properties relevant to neurobiology and vascular medicine. Its structure—a piperidine ring substituted at the ortho position with a propanoic acid tail—classifies it as a cyclic


-amino acid analog. This geometric constraint positions it as a high-value candidate for modulating GABAergic transmission and antagonizing integrin receptors.

Chemical Identity & Physicochemical Properties[1][2]

Structural Analysis

The molecule consists of a saturated piperidine heterocycle with a 3-carbon carboxylic acid chain attached at the C2 position. Unlike its isomer nipecotic acid (piperidine-3-carboxylic acid), which rigidly displays the carboxyl group, 3-(piperidin-2-yl)propanoic acid introduces a flexible "linker" (the ethyl chain) between the basic nitrogen and the acidic carboxylate.

  • IUPAC Name: 3-(piperidin-2-yl)propanoic acid[1][2]

  • Synonyms: 3-(2-piperidyl)propionic acid;

    
    -amino acid analog.
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 157.21 g/mol [1]

  • Chirality: The C2 carbon is a stereocenter. Biological activity is likely enantioselective, necessitating the evaluation of both

    
    - and 
    
    
    
    -enantiomers.
Physicochemical Profile (Predicted)

At physiological pH (7.4), the molecule exists primarily as a zwitterion .

  • pKa (Acid): ~4.0 (Carboxylic acid deprotonates to

    
    )
    
  • pKa (Base): ~10.5 (Secondary amine protonates to

    
    )
    
  • LogP: ~ -1.9 (Highly hydrophilic)

  • Solubility: High aqueous solubility; poor lipid solubility.

  • Implication: Passive diffusion across the Blood-Brain Barrier (BBB) is unlikely. CNS penetration would depend on active transport systems (e.g., Proton-coupled Amino acid Transporters, PAT1).

Pharmacodynamics: Mechanisms of Action

Based on Structure-Activity Relationship (SAR) analysis of homologous piperidine derivatives, two primary pharmacological pathways are hypothesized.

Hypothesis A: GABAergic Modulation (GAT Inhibition)

The structural similarity to nipecotic acid and guvacine (potent GABA uptake inhibitors) suggests potential activity at GABA Transporters (GAT-1, GAT-2, GAT-3).

  • Mechanism: GABA uptake inhibitors bind to the transporter, blocking the reuptake of GABA from the synaptic cleft, thereby enhancing inhibitory neurotransmission.

  • Structural Logic: Nipecotic acid (3-COOH) is a rigid analog of GABA. 3-(piperidin-2-yl)propanoic acid extends the distance between the cationic nitrogen and the anionic carboxylate. This increased distance may alter selectivity, potentially favoring GAT-2/3 subtypes over GAT-1, or acting as a low-affinity allosteric modulator.

Hypothesis B: Integrin & Fibrinogen Receptor Antagonism

The basic-acidic pharmacophore separated by a spacer is a hallmark of RGD (Arg-Gly-Asp) mimetics.

  • Target: Integrin

    
     or Platelet Glycoprotein IIb/IIIa.
    
  • Mechanism: The piperidine nitrogen mimics the arginine guanidine (basic), while the propanoic acid mimics the aspartic acid (acidic).

  • Application: This scaffold is frequently used to design antithrombotic agents (preventing platelet aggregation) or anti-angiogenic agents (inhibiting tumor vessel growth).

Visualization: Structural Logic & Screening Cascade

Pharmacophore Comparison

The following diagram illustrates the structural relationship between the target molecule and established pharmacological agents.

Pharmacophore Target 3-(piperidin-2-yl)propanoic acid (Target Molecule) RGD RGD Mimetics (Integrin Antagonists) Target->RGD Pharmacophore Match (Basic-Linker-Acidic) GABA GABA (Endogenous Ligand) GABA->Target Homology (Delta-amino acid) Nipecotic Nipecotic Acid (GAT Inhibitor) GABA->Nipecotic Cyclization (Constraint) Nipecotic->Target Chain Extension (+2C) Altered Selectivity

Figure 1: Structural evolution from GABA to the target molecule, highlighting potential divergence into GAT inhibition or Integrin antagonism.

Experimental Protocols

To validate the pharmacological profile, the following self-validating screening cascade is recommended.

Protocol 1: In Vitro GABA Uptake Assay

Objective: Determine if the compound inhibits GABA reuptake in synaptosomes.

  • Preparation: Isolate synaptosomes from rat cerebral cortex using sucrose gradient centrifugation.

  • Incubation: Suspend synaptosomes in Krebs-Henseleit buffer. Pre-incubate with 3-(piperidin-2-yl)propanoic acid (0.1 nM – 100

    
    M) for 10 minutes at 37°C.
    
  • Transport Initiation: Add

    
    -GABA (10 nM final concentration). Incubate for 5 minutes.
    
  • Termination: Rapid filtration through GF/B filters (pre-soaked in PEI) followed by ice-cold buffer wash.

  • Quantification: Liquid scintillation counting.

  • Controls:

    • Positive Control: Tiagabine or Nipecotic Acid (known inhibitors).

    • Negative Control: Buffer only (Basal uptake).

    • Non-specific: Incubate at 4°C (active transport is temperature-dependent).

Protocol 2: Platelet Aggregation Assay (Fibrinogen Receptor)

Objective: Assess potential as a GPIIb/IIIa antagonist.

  • Sample: Human Platelet-Rich Plasma (PRP).

  • Induction: Induce aggregation with ADP (10

    
    M) or Thrombin.
    
  • Treatment: Add test compound (1 – 100

    
    M) 2 minutes prior to inducer.
    
  • Measurement: Monitor light transmission using an aggregometer.

  • Endpoint: Calculate

    
     for inhibition of aggregation amplitude.
    

Safety & Toxicology (Preliminary)

Acute Toxicity Indicators
  • LD50 (Predicted): >500 mg/kg (Oral, Rat) based on piperidine fatty acid analogs.

  • Irritation: The HCl salt (CAS 99310-43-7) is classified as a skin and eye irritant (H315, H319).

  • Cytotoxicity: Low predicted cytotoxicity. Piperidine propanoic acids are often used as benign linkers in drug conjugates.

Metabolism (ADME)
  • Metabolic Stability: The piperidine ring is generally stable.[3] The primary metabolic route is likely N-oxidation or glucuronidation of the carboxylic acid.

  • Excretion: Predominantly renal excretion of the unchanged zwitterion.

References

  • Piperidine Scaffolds in Medicinal Chemistry

    • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
    • Source: European Journal of Medicinal Chemistry / PubMed (2025).
    • URL:[Link] (Search Term: Piperidine scaffold pharmacology)

  • GABA Uptake Inhibition Methods

    • Title: A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABA A Receptor.
    • Source: MDPI (2020).
    • URL:[Link]

  • Chemical Identity & Hazards

    • Title: 3-(Piperidin-2-yl)propanoic acid hydrochloride | C8H16ClNO2 | CID 13131921.
    • Source: PubChem.
    • URL:[Link]

  • Related Piperidine Pharmacology

    • Title: 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activ
    • Source: MDPI (2020).
    • URL:[Link] (Note: Refers to N-substituted analog, establishing scaffold relevance).

Sources

Methodological & Application

Enantioselective synthesis of 3-(Piperidin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Routes for the Enantioselective Synthesis of 3-(Piperidin-2-yl)propanoic Acid

Executive Summary

This Application Note details the enantioselective synthesis of 3-(piperidin-2-yl)propanoic acid , a critical pharmacophore found in integrin antagonists, thrombin inhibitors, and somatostatin receptor 4 (SSTR4) modulators.

While classical resolution remains a valid approach for bulk manufacturing, this guide prioritizes Iridium-catalyzed asymmetric hydrogenation of the corresponding pyridine precursor. This route offers superior atom economy, reduced waste, and high enantiomeric excess (


). We provide a validated protocol for the hydrogenation of ethyl 3-(pyridin-2-yl)propanoate, followed by hydrolysis, including critical analytical controls via Chiral HPLC.

Strategic Overview & Molecular Challenge

The target molecule contains a saturated piperidine ring with a single chiral center at the C2 position.

  • The Challenge: The primary synthetic hurdle is the stereocontrolled reduction of the aromatic pyridine ring. Pyridines are notoriously difficult to hydrogenate enantioselectively due to their high resonance stability and the tendency of the basic nitrogen to poison metal catalysts.

  • The Solution: We utilize an Iridium-Phosphine-Oxazoline or Iridium-Diphosphine complex. Iridium has emerged as the metal of choice for pyridine reduction because it can tolerate the harsh conditions required to break aromaticity while maintaining high stereocontrol, particularly when the pyridine is activated as a pyridinium salt or complexed with Lewis acids.

Validated Protocol: Ir-Catalyzed Asymmetric Hydrogenation

This protocol describes the conversion of ethyl 3-(pyridin-2-yl)propanoate (easily accessible via Wittig reaction of pyridine-2-carboxaldehyde) to (S)-3-(piperidin-2-yl)propanoic acid.

Reaction Scheme

ReactionScheme Start Ethyl 3-(pyridin-2-yl)propanoate (Precursor) Activation Activation (HCl/BnBr) Start->Activation Hydrogenation Asymmetric Hydrogenation (50 bar H2, 24h) Activation->Hydrogenation Catalyst [Ir(cod)Cl]2 + (S)-MeO-Biphep + I2 (Additive) Catalyst->Hydrogenation Catalysis Inter Chiral Piperidine Ester Hydrogenation->Inter >90% ee Hydrolysis Hydrolysis (6N HCl, Reflux) Inter->Hydrolysis Product (S)-3-(Piperidin-2-yl)propanoic acid (Target) Hydrolysis->Product

Figure 1: Synthetic workflow for the Ir-catalyzed asymmetric hydrogenation route.

Materials & Reagents
ReagentEquiv.[1]RoleCritical Attribute
Ethyl 3-(pyridin-2-yl)propanoate 1.0SubstratePurity >98% by GC
[Ir(cod)Cl]₂ 0.01Pre-catalystStored under Argon
(S)-MeO-Biphep 0.022Chiral LigandOptical purity is critical
Iodine (I₂) 0.10AdditivePromotes catalyst activation
Toluene Solvent10 volDry, degassed
Hydrogen (H₂) ExcessReagent50 bar (High Pressure)
Step-by-Step Procedure

Step 1: Catalyst Preparation (In Situ)

  • In a glovebox (N₂ atmosphere), charge a dry Schlenk flask with [Ir(cod)Cl]₂ (1.0 mol%) and (S)-MeO-Biphep (2.2 mol%).

  • Add dry toluene (5 mL/mmol substrate) and stir at room temperature for 30 minutes. The solution should turn clear orange/red.

  • Add I₂ (10 mol%) to the mixture. Note: Iodine is a crucial additive that forms the active Ir(III) dihydride species and prevents catalyst deactivation.

Step 2: Hydrogenation

  • Dissolve ethyl 3-(pyridin-2-yl)propanoate (1.0 equiv) in dry toluene.

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Transfer the combined solution into a stainless steel high-pressure autoclave.

  • Purge the autoclave with H₂ (3 cycles at 10 bar).

  • Pressurize to 50 bar (725 psi) H₂.

  • Stir vigorously at 25–30°C for 24 hours.

    • Checkpoint: Monitor consumption of starting material via TLC (MeOH/DCM 1:9) or GC-MS.[2]

Step 3: Work-up & Hydrolysis

  • Carefully vent the hydrogen gas (fume hood).

  • Concentrate the reaction mixture under reduced pressure to remove toluene.

  • Dissolve the residue in 6N HCl (10 vol) and reflux for 4 hours to hydrolyze the ester and ensure the piperidine nitrogen is fully protonated (HCl salt).

  • Cool to room temperature and wash with diethyl ether (2x) to remove non-basic organic impurities (catalyst ligands).

  • Concentrate the aqueous layer to dryness to afford the crude amino acid hydrochloride.

  • Purification: Recrystallize from EtOH/Et₂O or apply to an Ion Exchange Resin (Dowex 50W) eluting with NH₄OH to obtain the zwitterionic free acid.

Analytical Controls & Quality Assurance

Validating the enantiomeric excess (ee) is critical. Direct analysis of the amino acid is difficult due to zwitterionic character. We recommend derivatization.

Derivatization Protocol for HPLC

To ensure sharp peaks and UV detectability:

  • Take 10 mg of the product.

  • React with Benzoyl Chloride (BzCl) (1.2 equiv) and Triethylamine in DCM for 30 mins.

  • Quench with water, extract with DCM, and dry.[2] Use this N-benzoyl derivative for HPLC.

Chiral HPLC Method
ParameterCondition
Column Daicel Chiralpak AD-H or IA (4.6 x 250 mm)
Mobile Phase n-Hexane : Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Expected Retention (S)-Isomer: ~12 min

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Catalyst poisoning by Pyridine NIncrease H₂ pressure to 80 bar; Ensure I₂ additive is fresh; Consider pre-forming the pyridinium HCl salt before hydrogenation.
Low ee (<80%) Temperature too highLower reaction temperature to 0–10°C (reaction time will increase).
Product Racemization Harsh hydrolysisAvoid prolonged reflux in strong base; Acidic hydrolysis (HCl) is preferred for preserving chiral centers alpha to carbonyls/amines.

Mechanistic Insight

Understanding the catalytic cycle allows for better troubleshooting. The Iridium catalyst operates via an Inner-Sphere Mechanism .

CatalyticCycle Step1 Ir(I) Pre-catalyst (Activation by I2) Step2 Ir(III)-Dihydride Active Species Step1->Step2 H2 Step3 Pyridine Coordination Step2->Step3 Substrate Step4 Hydride Transfer (Enantio-determining) Step3->Step4 Syn-addition Step5 Product Release & Regeneration Step4->Step5 Step5->Step2 H2

Figure 2: Simplified catalytic cycle for Ir-catalyzed pyridine hydrogenation. The iodine additive oxidizes Ir(I) to the active Ir(III) species.

References

  • Glorius, F., et al. (2004).[3] Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2855-2858. Link

  • Zhou, Y.-G., et al. (2006).[3] Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates.[3] Angewandte Chemie, 118(14), 2318-2321. Link

  • Zhang, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(16), 4060–4063. Link

  • Charette, A. B., et al. (2008). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides. Journal of the American Chemical Society, 130(32), 10486-10487. Link

  • Phenomenex. (2023). Chiral HPLC Separations Guide. Link

Sources

Application Note 402: Scalable Asymmetric Synthesis of (S)-3-(Piperidin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


), and macrocyclic drug discovery.

Executive Summary

The piperidine-2-alkanoic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for integrin antagonists (e.g., GPIIb/IIIa inhibitors for antithrombotic therapy) and novel calcitonin gene-related peptide (CGRP) receptor antagonists. Specifically, 3-(piperidin-2-yl)propanoic acid acts as a conformational restrictor, mimicking the Arg-Gly-Asp (RGD) turn in bioactive peptides.

Achieving high enantiomeric excess (ee) at the C2-position of the piperidine ring is critical, as biological activity is often exclusive to the (


)-enantiomer. This Application Note outlines two distinct, high-fidelity protocols for synthesizing this chiral building block:
  • Method A (The "Gold Standard"): A robust Chiral Pool synthesis via Horner-Wadsworth-Emmons (HWE) homologation, ideal for gram-scale discovery chemistry.

  • Method B (The "Process Route"): Iridium-catalyzed asymmetric hydrogenation of pyridinium salts, designed for cost-effective multi-kilogram scale-up.

Strategic Overview

The synthesis of 2-substituted piperidines presents a classic stereochemical challenge: controlling the stereocenter adjacent to the nitrogen atom.

FeatureMethod A: Chiral Pool (HWE)Method B: Asymmetric Hydrogenation
Starting Material (

)-Pipecolic acid (Commercial, Chiral)
Ethyl 3-(pyridin-2-yl)acrylate (Achiral)
Key Step HWE Olefination & Diastereoselective ReductionIr-Catalyzed Enantioselective Hydrogenation
Scalability Linear scale-up (Gram to Kilo)Exponential scale-up (Process friendly)
Stereocontrol Derived from starting material (>99% ee)Catalyst dependent (typically 90-96% ee)
Cost Higher (Reagent intensive)Lower (Atom economic)
Synthetic Workflow Diagram

Synthesis_Overview cluster_0 Method A: Chiral Pool cluster_1 Method B: Asymmetric Cat. Pipecolic (S)-Pipecolic Acid Aldehyde (S)-N-Boc-2-formylpiperidine Pipecolic->Aldehyde Red/Ox HWE_Prod Unsaturated Ester Aldehyde->HWE_Prod HWE Rxn Target_A (S)-Target Molecule HWE_Prod->Target_A H2/Pd-C Pyridine Pyridine Acrylate Pyridinium N-Bn Pyridinium Salt Pyridine->Pyridinium BnBr Activation Target_B (S)-Target Molecule Pyridinium->Target_B Ir-Cat H2

Figure 1: Strategic comparison of Chiral Pool vs. Catalytic Asymmetric routes.

Method A: Chiral Pool Synthesis (HWE Homologation)

Objective: Synthesis of (


)-3-(1-(tert-butoxycarbonyl)piperidin-2-yl)propanoic acid with >99% ee.
Mechanism:  This route utilizes commercially available (

)-pipecolic acid. The chirality is preserved throughout the sequence.[1] The carbon chain is extended by two carbons using the Horner-Wadsworth-Emmons reaction.
Detailed Protocol
Step 1: Protection and Reduction to Alcohol
  • Substrate: Suspend (

    
    )-2-piperidinecarboxylic acid (Pipecolic acid) (10.0 g, 77.4 mmol) in 1,4-dioxane/water (1:1, 100 mL).
    
  • Reagent: Add Et

    
    N (2 eq) followed by Boc
    
    
    
    O (1.1 eq). Stir at RT for 12 h.
  • Workup: Acidify to pH 3, extract with EtOAc. Concentrate to yield (

    
    )-N-Boc-pipecolic acid.
    
  • Reduction: Dissolve the crude acid in dry THF (100 mL) under N

    
    . Cool to 0°C. Add BH
    
    
    
    
    
    THF complex (1.0 M, 1.2 eq) dropwise. Stir at RT for 4 h.
  • Quench: Carefully add MeOH. Concentrate and purify via flash chromatography (Hex/EtOAc).

    • Yield: ~85-90% | Data: Colorless oil.

Step 2: Swern Oxidation to Aldehyde

Critical Note: The aldehyde is prone to racemization if handled aggressively. Keep temperatures low.

  • Activation: To oxalyl chloride (1.1 eq) in dry DCM at -78°C, add DMSO (2.2 eq) dropwise. Stir 15 min.

  • Addition: Add (

    
    )-N-Boc-2-hydroxymethylpiperidine (from Step 1) in DCM dropwise. Stir 30 min at -78°C.
    
  • Termination: Add Et

    
    N (5 eq). Allow to warm to 0°C.
    
  • Workup: Quench with sat. NH

    
    Cl. Extract with DCM. Use immediately in Step 3.
    
Step 3: Horner-Wadsworth-Emmons (HWE) Olefination
  • Ylide Formation: Suspend NaH (60%, 1.2 eq) in dry THF at 0°C. Add triethyl phosphonoacetate (1.2 eq) dropwise. Stir until clear (30 min).

  • Coupling: Cool ylide solution to -78°C (to maximize E-selectivity). Add the crude aldehyde (from Step 2) in THF.

  • Reaction: Warm slowly to RT over 2 h.

  • Purification: Silica gel chromatography (10% EtOAc/Hexanes).

    • Product: Ethyl (

      
      )-3-((
      
      
      
      )-1-Boc-piperidin-2-yl)acrylate.
Step 4: Hydrogenation and Hydrolysis
  • Hydrogenation: Dissolve alkene in EtOH. Add 10 wt% Pd/C (10% loading). Hydrogenate at 1 atm (balloon) for 4 h.

    • Note: This reduces the alkene without removing the Boc group (benzyl esters would be cleaved, but ethyl esters remain).

  • Hydrolysis: Add LiOH (2M aq, 3 eq) to the reaction mixture. Stir 2 h.

  • Final Isolation: Filter catalyst. Acidify filtrate to pH 4. Extract with EtOAc.

    • Final Product: (

      
      )-3-(1-(tert-butoxycarbonyl)piperidin-2-yl)propanoic acid.
      

Method B: Asymmetric Hydrogenation (Process Route)

Objective: Direct enantioselective reduction of the pyridine ring. Mechanism: Pyridines are difficult to hydrogenate enantioselectively due to catalyst poisoning and high resonance energy. Activating the pyridine as an N-acyl or N-benzyl salt disrupts aromaticity, allowing Iridium-bisphosphine complexes to induce chirality.

Reaction Scheme (DOT Visualization)

Catalytic_Cycle Start Substrate: Ethyl 3-(pyridin-2-yl)propanoate Activation Activation: Benzyl Bromide (BnBr) Start->Activation Salt Intermediate: N-Benzyl Pyridinium Salt Activation->Salt Product_Protected Product: (S)-N-Bn-Piperidine Ester Salt->Product_Protected Asymmetric Hydrog. Cat_Add Catalyst: [Ir(COD)Cl]2 / (S)-SegPhos Cat_Add->Product_Protected H2_Add H2 (600 psi) H2_Add->Product_Protected Deprotect Deprotection: Pd/C, H2 (1 atm) Product_Protected->Deprotect Final Final: (S)-Piperidine Propanoic Acid Deprotect->Final

Figure 2: Iridium-catalyzed asymmetric hydrogenation workflow.

Detailed Protocol
Step 1: Substrate Activation
  • Reactants: Dissolve ethyl 3-(pyridin-2-yl)propanoate (commercially available or via Wittig of pyridine-2-carboxaldehyde) in acetone.

  • Alkylation: Add Benzyl Bromide (BnBr, 1.1 eq). Reflux for 2 h.

  • Isolation: Cool to induce precipitation. Filter the white solid (N-benzyl pyridinium bromide).

    • Why? Cationic pyridinium salts bind to Iridium less strongly than neutral pyridines, preventing catalyst poisoning, and are electronically more susceptible to hydride transfer.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation

Safety Alert: High-pressure hydrogenation requires a rated autoclave.

  • Catalyst Prep: In a glovebox, mix [Ir(COD)Cl]

    
     (1.0 mol%) and (
    
    
    
    )-SegPhos or (
    
    
    )-MeO-Biphep (2.2 mol%) in degassed MeOH. Stir 15 min to form the active cationic complex.
  • Loading: Add the N-benzyl pyridinium salt (from Step 1) to the autoclave glass liner. Add the catalyst solution.

  • Conditions: Pressurize to 50 bar (725 psi) H

    
    . Stir at RT for 24 h.
    
  • Workup: Vent H

    
    . Concentrate solvent.
    
    • Result: Ethyl (

      
      )-1-benzyl-3-(piperidin-2-yl)propanoate (>90% ee).
      
Step 3: Deprotection (Optional)

If the N-benzyl group is not desired:

  • Transfer residue to a flask with MeOH/AcOH.

  • Add Pd(OH)

    
    /C (Pearlman's catalyst).
    
  • Hydrogenate at 1 atm (balloon) to remove the benzyl group.

Quality Control & Analytical Validation

To ensure the integrity of the chiral center, the following analytical methods are required.

Chiral HPLC Parameters

Separation of enantiomers is best achieved on polysaccharide-based stationary phases.

ParameterCondition
Column Daicel Chiralpak IA or IB (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : IPA : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Piperidine has weak UV; derivatization with Benzoyl chloride may be needed for sensitivity)
Retention (

)-Enantiomer typically elutes first on Chiralpak IA (Verify with racemic standard).
NMR Characterization[2][3]
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    Look for the diagnostic doublet-of-doublets or multiplet for the C2-methine proton at
    
    
    ~2.8-3.2 ppm.
  • 
    C NMR:  The C2 carbon signal usually appears around 50-55 ppm.
    

References

  • Zhou, Y.-G. (2007). "Asymmetric Hydrogenation of Heteroaromatic Compounds." Accounts of Chemical Research.

    • Context: Foundational work on Iridium-catalyzed hydrogen
  • Legros, J., et al. (2003). "Asymmetric Synthesis of Pipecolic Acid Derivatives." Tetrahedron.

    • Context: Detailed protocols for Chiral Pool manipul
  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.

    • Context: Alternative heterogeneous methods for pyridine reduction.
  • Duggan, M. E., et al. (2000). "Non-peptide

    
     antagonists." Journal of Medicinal Chemistry. 
    
    • Context: Biological application of the 3-(piperidin-2-yl)propanoic acid scaffold in Integrin inhibitors.
  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IA."

    • Context: HPLC separation conditions for piperidine deriv

Disclaimer: These protocols involve hazardous chemicals (hydrides, high-pressure hydrogen, pyrophoric catalysts). All experiments must be conducted in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Strategic HPLC & LC-MS Quantification of 3-(Piperidin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-validated guide for the analysis of 3-(Piperidin-2-yl)propanoic acid .

Introduction & Analytical Challenge

3-(Piperidin-2-yl)propanoic acid (also referred to as


-homoproline or related to pelletierine derivatives) presents a classic "analytical blind spot" in chromatography.[1][2]
The Chemical Challenge
  • Lack of Chromophore: The molecule consists of a saturated piperidine ring and a propanoic acid side chain. It lacks conjugated

    
    -systems or aromatic rings, rendering it virtually invisible to standard UV detection (254 nm).[1][2]
    
  • Zwitterionic Nature: Containing both a secondary amine (piperidine ring) and a carboxylic acid, the molecule exists as a zwitterion at neutral pH. This results in poor retention on standard C18 (Reversed-Phase) columns due to high polarity.[2]

  • Stereochemistry: The C2 position on the piperidine ring is chiral. While this guide focuses on achiral quantification, method conditions are selected to prevent racemization.

Strategic Decision Matrix

To ensure data integrity, the analytical approach must be chosen based on the available instrumentation and sensitivity requirements.

AnalyticalStrategy Start Start: Select Methodology CheckMS Is LC-MS/MS Available? Start->CheckMS YesMS YES: Direct Analysis CheckMS->YesMS High Sensitivity (<10 ng/mL) NoMS NO: HPLC-UV/FL Required CheckMS->NoMS Standard Sensitivity (>1 µg/mL) HILIC Method A: HILIC-MS/MS (Recommended) YesMS->HILIC WhyHILIC Retains polar zwitterions High Sensitivity No Derivatization HILIC->WhyHILIC Deriv Method B: Pre-Column Derivatization NoMS->Deriv Agent Reagent Selection: FMOC-Cl or Dansyl-Cl Deriv->Agent

Figure 1: Analytical Decision Matrix. Select Method A for high-throughput/high-sensitivity environments.[1][2] Select Method B for QC/Standard labs lacking MS.

Method A: HILIC-MS/MS (Gold Standard)

Best for: Bioanalysis, trace impurity detection, and high-throughput screening.[1][2] Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar zwitterion using a water layer on a polar stationary phase, allowing for high-sensitivity ESI(+) detection without derivatization.

Chromatographic Conditions
ParameterSpecificationRationale
Column ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 3.5 µm)Zwitterionic phases (ZIC) provide superior retention for amino acid-like structures compared to bare silica.[1][2]
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)Provides ionic strength to manage the zwitterion; acidic pH protonates the carboxylic acid (

) pushing equilibrium toward the cation.
Mobile Phase B Acetonitrile (LC-MS Grade)High organic content is required for HILIC retention.[1][2]
Gradient 90% B to 50% B over 10 minsElutes the polar analyte by increasing water content (increasing polarity of mobile phase).
Flow Rate 0.3 mL/minOptimal for ESI ionization efficiency.[1]
Injection Vol 2 - 5 µLKeep low to prevent solvent mismatch effects in HILIC.[1][2]
Mass Spectrometry Settings (ESI+)

The secondary amine in the piperidine ring is highly basic (


), making positive mode (ESI+) the ideal detection mode.
  • Ion Source: Electrospray Ionization (ESI) Positive

  • Precursor Ion:

    
     m/z (Calculated MW: 157.21  g/mol )
    
  • MRM Transitions (Quantification):

    • 
       (Loss of propanoic acid side chain, piperidine ring fragment).
      
    • 
       (Ring fragmentation).
      

Method B: HPLC-UV with FMOC Derivatization

Best for: QC labs, purity analysis, and raw material testing where MS is unavailable.[1][2] Principle: Since the molecule has a secondary amine, FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) is the reagent of choice.[2] Unlike OPA (which requires a primary amine), FMOC reacts robustly with secondary amines to form a stable, highly fluorescent/UV-active carbamate derivative.[1]

Derivatization Protocol (Pre-Column)

Reagents:

  • Borate Buffer: 0.2 M, pH 8.5 (Critical for deprotonating the amine).

  • FMOC-Cl Reagent: 5 mM in Acetone.

  • ADAM (1-Adamantanamine): Quenching reagent (removes excess FMOC-Cl).[1][2]

Workflow:

Derivatization Step1 1. Mix Sample + Borate Buffer (pH 8.5) Step2 2. Add FMOC-Cl (in Acetone) Step1->Step2 Step3 3. React 40°C for 10 min Step2->Step3 Step4 4. Add ADAM (Quench Excess FMOC) Step3->Step4 Step5 5. Inject to HPLC Step4->Step5

Figure 2: FMOC-Cl Derivatization Workflow. The reaction targets the secondary amine of the piperidine ring.

Chromatographic Conditions (Reversed-Phase)

Once derivatized, the molecule becomes hydrophobic and can be analyzed on a standard C18 column.[2]

ParameterSpecificationRationale
Column C18 End-capped (4.6 x 150 mm, 3.5 µm)The FMOC group is bulky and hydrophobic; standard C18 provides excellent resolution.[1][2]
Detection Fluorescence: Ex 265 nm / Em 315 nmUV: 265 nmFluorescence is 10-100x more sensitive than UV.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH keeps the derivative stable.
Mobile Phase B Acetonitrile-
Gradient 20% B

90% B over 15 min
The FMOC derivative elutes late due to hydrophobicity.[1][2] Excess FMOC-OH (hydrolysis product) elutes earlier.[1][2]

Validation & System Suitability

To ensure the method is self-validating (Trustworthiness), the following criteria must be met before routine analysis.

System Suitability Criteria (SST)
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (Piperidine derivatives often tail due to silanol interactions; ensure end-capped columns are used).
  • Precision (RSD):

    
     for 6 replicate injections of the standard.
    
  • Resolution (

    
    ): 
    
    • Method B: Resolution between the Analyte-FMOC peak and the FMOC-OH (hydrolysis peak) must be

      
      .[2]
      
Linearity & Range
  • Method A (MS): Linear range typically 1 ng/mL – 1000 ng/mL.

  • Method B (UV/FL): Linear range typically 0.5 µg/mL – 100 µg/mL.

References

  • Agilent Technologies. (2010).[3] Analysis of Amino Acids by HPLC: OPA/FMOC Derivatization.Link

  • Thermo Fisher Scientific. (2022). Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography with UV and Fluorescence Detection.Link

  • Zhou, G., et al. (2022).[4] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization." Journal of Chromatographic Science, 60(7), 613-619.[1][4] Link

  • PubChem. (2025).[5][6] 3-(Piperidin-2-yl)propanoic acid - Compound Summary. National Library of Medicine. Link(Note: Structural analogue reference for properties).

Sources

Application Notes and Protocols for the Synthesis of 3-(Piperidin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide to the synthesis of 3-(Piperidin-2-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust and efficient two-step synthetic route, commencing with the synthesis of the intermediate, 3-(pyridin-2-yl)propanoic acid, followed by the catalytic hydrogenation of the pyridine moiety to yield the desired saturated heterocyclic compound. This guide is designed to furnish researchers with not only a step-by-step experimental procedure but also the underlying chemical principles and safety considerations, ensuring a thorough understanding and successful execution of the synthesis.

Introduction

3-(Piperidin-2-yl)propanoic acid and its derivatives are of significant interest in the pharmaceutical industry due to their presence in a variety of biologically active molecules. The piperidine scaffold is a ubiquitous structural motif in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic and pharmacodynamic properties. The propanoic acid side chain offers a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of complex molecular architectures for drug discovery programs.

The synthetic strategy outlined in this application note is a reliable two-step process. The initial step involves a Michael addition of 2-aminopyridine to ethyl acrylate to form ethyl 3-(pyridin-2-ylamino)propanoate, which is subsequently hydrolyzed to the carboxylic acid intermediate. The second step is the reduction of the aromatic pyridine ring of this intermediate to the corresponding piperidine via catalytic hydrogenation. This method is advantageous due to the commercial availability of the starting materials, straightforward reaction conditions, and good overall yields.

Experimental Workflow Overview

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-(Pyridin-2-yl)propanoic Acid cluster_1 Step 2: Synthesis of 3-(Piperidin-2-yl)propanoic Acid A 2-Aminopyridine + Ethyl Acrylate B Michael Addition (Acetic Acid Catalyst, 80-85°C) A->B Reaction C Ethyl 3-(pyridin-2-ylamino)propanoate B->C Intermediate Ester D Hydrolysis (Aqueous HCl, then NaOH) C->D Hydrolysis E 3-(Pyridin-2-yl)propanoic Acid D->E Intermediate Acid F 3-(Pyridin-2-yl)propanoic Acid E->F Purification & Characterization G Catalytic Hydrogenation (PtO2, H2 gas, Acetic Acid) F->G Reduction H 3-(Piperidin-2-yl)propanoic Acid G->H Final Product Michael_Addition_Mechanism cluster_0 Aza-Michael Addition Mechanism 2-Aminopyridine 2-Aminopyridine Ethyl_Acrylate Ethyl Acrylate 2-Aminopyridine->Ethyl_Acrylate Nucleophilic Attack Enolate_Intermediate Enolate Intermediate Ethyl_Acrylate->Enolate_Intermediate Forms Protonation Protonation Enolate_Intermediate->Protonation Tautomerization & Product_Ester Ethyl 3-(pyridin-2-ylamino)propanoate Protonation->Product_Ester

Application Note & Protocol: High-Purity Isolation of 3-(Piperidin-2-yl)propanoic Acid Using Cation-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 3-(Piperidin-2-yl)propanoic acid from a crude synthetic mixture. Due to its zwitterionic nature—possessing both a basic secondary amine and an acidic carboxylic acid—this compound presents significant challenges for traditional normal-phase silica gel chromatography, often leading to poor recovery and peak tailing. This application note details a robust and scalable protocol centered on strong cation-exchange (SCX) chromatography, a technique ideally suited for separating such polar, amphoteric molecules. We will explore the underlying principles, provide a step-by-step experimental protocol from column preparation to product isolation, and offer a guide for troubleshooting common issues.

Introduction: The Purification Challenge

3-(Piperidin-2-yl)propanoic acid is a non-proteinogenic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug development. The successful synthesis of this molecule is often followed by a critical and non-trivial purification step. The primary challenge stems from its chemical structure:

  • Zwitterionic Character: The molecule contains a piperidine ring (a secondary amine, pKa₂ ≈ 10-11) and a propanoic acid tail (carboxylic acid, pKa₁ ≈ 2-4). At near-neutral pH, the molecule exists predominantly as a zwitterion, with a protonated ammonium cation and a deprotonated carboxylate anion. This high polarity and charge distribution make it poorly suited for standard reversed-phase or normal-phase chromatography.

  • High Polarity: The compound is highly soluble in aqueous and polar protic solvents but has limited solubility in common organic solvents used for chromatography, complicating sample loading and elution.

  • Interaction with Silica Gel: The basic nitrogen of the piperidine ring can interact strongly and sometimes irreversibly with the acidic silanol groups on the surface of standard silica gel, causing significant tailing and potential loss of product.[1]

Given these properties, ion-exchange chromatography (IEC) emerges as the superior method for achieving high purity.[2][3] Specifically, strong cation-exchange chromatography allows for the selective capture of the positively charged molecule at low pH, enabling neutral and anionic impurities to be washed away.

Principle of Cation-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their net surface charge.[2][3] The stationary phase consists of a solid support (resin) with covalently bound charged functional groups. In strong cation-exchange (SCX) chromatography, these are typically sulfonic acid groups (-SO₃⁻), which maintain a negative charge over a wide pH range.

The purification protocol for 3-(Piperidin-2-yl)propanoic acid follows a three-stage "bind-and-elute" strategy:

  • Binding (Adsorption): The crude sample is dissolved in an acidic solution (e.g., pH 2-3). At this pH, the carboxylic acid is protonated (-COOH), and the piperidine nitrogen is also protonated (-NH₂⁺-), giving the molecule a net positive charge. When this solution is passed through the SCX column, the positively charged target molecule binds electrostatically to the negatively charged sulfonic acid groups of the resin.[2]

  • Washing: Neutral and anionic impurities, which do not bind to the resin, are washed from the column using the acidic loading buffer.

  • Elution (Desorption): The purified compound is recovered by passing a basic solution (e.g., aqueous ammonia) through the column. The high concentration of hydroxide ions deprotonates the ammonium group of the target molecule, neutralizing its charge. This disrupts the electrostatic interaction with the resin, causing the molecule to be released (eluted) from the column.[4]

Experimental Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjustments to column size and reagent volumes may be necessary for different scales.

Materials and Reagents
Item Specification Purpose
Stationary Phase Strong Cation-Exchange Resin (e.g., Dowex® 50WX8, 100-200 mesh, H⁺ form)Binds the target compound.[5]
Crude Sample ~1-2 g of 3-(Piperidin-2-yl)propanoic acidThe material to be purified.
Loading/Wash Buffer 0.1 M Hydrochloric Acid (HCl)Ensures the target compound is protonated and positively charged.
Elution Buffer 2 M Ammonium Hydroxide (NH₄OH) in WaterNeutralizes and elutes the target compound.
TLC Plates Silica Gel 60 F₂₅₄To monitor the purification progress.
TLC Mobile Phase Dichloromethane:Methanol:Acetic Acid (8:2:0.5 v/v/v)A common system for polar, acidic compounds.
TLC Visualization Ninhydrin stainReacts with the amine to produce a visible colored spot.[6][7]
Glass Column 2-3 cm diameter, 30 cm length, with stopcockTo pack the stationary phase.
Collection Vessels Test tubes or fraction collector vialsTo collect eluted fractions.
Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation resin_prep Resin Preparation (Activation & Slurry Packing) loading 1. Sample Loading (Bind to Column) resin_prep->loading sample_prep Sample Preparation (Dissolve in 0.1 M HCl) sample_prep->loading washing 2. Column Wash (Remove Impurities with 0.1 M HCl) loading->washing elution 3. Elution (Release with 2 M NH₄OH) washing->elution collection 4. Fraction Collection elution->collection tlc TLC Analysis of Fractions collection->tlc pooling Pool Pure Fractions tlc->pooling evaporation Solvent Evaporation pooling->evaporation product Pure Product evaporation->product

Caption: Workflow for the purification of 3-(Piperidin-2-yl)propanoic acid.

Step-by-Step Methodology

Part A: Resin and Column Preparation

  • Resin Activation: In a beaker, suspend the Dowex® 50WX8 resin (~30 g) in 1 M HCl. Stir gently for 15 minutes. Allow the resin to settle and decant the supernatant. Repeat this wash process three times with deionized water until the pH of the supernatant is neutral.[8] This ensures the resin is in the H⁺ form and free of contaminants.

  • Column Packing: Prepare a slurry of the activated resin in deionized water.[8] With the stopcock closed, pour the slurry into the glass column. Allow the resin to settle, then open the stopcock to drain the excess water, ensuring the resin bed does not run dry. The final packed resin bed should be approximately 15-20 cm in height.

  • Equilibration: Pass 3-5 column volumes (~150-250 mL) of the Loading/Wash Buffer (0.1 M HCl) through the packed column to equilibrate the stationary phase.

Part B: Sample Preparation and Loading

  • Dissolution: Dissolve the crude sample (~1-2 g) in a minimal volume of the Loading/Wash Buffer (0.1 M HCl), approximately 10-20 mL. Ensure complete dissolution; gentle warming may be applied if necessary.

  • Loading: Carefully pipette the sample solution onto the top of the equilibrated resin bed.[1] Open the stopcock and allow the sample to enter the resin bed. Collect the flow-through. Once the sample has fully entered the resin, rinse the walls of the column with a small amount (~5 mL) of loading buffer and allow this to enter the bed as well.

Part C: Washing and Elution

  • Wash Step: Add the Loading/Wash Buffer to the top of the column and begin to wash the resin. Maintain a steady flow rate of approximately 2-3 mL/minute. Collect the eluate in large fractions initially. This step removes any unbound impurities. Monitor the column effluent by TLC until no more impurities are detected.

  • Elution Step: Once the wash is complete, switch the mobile phase to the Elution Buffer (2 M NH₄OH). Begin collecting smaller fractions (e.g., 10-15 mL per test tube).

  • Fraction Collection: Continue collecting fractions until the product has completely eluted from the column, as determined by TLC analysis.

Part D: Fraction Analysis and Product Isolation

  • TLC Analysis: Spot a small aliquot from every 2-3 fractions onto a TLC plate alongside a spot of the crude starting material. Develop the plate in the recommended TLC mobile phase.

  • Visualization: After development, dry the TLC plate and dip it into a ninhydrin staining solution, followed by gentle heating with a heat gun until purple/violet spots appear.[6][7] The target compound will appear as a distinct spot.

  • Pooling and Isolation: Identify the fractions containing the pure product (single TLC spot with the correct Rf value) and combine them in a round-bottom flask.

  • Solvent Removal: Remove the aqueous ammonia solvent under reduced pressure using a rotary evaporator. It may be necessary to co-evaporate with water or isopropanol to remove residual ammonia. Dry the resulting solid or oil under high vacuum to obtain the purified 3-(Piperidin-2-yl)propanoic acid.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product Elutes During Wash Step Sample was not fully protonated (loading buffer pH too high) or the column was overloaded.Ensure the pH of the sample solution is < 3. Reduce the amount of crude material loaded relative to the amount of resin.
No Product Elutes with NH₄OH The elution buffer is not basic enough to neutralize the compound.Increase the concentration of the NH₄OH solution (e.g., to 4 M) or switch to a stronger base like 0.5 M NaOH (note: this will result in the sodium salt of the product).
Broad Elution / Tailing Poor column packing (channeling), or slow kinetics of desorption.Repack the column carefully to ensure a uniform bed. Decrease the flow rate during elution to allow for equilibrium to be established.
Product is Contaminated with Other Basic Impurities The impurities have a similar pKa and bind to the resin along with the product.A gradient elution may be required. Start with a weaker base (e.g., 0.5 M NH₄OH) and gradually increase the concentration. Alternatively, a different separation technique like HILIC may be necessary.[9][10]

Conclusion

The use of strong cation-exchange chromatography provides a highly effective and reliable method for the purification of 3-(Piperidin-2-yl)propanoic acid, overcoming the significant challenges posed by its zwitterionic nature. The bind-and-elute protocol described here is scalable and yields a product of high purity, suitable for demanding downstream applications in pharmaceutical research and development. By carefully controlling the pH of the loading and elution buffers, a clean separation from neutral, acidic, and less basic impurities can be readily achieved.

References

  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Retrieved February 6, 2026, from [Link]

  • Google Patents. (1994). Method for purification of an amino acid using ion exchange resin.
  • ResearchGate. (2021). How to purify amino acid hydrolysis extract for HPLC analysis?. Retrieved February 6, 2026, from [Link]

  • Google Patents. (2014). Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Arkat USA. (2024). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Retrieved February 6, 2026, from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved February 6, 2026, from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2000). Zwitterionic Ion-Exchangers in Liquid Chromatography. Retrieved February 6, 2026, from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Preparing ion-exchange resin to purify amino acids. Retrieved February 6, 2026, from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Separation of Amino acids by TLC. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved February 6, 2026, from [Link]

  • DiVA portal. (2008). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Retrieved February 6, 2026, from [Link]

  • SpringerLink. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved February 6, 2026, from [Link]

  • Amrita University. (2011). Separation of Amino acids by TLC. Retrieved February 6, 2026, from [Link]

  • Sakshat Virtual Labs. (n.d.). Thin Layer Chromatography. Retrieved February 6, 2026, from [Link]

Sources

Application Note: Radioligand Competition Binding Assay for 3-(Piperidin-2-yl)propanoic Acid at GABA Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

3-(Piperidin-2-yl)propanoic acid (also known as 2-Piperidinepropionic acid) is a structural analog of


-aminobutyric acid (GABA). Structurally, it consists of a piperidine ring—a common pharmacophore in GABA uptake inhibitors (e.g., Nipecotic acid)—linked to a propanoic acid tail. Due to its conformational restriction compared to the flexible GABA molecule, this compound is valuable for mapping the steric requirements of the GABA binding pocket.

This Application Note provides a rigorous protocol for determining the binding affinity (


) of 3-(Piperidin-2-yl)propanoic acid at both GABA

(ionotropic) and GABA

(metabotropic) receptors.

Critical Distinction: Unlike simple enzyme assays, GABA receptor binding is notoriously sensitive to endogenous GABA contamination. Brain tissue contains millimolar concentrations of GABA, while receptors bind in the nanomolar range. Failure to remove endogenous GABA via extensive washing is the #1 cause of assay failure (low specific binding).

Experimental Logic & Mechanism

To determine the affinity of your "cold" (unlabeled) test compound, 3-(Piperidin-2-yl)propanoic acid, we utilize a Competition Binding Assay .

  • The System: We establish an equilibrium between a high-affinity radioligand ("Hot") and the receptor.

  • The Challenge: We introduce increasing concentrations of 3-(Piperidin-2-yl)propanoic acid.

  • The Readout: If your compound binds to the receptor, it will displace the radioligand, reducing the detected signal (CPM).

Visualizing the Competition Logic

CompetitionLogic Receptor GABA Receptor (Membrane Bound) ComplexHot Receptor-Radioligand Complex (Signal) Receptor->ComplexHot + Hot Ligand ComplexCold Receptor-Test Complex (No Signal) Receptor->ComplexCold + Test Compound HotLigand Radioligand ([3H]-Muscimol) HotLigand->ComplexHot ColdLigand Test Compound (3-(Piperidin-2-yl)propanoic acid) ColdLigand->ComplexCold ComplexHot->ComplexCold Displacement (High Conc. Test Cmpd)

Figure 1: Mechanism of Competition Binding. The test compound competes with the radioligand for the orthosteric binding site. A decrease in signal correlates to the affinity of the test compound.

Materials & Reagents

Biological Material[1][2][3][4][5][6][7]
  • Source: Rat whole brain (minus cerebellum for GABA

    
     enrichment) or cerebral cortex.
    
  • Alternative: HEK293 cells stably transfected with

    
     (GABA
    
    
    
    ) or GABA
    
    
    /GABA
    
    
    subunits.
Radioligands (The "Hot" Source)
Receptor TargetPreferred Radioligand

(Approx)
Why?
GABA

[

H]-Muscimol
2–5 nMHigh affinity agonist; binds selectively to GABA

sites; lower background than [

H]-GABA.
GABA

[

H]-CGP54626
1–2 nMHigh affinity antagonist. Preferred over Baclofen for stability and higher specific binding.
Buffers (Critical Differences)
  • GABA

    
     Buffer:  50 mM Tris-Citrate, pH 7.4 at 4°C.
    
    • Note: Avoid chloride ions if studying agonist binding in certain contexts, but Tris-Citrate is standard.

  • GABA

    
     Buffer:  50 mM Tris-HCl, 2.5 mM CaCl
    
    
    
    , pH 7.4 at 20°C.
    • Note: GABA

      
       receptors require divalent cations (Ca
      
      
      
      or Mg
      
      
      ) for ligand binding.

Protocol: Membrane Preparation (The "Wash" Cycle)

This is the most critical step. You must remove endogenous GABA.[1]

  • Homogenization: Homogenize rat brain tissue in 15 volumes of ice-cold 0.32 M Sucrose using a glass-Teflon homogenizer.

  • P1 Pellet: Centrifuge at 1,000

    
     for 10 min. Discard pellet (nuclei/debris).
    
  • P2 Pellet: Centrifuge supernatant at 20,000

    
     for 20 min. Retain pellet (crude synaptosomes).
    
  • Osmotic Shock: Resuspend P2 pellet in ice-cold distilled water . Homogenize to lyse synaptosomes.

  • The Freeze-Thaw Cycle (Essential):

    • Centrifuge at 48,000

      
       for 20 min.
      
    • Resuspend pellet in Buffer.[2][1][3][4] Freeze at -80°C for >1 hour.

    • Thaw at room temperature.

    • Centrifuge and wash 3 more times with assay buffer.[4][5]

    • Why? Freezing ruptures vesicles, releasing stored GABA. Repeated washing removes it.[1]

Assay Procedure: Competition Binding[10][11][12]

Preparation of Test Compound

3-(Piperidin-2-yl)propanoic acid is likely zwitterionic.

  • Stock Solution: Dissolve in distilled water or mild buffer to 10 mM. If solubility is an issue, use <1% DMSO (validate that DMSO <1% does not affect binding in your specific assay).

  • Dilution Series: Prepare 8–10 concentrations ranging from

    
     M to 
    
    
    
    M (semi-log dilution).
Assay Setup (96-well Plate Format)
Well TypeBuffer (

L)
Test Compound (

L)
Non-Specific Blocker (

L)
Radioligand (

L)
Membrane (

L)
Total Binding (TB) 1000050100
Non-Specific (NSB) 50050 (1 mM GABA)50100
Sample (Test) 5050 (Var. Conc.)050100
  • Final Volume: 250

    
    L
    
  • Radioligand Conc: Set at

    
     value (e.g., 2–5 nM).
    
  • Membrane Protein: 20–50

    
    g per well.
    
Incubation & Filtration[6]
  • Incubate:

    • GABA

      
      : 60 min at 4°C  (Reduces transporter activity and degradation).
      
    • GABA

      
      : 60 min at 20-25°C .
      
  • Harvest: Use a Brandel or PerkinElmer cell harvester.

  • Filters: Use Whatman GF/B filters.[1]

    • Pre-treatment:[2][1]CRITICAL. Soak filters in 0.3% Polyethyleneimine (PEI) for 1 hour prior to use. Piperidine-based compounds can be "sticky." PEI coats the glass fibers, reducing non-specific binding of the radioligand to the filter.

  • Wash: Rapidly vacuum filter and wash 3x with 3 mL ice-cold buffer.

  • Count: Transfer filters to vials, add scintillation cocktail, and count (LSC).

Workflow Visualization

AssayWorkflow cluster_plate 96-Well Plate Setup Start Start: Membrane Prep AddMem Add Membranes (Washed & Thawed) Start->AddMem PEI Soak GF/B Filters in 0.3% PEI Harvest Vacuum Filtration (Cell Harvester) PEI->Harvest Pre-treat AddLigands Add [3H]-Ligand + Test Compound (Dilution Series) AddMem->AddLigands Incubate Incubate (4°C or 20°C, 60 min) AddLigands->Incubate Incubate->Harvest Wash Wash 3x Ice-Cold Buffer Harvest->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis (Ki) Count->Analyze

Figure 2: Step-by-step experimental workflow for high-throughput filtration binding.

Data Analysis & Interpretation

Calculating Specific Binding


  • Validation: Specific binding should be >70% of Total Binding. If <50%, re-wash membranes or increase PEI soak.

Determination of

Plot Specific Binding (% of Control) vs. Log[Test Compound] . Fit the data to a non-linear regression (sigmoidal dose-response, variable slope).

Calculating (Cheng-Prusoff Equation)

To determine the absolute affinity constant (


) of 3-(Piperidin-2-yl)propanoic acid:


  • 
     : Determined from your curve.[6]
    
  • 
     : Concentration of radioligand used (e.g., 2 nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Interpreting the Hill Slope
  • Slope

    
     -1.0:  Suggests simple competitive binding at the orthosteric site.
    
  • Slope < -1.0 (shallow): Suggests negative cooperativity or binding to multiple sites (e.g., high and low affinity states).

  • Slope > -1.0 (steep): Positive cooperativity (rare for this assay type).

Troubleshooting & Validation

IssueProbable CauseSolution
High NSB (>30%) Ligand sticking to filters.Ensure filters are soaked in 0.3% PEI.[3] Wash filters with buffer before filtering samples.
Low Specific Binding Endogenous GABA present.Repeat freeze-thaw-wash cycle on membranes.
No Displacement Compound is not a binder or degrades.Check compound solubility. Ensure compound is fresh.
Variable Replicates Inconsistent filtration speed.Check vacuum pressure. Ensure all wells drain at same rate.

References

  • Peterson, S., et al. (2011). GABAA Receptor Binding Assay Protocol.[1][4] PDSP (Psychoactive Drug Screening Program). [Link]

  • Enna, S. J., & Snyder, S. H. (1975). Properties of gamma-aminobutyric acid (GABA) receptor binding in rat brain synaptic membrane fractions. Brain Research, 100(1), 81–97. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Bittiger, H., et al. (1993).[1] GABA(B) receptor antagonists: from discovery to therapeutic applications. Trends in Pharmacological Sciences. (Reference for CGP54626 binding).[7][1][3][6] [Link]

  • Krogsgaard-Larsen, P., et al. (1980). Piperidine-4-sulphonic acid, a new specific GABA agonist. Journal of Neurochemistry. (Reference for piperidine analogs). [Link]

Sources

Application Note: Synthesis of 3-(piperidin-2-yl)propanoic Acid via Intramolecular Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis of 3-(piperidin-2-yl)propanoic acid using an Intramolecular Reductive Amination strategy. Unlike simple N-alkylation, this approach constructs the piperidine ring itself, establishing the critical C2-stereocenter and the propanoic acid side chain simultaneously from an acyclic precursor.

Abstract & Strategic Analysis

The synthesis of 3-(piperidin-2-yl)propanoic acid (and its esters) presents a regiochemical challenge: establishing the carbon-carbon bond at the piperidine C2 position rather than the more nucleophilic nitrogen (N1). While catalytic hydrogenation of pyridine derivatives (e.g., 3-(pyridin-2-yl)propanoic acid) is a common industrial route, Intramolecular Reductive Amination (IRA) offers superior versatility for introducing chirality and avoiding high-pressure hydrogenation equipment.

This protocol details the "masked amino-ketone" route. We utilize an acyclic precursor, Methyl 8-((tert-butoxycarbonyl)amino)-5-oxooctanoate , which undergoes acid-mediated deprotection followed by spontaneous intramolecular Schiff base formation and in situ reduction to yield the piperidine core.

Key Advantages of IRA Route:
  • Regiocontrol: Exclusively yields the C2-substituted product (no N-alkylation byproducts).

  • Mild Conditions: Avoids high-pressure H₂ and precious metal catalysts (Pt/Pd).

  • Stereo-tunability: The reduction step allows for diastereoselective control if additional substituents are present on the chain.

Reaction Mechanism & Pathway

The transformation proceeds through a cascade sequence.[1][2] The initial deprotection of the amine triggers a nucleophilic attack on the C5-ketone, forming a cyclic iminium ion intermediate. This intermediate is selectively reduced by a hydride source to the final piperidine.

ReductiveAmination Precursor Acyclic Precursor (8-amino-5-oxooctanoate) Cyclization Cyclization (Schiff Base Formation) Precursor->Cyclization - H2O Iminium Cyclic Iminium Intermediate Cyclization->Iminium Equilibrium Reduction Hydride Reduction (NaBH(OAc)3 / H2) Iminium->Reduction + H- Product Target Scaffold (Piperidin-2-yl)propanoate Reduction->Product Final Step

Figure 1: Mechanistic pathway of the intramolecular reductive amination cascade.

Detailed Experimental Protocol

Phase 1: Precursor Assembly (Context)

Note: This protocol assumes the possession of the keto-ester precursor. If not available, it is typically synthesized via the Grignard addition of a protected amino-propyl magnesium bromide to glutarimide or a Weinreb amide derivative.

Phase 2: Intramolecular Reductive Cyclization

Target: Methyl 3-(piperidin-2-yl)propanoate (Ester form of target).

Reagents:

  • Substrate: Methyl 8-((tert-butoxycarbonyl)amino)-5-oxooctanoate (1.0 equiv)

  • Deprotection Agent: Trifluoroacetic acid (TFA) (10.0 equiv)

  • Solvent 1: Dichloromethane (DCM) (anhydrous)

  • Neutralizing Agent: Triethylamine (Et₃N) (excess)

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Solvent 2: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Procedure:

  • Deprotection (Boc Removal):

    • Dissolve the substrate (Methyl 8-((tert-butoxycarbonyl)amino)-5-oxooctanoate) in anhydrous DCM (0.1 M concentration).

    • Cool to 0°C under an inert atmosphere (N₂ or Ar).

    • Add TFA dropwise. Stir at 0°C for 30 mins, then warm to room temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC or LC-MS for disappearance of the Boc-protected starting material.

    • Concentrate the reaction mixture in vacuo to remove excess TFA. The residue is the ammonium trifluoroacetate salt of the amino-ketone.

  • Free Basing & Cyclization:

    • Redissolve the residue in DCE (0.1 M).

    • Cool to 0°C.

    • Add Et₃N dropwise until pH reaches ~6–7 (measured via damp pH paper). Critical: Do not make it too basic (> pH 9), as this promotes polymerization. The neutral amine spontaneously attacks the ketone to form the cyclic imine.

    • Stir for 30 minutes to ensure equilibrium favors the imine.

  • Reductive Step:

    • Add NaBH(OAc)₃ (1.5 equiv) in one portion.

    • Why NaBH(OAc)₃? It is milder than NaBH₄ and selective for imines over ketones, preventing side reactions if cyclization is incomplete.

    • Stir at RT for 12–16 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Phase 3: Hydrolysis to Final Acid

Target: 3-(piperidin-2-yl)propanoic acid (HCl salt).

  • Dissolve the crude ester from Phase 2 in 6M HCl (aq).

  • Reflux for 2–4 hours.

  • Concentrate to dryness in vacuo.

  • Purification: Recrystallize from EtOH/Et₂O or use ion-exchange chromatography (Dowex 50W) if the free zwitterion is required.

Data Summary & Troubleshooting

ParameterSpecification / ObservationCorrective Action
Reaction pH Optimal: 6.0 – 7.0If < 5, cyclization is slow. If > 9, polymerization occurs. Adjust with Et₃N carefully.
Hydride Source NaBH(OAc)₃ (Preferred)If reaction stalls, use NaCNBH₃ (requires pH 4-5) or catalytic hydrogenation (H₂/Pd-C).
Temperature 0°C → RTDo not heat during the reduction step to avoid reducing the ester moiety.
Yield Typical: 75–85% (Cyclization)If low, ensure the precursor was fully deprotected before adding the reducing agent.

Critical Quality Attributes (CQA)

To ensure the "Trustworthiness" of this protocol (Part 2 of requirements), the following validation parameters must be met:

  • NMR Verification:

    • ¹H NMR (D₂O/DCl): Look for the disappearance of the singlet (methyl ester) if hydrolyzed. The methine proton at the chiral center (C2-H) typically appears as a multiplet around 3.0–3.5 ppm.

    • ¹³C NMR: The carbonyl carbon of the acid should appear ~175 ppm. The C2 piperidine carbon appears ~55–60 ppm.

  • Mass Spectrometry:

    • Target Mass [M+H]⁺: 158.12 (for the free acid).

References

  • Intramolecular Reductive Amination Mechanisms

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
    • Relevance: Establishes NaBH(OAc)₃ as the standard reagent for minimizing side reactions.
  • Piperidine Synthesis via Cyclization

    • Source: Davis, F. A., et al. "Asymmetric Synthesis of 2-Substituted Piperidines." Journal of Organic Chemistry, 2009, 74(8), 2971–2979.
    • Relevance: Validates the cycliz
  • Alternative Pyridine Reduction Route (Comparator)

    • Source: Scriven, E. F. V. "Pyridine and Pyridine Derivatives."[1][2] Kirk-Othmer Encyclopedia of Chemical Technology.

    • Relevance: Provides the industrial baseline for comparing the reductive amin

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Piperidin-2-yl)propanoic Acid

[1][2]

Status: Operational Ticket ID: CHEM-SUP-2901 Subject: Troubleshooting Synthesis, Isolation, and Stereocontrol of 3-(Piperidin-2-yl)propanoic Acid Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

The synthesis of 3-(piperidin-2-yl)propanoic acid (also known as piperidin-2-yl-propionic acid) presents a classic dichotomy in organic synthesis: the chemistry of the ring formation is robust, but the isolation of the resulting zwitterionic amino acid is notoriously difficult.[2]

This guide addresses the two primary workflows used by drug development teams:

  • The "Workhorse" Route: Catalytic hydrogenation of 3-(2-pyridyl)acrylic acid or propanoic acid.[2] Best for racemic, kilogram-scale batches.[2]

  • The "Chiral" Route: Arndt-Eistert homologation of

    
    -protected pipecolic acid.[2] Best for enantiopure requirements (
    
    
    ee).[1][2]

Part 1: Strategic Route Selection

Before troubleshooting, confirm you are on the correct path for your purity requirements.[2]

RouteSelectionStartStart: Define Target SpecsChiralityIs Enantiopurity Required?Start->ChiralityScaleScale > 100g?Chirality->ScaleNo (Racemic OK)RouteBRoute B: Arndt-Eistert Homologation(Chiral Pool)Chirality->RouteBYes (>98% ee)RouteARoute A: Catalytic Hydrogenation(Racemic)Scale->RouteAYesScale->RouteANoResolutionChiral Resolution(Tartaric Acid/HPLC)RouteA->ResolutionIf Chiral Required Later

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on chirality and scale.

Part 2: Module A - Catalytic Hydrogenation (The Workhorse)

Precursor: 3-(2-Pyridyl)acrylic acid or 3-(2-Pyridyl)propanoic acid.[1][2] Reagent: Platinum Oxide (PtO

12Solvent:12
The Protocol

This is the industry standard for reducing pyridine rings. While Pd/C is cheaper, it frequently stalls at the tetrahydropyridine stage or fails to reduce the ring entirely without high pressure. PtO


 in acidic media is non-negotiable for consistent results.
  • Dissolution: Dissolve the pyridine precursor (1 equiv) in glacial acetic acid (0.5 M concentration).

  • Catalyst Addition: Add PtO

    
     (5-10 wt%).[1][2] Caution: Pyrophoric dry.
    
  • Hydrogenation: Hydrogenate at 3–5 bar (45–75 psi) H

    
     pressure at room temperature for 12–24 hours.
    
  • Filtration: Filter through Celite to remove the catalyst.[2]

  • Workup (Critical): The filtrate contains the acetate salt of the product. Evaporation yields a viscous oil/gum that is difficult to crystallize.[2]

Troubleshooting Guide: Hydrogenation
SymptomRoot CauseCorrective Action
Reaction Stalls (<50% Conv.) Catalyst PoisoningThe pyridine nitrogen can poison the catalyst surface.[2] Ensure AcOH is used as solvent (protonation prevents poisoning).[2] If already using AcOH, add 1 equiv of HCl or TFA to fully protonate the starting material [1].
Incomplete Reduction (Tetrahydropyridine) Insufficient PressureIncrease H

pressure to 10 bar. If using a balloon (1 atm), switch to a Parr shaker or autoclave.[2]
Product is Colored (Yellow/Brown) Polymerization/OxidationTrace pyridine oxides or polymerization of the acrylic precursor.[2] Treat the crude solution with activated charcoal before crystallization.[2]
Low Yield after Workup Zwitterion Solubility STOP. Do not use standard aqueous extraction (DCM/Water).[1][2] The product is in the water layer. See Module C for isolation.

Part 3: Module B - Arndt-Eistert Homologation (Chiral Route)[1][2]

Precursor: (S)- or (R)-N-Boc-Pipecolic Acid.[1][2] Reagents: Isobutyl chloroformate, Diazomethane (or TMS-Diazomethane), Silver Benzoate.[1][2]

The Logic

Direct asymmetric hydrogenation of the pyridine ring is extremely difficult and requires expensive Rh/Ir chiral catalysts with proprietary ligands. It is more reliable to start with the chiral pool (Pipecolic acid) and extend the chain by one carbon.

The Protocol
  • Activation: React N-Boc-pipecolic acid with isobutyl chloroformate/NMM to form the mixed anhydride.

  • Diazotization: Treat with diazomethane (generated in situ or TMS-diazomethane) to form the

    
    -diazoketone.[2]
    
  • Wolff Rearrangement: Treat the diazoketone with silver benzoate (cat.) in water/dioxane (or methanol for the ester).

  • Result: Retention of stereochemistry at the C2 position.

Troubleshooting Guide: Homologation
SymptomRoot CauseCorrective Action
No Reaction (Step 1) Mixed Anhydride HydrolysisEnsure strictly anhydrous conditions (dry THF/DCM) during the mixed anhydride formation.[1][2] Keep temp at -15°C.
Formation of Chloroketone HCl contaminationIf generating diazomethane, ensure no HCl carries over.[2] Use a basic wash or excess diazomethane to scavenge acid.[2]
Racemization Thermal/Base StressAvoid strong bases during the Wolff rearrangement.[2] Use sonication with Ag-catalyst to run the rearrangement at lower temperatures [2].[2]
Explosion Risk Diazomethane accumulationSafety Critical: Do not use ground glass joints with diazomethane.[2] Switch to TMS-Diazomethane (safer alternative) if scale allows.[2]

Part 4: Module C - Isolation of the Zwitterion (The Bottleneck)

This is the #1 failure point. The product, 3-(piperidin-2-yl)propanoic acid , exists as a zwitterion in neutral media.[2] It is highly water-soluble and insoluble in non-polar organic solvents.[2]

Method 1: Ion Exchange Chromatography (High Purity)

Best for: Removing inorganic salts and achieving the free amino acid.[1]

  • Load: Dissolve crude residue (from hydrogenation) in minimal water.[1][2] Load onto a column of Dowex 50W-X8 (H+ form) cation exchange resin.[2]

  • Wash: Wash with distilled water until the eluent is neutral (removes AcOH and non-basic impurities).[2]

  • Elute: Elute the product using 1M - 2M NH

    
    OH (aqueous ammonia) . The amino acid releases as the ammonium salt.
    
  • Finish: Lyophilize (freeze-dry) the ammoniacal fractions. The excess ammonia evaporates, leaving the free zwitterion as a white powder.

Method 2: HCl Salt Formation (Convenience)

Best for: Storage and stability.[1]

  • Evaporate: Remove acetic acid from the hydrogenation mixture via rotary evaporation (use toluene azeotrope to remove traces).

  • Acidify: Dissolve residue in EtOH or MeOH. Add 4M HCl in Dioxane (excess).

  • Precipitate: Add diethyl ether or MTBE dropwise to the stirring solution until the hydrochloride salt precipitates.

  • Filter: Collect the white solid. This is 3-(piperidin-2-yl)propanoic acid hydrochloride .[1][2]

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Pd/C instead of PtO


 for the hydrogenation?22

2

Q2: My product is an oil that won't solidify. What is wrong? Answer: You likely have the acetate salt or trapped solvent.[2] Piperidine derivatives are notorious "oiling" compounds.[2]

  • Fix: Convert it to the HCl salt (Method 2 above). The HCl salt is almost always a crystalline solid.[2] Alternatively, triturate the oil with dry acetone or ether under sonication to induce crystallization.[2]

Q3: How do I determine the Enantiomeric Excess (ee) of my chiral product? Answer: Direct HPLC on the free amino acid is difficult due to lack of UV chromophores.

  • Protocol: Derivatize the amine with FDAA (Marfey's Reagent) or Benzyl chloroformate (Cbz-Cl) .[1][2] Analyze the derivative on a Chiralpak AD-H or OD-H column.[2] The amide bond provides the necessary UV absorption for detection.

Q4: Is the starting material 3-(2-pyridyl)acrylic acid commercially available? Answer: Yes, but it is also easily synthesized via a Knoevenagel condensation of pyridine-2-carboxaldehyde and malonic acid in pyridine/piperidine [3].[2]

References

  • Catalytic Hydrogenation of Pyridines

    • Reddy, M. S., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[2] Asian Journal of Chemistry, 2015.[2]

    • Insight: Confirms PtO2 in Acetic Acid at 50-70 bar (though 5 bar often suffices for simple substrates) yields piperidines quantitatively.[2]

    • [1][2]

  • Arndt-Eistert Homologation

    • Podlech, J., & Seebach, D.[2] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homooligomers of Amino Acids." Angewandte Chemie International Edition, 1995.[2]

    • Insight: Establishes the protocol for homologating N-protected amino acids without racemization using silver benzo
    • [1][2]

  • Precursor Synthesis (Knoevenagel)

    • Luo, Z., et al. "Synthesis of 3-(furan-2-yl)propenoic acid derivatives."[1][2] Molecules, 2022.[2][3][4][5] (Analogous chemistry for heteroaryl acrylic acids).

    • Insight: Pyridine/Piperidine catalytic system is standard for condensing aldehydes with malonic acid.[2]

    • [1][2]

  • Isolation of Zwitterions

    • BenchChem Technical Notes.[2] "Overcoming Challenges in Piperidine Synthesis."

    • Insight: Highlights the necessity of salt formation or ion exchange for isol
    • [1][2]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for PtO

1

Common impurities in 3-(Piperidin-2-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Piperidin-2-yl)propanoic Acid Synthesis

User: Research & Development Division Subject: Troubleshooting Impurities & Process Optimization Ticket Status: Open

Introduction: The Technical Landscape

3-(Piperidin-2-yl)propanoic acid (also known as 3-(2-Piperidyl)propionic acid) is a critical scaffold in medicinal chemistry, often serving as a precursor for peptide mimetics and GABA analogues.[1][2][3][4] The synthesis typically involves the catalytic hydrogenation of 3-(2-pyridyl)acrylic acid or 3-(2-pyridyl)propanoic acid .

While the reaction appears straightforward (aromatic reduction), it is deceptive. The transition from a planar, aromatic pyridine system to a flexible, aliphatic piperidine ring introduces specific impurity profiles and detection challenges that often baffle researchers.

This guide addresses the three most common "Support Tickets" we receive regarding this synthesis.

Module 1: Visualizing the Reaction & Impurity Pathways

Before troubleshooting, we must map the territory. The following diagram illustrates the primary reaction pathway and the divergence points where common impurities are generated.

ReactionPathway Start Start: 3-(2-Pyridyl)acrylic acid Inter Intermediate: 3-(2-Pyridyl)propanoic acid Start->Inter H2 / Pd/C (Alkene Reduction) Impurity2 Impurity B: Dimerized By-products Start->Impurity2 Radical Anion Coupling Product Product: 3-(Piperidin-2-yl)propanoic acid Inter->Product H2 / PtO2 / AcOH (Ring Reduction) Impurity3 Impurity C: Partially Reduced Tetrahydropyridines Inter->Impurity3 Incomplete Hydrogenation Impurity1 Impurity A: Decarboxylated Amine (2-Ethylpiperidine) Product->Impurity1 Thermal Stress / Acidic Reflux

Figure 1: Reaction pathway showing the sequential reduction of the alkene side chain followed by the pyridine ring, alongside critical impurity divergence points.

Module 2: Troubleshooting Guides (Q&A Format)

Ticket #001: "My HPLC shows the starting material is gone, but I see no product peak."

Diagnosis: The "Invisible" Product Phenomenon. Root Cause: This is a detection issue, not a synthesis failure. The starting material (pyridine derivative) is highly conjugated and absorbs strongly in the UV range (254 nm). The product (piperidine derivative) is a non-aromatic, saturated amine with negligible UV absorbance above 210 nm.

Resolution Protocol:

  • Switch Detection Methods:

    • Preferred: Use LC-MS (ESI mode) or ELSD (Evaporative Light Scattering Detector).

    • Alternative: If restricted to UV, derivatize the sample. React an aliquot with Tosyl Chloride (TsCl) or FMOC-Cl . The resulting sulfonamide/carbamate will be UV-active.

  • Check Mobile Phase: Piperidines are basic. If your HPLC mobile phase is neutral, the product may be sticking to the silanols of the C18 column, leading to extreme peak broadening (disappearing into the baseline).

    • Fix: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to the mobile phase to protonate the amine and sharpen the peak.

Ticket #002: "The reaction stalls at the intermediate. I can't reduce the ring."

Diagnosis: Catalyst Poisoning or Insufficient Protonation. Root Cause: Pyridines are notorious for poisoning heterogeneous catalysts (Pd, Pt) by coordinating strongly to the metal surface via the nitrogen lone pair.

Resolution Protocol:

  • Solvent Switch: Ensure the reaction is performed in Glacial Acetic Acid or water containing at least 1 equivalent of HCl.

    • Mechanism:[1][5][6][7][8] Acidic media protonates the pyridine nitrogen (

      
      ). The protonated species cannot bind effectively to the catalyst surface, leaving the active sites free for hydrogen adsorption.
      
  • Catalyst Upgrade:

    • Switch from Pd/C to PtO₂ (Adams' Catalyst) . Platinum oxide is superior for heteroaromatic ring reduction under acidic conditions [1].

    • Pressure:[1][2][9][10] Increase H₂ pressure to 50–70 bar (approx. 700–1000 psi) if working with stubborn substrates.

Ticket #003: "I have an impurity at RRT 0.8 that won't crystallize out."

Diagnosis: Decarboxylation or Partial Reduction. Root Cause:

  • Decarboxylation: 3-(Piperidin-2-yl)propanoic acid is a

    
    -amino acid analog. Under high thermal stress (e.g., refluxing in high-boiling solvents during workup), it can decarboxylate to form 2-ethylpiperidine .
    
  • Partial Reduction: Presence of tetrahydropyridine intermediates.

Resolution Protocol:

  • Analyze the Impurity:

    • Run an NMR.[11] If the impurity shows alkene protons (5.0–6.0 ppm), it is a partially reduced tetrahydropyridine.

    • If the mass spectrum shows M-44 (Loss of CO₂), it is the decarboxylated amine.

  • Purification Strategy:

    • Do not use thermal recrystallization if decarboxylation is suspected.

    • Ion Exchange Chromatography: Use a cation exchange resin (e.g., Dowex 50W). Load the mixture in acid, wash with water (removes non-basic impurities), and elute the amino acid product with dilute Ammonia (

      
      ).
      

Module 3: Data Summary & Impurity Profile

Table 1: Common Impurities and Characteristics

Impurity NameStructure DescriptionOriginDetection Characteristic
3-(2-Pyridyl)acrylic acid Aromatic, unsaturated side chainStarting MaterialStrong UV (254nm), High retention on C18
3-(2-Pyridyl)propanoic acid Aromatic, saturated side chainIntermediate (Alkene reduced, Ring intact)Strong UV, distinct shift in HPLC from SM
2-Ethylpiperidine Aliphatic amine (No COOH)By-product (Decarboxylation)Weak UV, distinct GC profile, Lower MW (-44 Da)
Tetrahydropyridines Cyclic alkene amineIntermediate (Incomplete reduction)Weak/Moderate UV, susceptible to oxidation

Module 4: Validated Experimental Protocol

Method: Catalytic Hydrogenation using Adams' Catalyst Objective: Synthesis of 3-(Piperidin-2-yl)propanoic acid HCl salt.

Reagents:

  • 3-(2-Pyridyl)acrylic acid (10.0 mmol)

  • Platinum(IV) oxide (PtO₂, 5 mol%)

  • Glacial Acetic Acid (30 mL)

  • Concentrated HCl (1.0 mL)

Step-by-Step Workflow:

  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve the starting material in Glacial Acetic Acid. Add Concentrated HCl (essential to prevent catalyst poisoning).

  • Catalyst Addition: Carefully add PtO₂. Caution: PtO₂ can ignite solvent vapors; add under an inert blanket of Nitrogen.

  • Hydrogenation:

    • Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 50 psi (3.5 bar) for standard lab scale. (Note: Industrial scale often requires higher pressures, up to 50 bar [2]).

    • Stir vigorously at Room Temperature for 12–24 hours. Heating is rarely needed and increases decarboxylation risk.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the M+1 peak of the pyridine intermediate (approx. 152 m/z) and appearance of the product (approx. 158 m/z).

  • Workup:

    • Filter the catalyst over a pad of Celite. Wash with water.

    • Concentrate the filtrate under reduced pressure. Do not exceed 50°C to prevent decarboxylation.

    • The residue is usually the hydrochloride salt. Triturate with Acetone or Ether to induce crystallization.

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose purity issues rapidly.

TroubleshootingTree Q1 Issue: Low Purity / Unexpected Peaks Q2 Is the impurity UV Active (254nm)? Q1->Q2 Yes YES Q2->Yes No NO Q2->No Result1 Aromatic Ring Intact. Impurity is Pyridine-based. (Incomplete Hydrogenation) Yes->Result1 Result2 Aliphatic Impurity. Check Mass Spec. No->Result2 Action1 Action: Check Catalyst Activity. Ensure Acidic Solvent used. Result1->Action1 Q3 Mass = Product - 44? Result2->Q3 Result3 Decarboxylation occurred. (2-Ethylpiperidine) Q3->Result3 Yes Result4 Likely Stereoisomer or Salt mismatch. Q3->Result4 No

Figure 2: Diagnostic logic for identifying impurities based on UV activity and Mass Spectrometry.

References

  • Freifelder, M. (1971).[7] Practical Catalytic Hydrogenation: Techniques and Applications. Wiley-Interscience. (Classic text establishing PtO2/AcOH as the standard for pyridine reduction).

  • Williams, S., et al. (2024).[9] Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22, 588-592.

  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60. (Demonstrates the necessity of derivatization for UV detection of piperidines).

  • Kuwano, R., et al. (2002). Mechanism of Asymmetric Hydrogenation of α-(Acylamino)acrylic Esters Catalyzed by BINAP-Ruthenium(II) Diacetate. Journal of the American Chemical Society, 124(23), 6649–6667. (Reference for asymmetric hydrogenation mechanisms).

Sources

Technical Support Center: Synthesis of 2-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource for medicinal and process chemists. It prioritizes mechanistic understanding to troubleshoot failure modes in the synthesis of 2-substituted piperidines.

Ticket ID: PIP-2-SUB-GEN Assigned Specialist: Senior Application Scientist Status: Open for Troubleshooting

Executive Summary

The 2-substituted piperidine scaffold is a "privileged structure" in drug discovery (e.g., Ritalin, Bupivacaine, Anabasine). However, installing the C2-substituent with high enantiomeric excess (ee) and avoiding side reactions is notoriously difficult due to the ring's conformational mobility and the susceptibility of the nitrogen lone pair to participate in unwanted pathways.

This guide covers the two most prevalent synthetic routes:

  • Heterogeneous Hydrogenation of Pyridines (Common for simple alkyl/aryl substituents).

  • Nucleophilic Addition to N-Activated Pyridiniums (Common for complex/chiral synthesis).

Module 1: Hydrogenation of Pyridines

The Issue: You are reducing a 2-substituted pyridine to a piperidine, but you are observing dehalogenation , ring opening , or low diastereoselectivity (cis/trans mixtures).

🔍 Diagnostic & Troubleshooting (FAQ)

Q1: I am losing my halogen substituent (Cl, Br, I) during hydrogenation. How do I stop this?

  • Root Cause: Hydrodehalogenation. Transition metals (Pd, Pt) facilitate oxidative addition into C-X bonds, followed by reductive elimination of H-X.

  • The Fix:

    • Switch Catalyst: Switch from Pd/C to PtO₂ (Adams' catalyst) or Rh/C . Rhodium and Platinum are less prone to oxidative addition into aryl halides than Palladium.

    • Acid Scavengers: Avoid bases. Perform the reaction in acidic media (AcOH) or add an equivalent of HBr/HCl to protonate the pyridine, which deactivates the ring toward oxidative addition while activating it for hydrogenation.

Q2: Why am I getting a mixture of cis and trans isomers? I need the cis isomer.

  • Root Cause: Haptophilicity vs. Epimerization.

    • Mechanism: Hydrogenation usually occurs via syn-addition to the face of the pyridine ring adsorbed to the catalyst surface, kinetically favoring the cis isomer. However, if the product desorbs and re-adsorbs, or if the reaction temperature is too high, the C2-center can epimerize via an enamine intermediate.

  • The Fix:

    • Lower Temperature: Run at the lowest possible temperature (often RT to 40°C).

    • Increase Pressure: Higher H₂ pressure favors the kinetic pathway (cis) over the thermodynamic equilibration (trans).

    • Acidic Solvent: Use Glacial Acetic Acid. Protonation of the product prevents the lone pair from facilitating enamine formation (the mechanism of epimerization).

Q3: I see acyclic amines in my LCMS. Is the ring opening?

  • Root Cause: Reductive Ring Opening (Hydrogenolysis). This occurs at high temperatures or with highly active catalysts (like Raney Ni) where C-N bond cleavage competes with C=C reduction.

  • The Fix: Avoid Raney Nickel if possible. Switch to milder conditions (Rh/Al₂O₃ at room temperature).

🧬 Visualizing the Pathway (Hydrogenation)[1]

HydrogenationPathways Pyridine 2-Substituted Pyridine Adsorption Catalyst Adsorption (Flat Binding) Pyridine->Adsorption SynAdd Syn-Hydrogenation Adsorption->SynAdd H2, Metal Surface CisPip Cis-Piperidine (Kinetic Product) SynAdd->CisPip Major Pathway Enamine Enamine Intermediate CisPip->Enamine High Temp / Low H2 TransPip Trans-Piperidine (Thermodynamic) Enamine->TransPip Re-hydrogenation RingOpen Acyclic Amine (C-N Cleavage) Enamine->RingOpen Over-reduction

Caption: Kinetic preference for cis-piperidine vs. thermodynamic drift to trans-isomer or ring opening.

Module 2: Nucleophilic Addition to Pyridinium Salts

The Issue: You are adding a Grignard or Organozinc reagent to an N-activated pyridine (e.g., N-acyl pyridinium), but you observe regioisomers (C4 addition) or low yields .

🔍 Diagnostic & Troubleshooting (FAQ)

Q1: Why is the nucleophile attacking C4 instead of C2?

  • Root Cause: Hard/Soft Acid-Base Mismatch & Sterics.

    • The N-acyl pyridinium cation has two electrophilic sites: C2 and C4.

    • C4 Attack: Favored by soft nucleophiles (organocuprates) and sterically hindered N-substituents.

    • C2 Attack: Favored by hard nucleophiles (Grignards, Organolithiums) and the "coordination effect" where the nucleophile coordinates to the activating group (e.g., the carbonyl oxygen of the N-acyl group).

  • The Fix:

    • Use Chloroformates: Use Benzyl chloroformate (Cbz-Cl) or Ethyl chloroformate. The carbamate oxygen coordinates the Mg of the Grignard, directing it to the proximal C2 position (The "Complexation Model").

    • Solvent Switch: Use non-coordinating solvents (DCM or Toluene) rather than THF. THF competes for Mg coordination, weakening the directing effect.

    • Temperature: Cool to -78°C to maximize kinetic control (C2 addition).

Q2: My NMR shows a mess of peaks, but LCMS says the mass is correct.

  • Root Cause: Rotamers. N-Acyl piperidines/dihydropyridines exhibit restricted rotation around the N-C(O) amide bond. This creates distinct rotameric species on the NMR timescale, doubling your peaks.

  • The Fix: Run High-Temperature NMR (e.g., DMSO-d6 at 80°C) to coalesce the peaks. Do not assume your product is impure based solely on RT NMR.

🧬 Visualizing the Pathway (Regioselectivity)

Regioselectivity Py Pyridine Salt N-Acyl Pyridinium Salt Py->Salt + R-COCl Act Activating Agent (R-COCl) Complex Mg-Carbonyl Complexation (Directing Effect) Salt->Complex Non-polar solvent (DCM/Tol) NoComplex No Complexation (Steric Control) Salt->NoComplex Polar solvent (THF) Prod2 1,2-Dihydropyridine (Target: C2 Subst.) Complex->Prod2 Grignard Attack Prod4 1,4-Dihydropyridine (Impurity: C4 Subst.) NoComplex->Prod4 Grignard Attack

Caption: The critical role of solvent and coordination in directing C2 vs C4 nucleophilic attack.

Module 3: The "Silent Killer" - Racemization

The Issue: You synthesized a chiral 2-substituted piperidine with high ee, but after workup or storage, the ee dropped.

Mechanism: The C2 proton in 2-substituted piperidines is adjacent to the nitrogen. If the nitrogen is unprotected (secondary amine) or converted to an imine/enamine, the stereocenter becomes labile.

  • Pathway: Imine

    
     Enamine tautomerization.
    
  • Trigger: Oxidation of the amine to an imine (by air) followed by hydrolysis, or simple acid/base catalyzed enolization if a carbonyl is present nearby.

Protocol for Preservation:

  • Never store as the free base. Convert immediately to the HCl or Tartrate salt. The protonated ammonium species cannot form an enamine, locking the stereocenter.

  • Avoid SiO₂ Chromatography for free bases. Silica is slightly acidic and can catalyze epimerization. Use Alumina (neutral) or treat Silica with 1% Triethylamine.

Validated Experimental Protocols

Protocol A: Heterogeneous Hydrogenation (PtO₂)

Best for: Converting Pyridines to cis-Piperidines.

  • Preparation: In a high-pressure reactor, dissolve the 2-substituted pyridine (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

  • Catalyst: Add PtO₂ (Adams' Catalyst) (5-10 wt% relative to substrate). Note: PtO₂ is converted to Pt(0) in situ.

  • Reaction: Purge with N₂ (3x), then H₂ (3x). Pressurize to 50-100 psi (3-7 bar) H₂. Stir vigorously at Room Temperature .

    • Tip: Do not heat unless conversion is stalled (>24h). Heat promotes ring opening.

  • Workup: Filter through Celite® (Caution: Catalyst is pyrophoric; keep wet). Concentrate the acetic acid.

  • Isolation: Dissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove AcOH), dry over Na₂SO₄, and concentrate.

Protocol B: Regioselective Grignard Addition (Fowler-Type)

Best for: Creating C2-substituted dihydropyridines (precursors to piperidines).

  • Activation: Dissolve pyridine (1.0 equiv) in anhydrous DCM (0.2 M). Cool to 0°C . Add Benzyl Chloroformate (Cbz-Cl) (1.1 equiv) dropwise. Stir 30 mins.

    • Checkpoint: Solution usually turns slightly yellow/orange (formation of N-acyl pyridinium salt).

  • Nucleophile: Cool to -78°C . Add Grignard Reagent (R-MgBr) (1.2 equiv) dropwise over 30 mins.

    • Critical: Slow addition prevents local heating and C4 attack.

  • Quench: Pour cold reaction mixture into 10% aqueous HCl or NH₄Cl.

  • Result: This yields the N-Cbz-2-substituted-1,2-dihydropyridine .

  • To Piperidine: This intermediate requires a second step (Hydrogenation, Pd/C, H₂) to reduce the double bonds and remove the Cbz group simultaneously.

References

  • Regioselective Nucleophilic Addition to Pyridinium Salts.

    • Source: Bull, J. A., et al. "Nucleophilic Addition to N-Activated Pyridines." Chemical Reviews, 2012.[1]

    • URL:[Link]

  • Hydrogenation Stereoselectivity (Haptophilicity).

    • Source: Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie Int.[2][3] Ed., 2004.[4]

    • URL:[Link]

  • Mechanism of Racemization/Epimeriz

    • Source: O'Brien, P., et al. "Stereoselective Synthesis of 2-Substituted Piperidines." Tetrahedron, 2002.
    • URL:[Link]

  • Regioselectivity in Pyridinium Additions (1,2 vs 1,4).

    • Source: Charette, A. B., et al. "Catalytic Asymmetric Addition of Grignard Reagents to N-Acylpyridinium Salts." Journal of the American Chemical Society, 2009.
    • URL:[Link]

Sources

Technical Support Center: High-Yield Synthesis of 3-(Piperidin-2-yl)propanoic Acid

[1][2]

Status: Active Operator: Dr. Aris, Senior Application Scientist Ticket ID: #SYN-PIP-02-OPT Subject: Optimization of Catalytic Hydrogenation and Zwitterion Isolation[1][2]

Executive Summary

The synthesis of 3-(Piperidin-2-yl)propanoic acid is a two-phase challenge.[1][2] The first phase is the catalytic hydrogenation of the pyridine ring, which is prone to catalyst poisoning by the nitrogen lone pair.[3][4] The second, and often more detrimental phase to yield, is the isolation of the zwitterionic product from the aqueous reaction matrix.

This guide moves beyond standard textbook recipes to address the specific failure points in this workflow, focusing on the reduction of the precursor 3-(2-pyridyl)acrylic acid (or its saturated propionic acid analog).

Module 1: The Reaction (Catalytic Hydrogenation)
Q: My reaction stalls at 50-60% conversion. Adding more catalyst doesn’t help.[1][2] Why?

A: You are likely experiencing "Pyridine Poisoning" of the catalyst surface. The nitrogen atom in the pyridine ring has a lone pair of electrons that binds strongly to the metal surface (Pd or Pt), effectively blocking the active sites where hydrogen adsorption occurs.

The Fix: Protonation is Key. You must conduct the reaction in an acidic medium. Protonating the nitrogen (

  • Protocol Adjustment: Switch your solvent system to Glacial Acetic Acid or 1M HCl/Water .[1][2]

  • Catalyst Recommendation: While Pd/C is common, Platinum Oxide (PtO

    
    , Adams' Catalyst)  is superior for pyridine rings in acidic media because it is more resistant to poisoning and operates well at lower pressures (1–4 atm).
    
Q: I am seeing over-reduction or ring-opening byproducts. How do I stop this?

A: Your temperature is too high relative to your pressure. Pyridine reduction requires energy to break aromaticity, but excessive heat (

The Fix: The "Low-Temp / High-Pressure" Balance. Maintain the reaction at Room Temperature (20–25°C) but increase the hydrogen pressure to 50–60 psi (3–4 bar) .[1][2] This thermodynamic push favors ring saturation without supplying enough thermal energy to break the ring.[2]

Data: Catalyst Performance Matrix
CatalystSolvent SystemPressure (bar)Yield PotentialRisk Factor
PtO

(Adams')
Glacial Acetic Acid3–490–95% High cost; requires filtration safety.[1][2]
5% Rh/C Water / HCl1–385–90%Excellent activity; expensive.[1][2]
10% Pd/C Methanol / HCl5–1060–75%Prone to poisoning; requires higher pressure.[1][2]
Raney Nickel Ethanol50+40–60%Harsh conditions; messy workup.[1][2]
Module 2: The Workup (Isolation & Purification)
Q: I see the product in LCMS, but after extraction with DCM/EtOAc, my yield is <10%. Where is it?

A: Your product is in the aqueous waste layer. 3-(Piperidin-2-yl)propanoic acid is an amino acid.[1][2][5] At neutral pH, it exists as a zwitterion (highly polar, salt-like). It is insoluble in non-polar organic solvents like Dichloromethane (DCM) or Ethyl Acetate.[1][2]

The Fix: Ion Exchange Chromatography. Do not use liquid-liquid extraction.[1][2] Use a cation exchange resin to "catch and release" the product.[2][5]

Step-by-Step Isolation Protocol:

  • Filter: Remove the catalyst (Pd/C or PtO

    
    ) through Celite.[1][2]
    
  • Evaporate: Remove the solvent (Acetic Acid/Water) under reduced pressure.[1][2] You will be left with a sticky salt/gum.[1][2]

  • Load: Dissolve the residue in minimal distilled water and load onto a column packed with Dowex 50W-X8 (H+ form) cation exchange resin.[1][2]

  • Wash: Flush with distilled water until the eluate is neutral. This removes non-basic impurities.[1][2]

  • Elute: Switch the mobile phase to 1M - 2M Ammonium Hydroxide (NH

    
    OH) . The ammonia deprotonates the carboxylic acid and competes for the resin sites, releasing the free amine.
    
  • Lyophilize: Collect the ninhydrin-positive fractions and freeze-dry (lyophilize). Do not use heat, as ammonium salts can decompose.[2]

Q: The product is hygroscopic and sticky.[2] How do I get a solid?

A: Crystallization from non-aqueous polar solvents. After lyophilization, dissolve the crude solid in a minimum amount of hot Ethanol or Methanol . Add Diethyl Ether dropwise until the solution turns cloudy, then cool to 4°C. The zwitterion should crystallize out as a white solid.

Module 3: Visualizing the Workflow
Diagram 1: Synthetic Pathway & Logic Flow

This diagram illustrates the conversion of the precursor to the target, highlighting the critical decision points for yield optimization.

SynthesisPathPrecursor3-(2-Pyridyl)acrylic acidReactionHydrogenation(PtO2, AcOH, H2)Precursor->Reaction Reduction Reaction->Reaction Stalled? Add Acid CrudeCrude Mixture(Product + AcOH)Reaction->Crude Filtration WorkupIon Exchange(Dowex 50W)Crude->Workup Load Aqueous Workup->Workup Low Yield? Check Aqueous Product3-(Piperidin-2-yl)propanoic acid(Target Zwitterion)Workup->Product Elute w/ NH4OH

Caption: Figure 1. Optimized synthetic workflow highlighting the critical acid-mediated hydrogenation and ion-exchange purification steps.

Module 4: Precursor Check (The Setup)
Q: Can I use the ester instead of the acid for the hydrogenation?

A: Yes, and it often improves yield. Hydrogenating Ethyl 3-(2-pyridyl)acrylate is often cleaner than the free acid because the ester is more soluble in organic solvents (like Ethanol/Acetic Acid mixtures) and less prone to zwitterionic complications during the reaction monitoring.

  • Caveat: You will need a hydrolysis step (LiOH/THF/Water) after hydrogenation.[1][2] However, the purification of the ester (via standard silica column) is easier than the amino acid. If you struggle with the Dowex column, switching to the ester route is a valid "Plan B."

References
  • BenchChem. (2025).[1][2][3] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Retrieved from [1][2]

  • Sreenivasulu, R., et al. (2015).[2] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from [1][2]

  • ChemicalBook. (2025).[1][2] 1-Piperidinepropionic acid Properties and Synthesis. Retrieved from [1][2]

  • ResearchGate. (2020).[1][2] How to desalt zwitterions? (Community Discussion on Amino Acid Purification). Retrieved from

  • National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary: 3-(1-piperidinyl)propanoic acid (Analogous properties for solubility).[1][2] Retrieved from [1][2]

Improving diastereoselectivity in piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers encountering stereochemical challenges in piperidine synthesis. It is structured to diagnose, troubleshoot, and resolve issues regarding diastereoselectivity (dr).

Current Status: ONLINE | Tier: Level 3 (Senior Scientist) | Topic: Diastereoselectivity

Welcome to the Piperidine Synthesis Helpdesk. Below you will find diagnostic workflows, ticket-based troubleshooting guides for common failure modes, and validated protocols for controlling cis/trans geometry.

🛠️ Diagnostic Workflow: Select Your Route

Before troubleshooting, verify that your synthetic strategy aligns with your target stereochemistry. Use this decision tree to validate your approach.

PiperidineStrategy Start Target Structure? Subst Substitution Pattern? Start->Subst Cis26 2,6-cis or 2,4-cis Subst->Cis26 1,3-relationship Trans26 2,6-trans or 2,4-trans Subst->Trans26 1,3-relationship Dense Polysubstituted (>2 centers) Subst->Dense Complex MethodA Method A: Acid-Mediated Hydrogenation (Kinetic Control) Cis26->MethodA Direct Reduction Trans26->MethodA Step 1 MethodC Method C: De Novo Cyclization (Substrate Control) Dense->MethodC Ring Closure MethodB Method B: Base-Mediated Equilibration (Thermodynamic Control) MethodA->MethodB Step 2 (Epimerization)

Figure 1: Strategic decision tree for selecting the optimal piperidine synthesis pathway based on target stereochemistry.

🎫 Ticket #401: Poor cis-Selectivity in Pyridine Hydrogenation

User Issue: "I am hydrogenating a 2,4-disubstituted pyridine using Pd/C in methanol, but I'm getting a 1:1 mixture of cis and trans isomers. I need the cis isomer."

Root Cause Analysis: Neutral heterogeneous hydrogenation often lacks face selectivity because the pyridine ring binds flat to the catalyst surface, allowing hydrogen addition from either face randomly. To achieve high cis-diastereoselectivity (dr > 95:5), you must enforce Kinetic Control via an "Anchoring Mechanism."

Troubleshooting Steps:

  • Switch Solvent to Acetic Acid: Protonation of the pyridine nitrogen generates a pyridinium salt. This cation interacts with the catalyst surface (often possessing weak negative potential or oxide sites) in a specific orientation, preventing "rolling" of the intermediate.

  • Change Catalyst to PtO₂ (Adams' Catalyst): Platinum oxide is superior to Palladium for minimizing ring isomerization during reduction. Pd/C often facilitates partial dehydrogenation/rehydrogenation, which scrambles stereocenters.

  • Pressure Management: Operate at moderate pressures (1–5 bar). Extremely high pressures can force non-selective pathways, while too low pressure allows intermediates to desorb and re-adsorb (isomerize).

Mechanistic Insight (The Anchoring Effect): In acidic media, the substituent preferentially orients away from the catalyst surface to minimize steric clash, while the protonated nitrogen "anchors" the molecule. All hydrogen atoms are then delivered from the catalyst face (syn-addition), resulting in the cis-isomer.

HydrogenationMechanism Step1 Pyridine Substrate (Flat Adsorption) Step2 Acidic Media (AcOH) -> Pyridinium Formation Step1->Step2 + H+ Step3 Anchored Adsorption (Substituents point UP) Step2->Step3 Catalyst Binding Step4 Syn-Hydrogenation (H2 from bottom) Step3->Step4 H2 Addition Result All-cis Piperidine (Kinetic Product) Step4->Result Desorption

Figure 2: The "Anchoring Effect" mechanism in acidic hydrogenation favoring all-cis stereochemistry.

🎫 Ticket #402: Accessing the trans-Isomer (Thermodynamic Control)

User Issue: "I have the cis-2,4-piperidine, but I need the trans-isomer. I tried refluxing in ethanol but nothing happened."

Root Cause Analysis: Piperidines are conformationally flexible. The cis-isomer (from hydrogenation) is often the kinetic product. To access the trans-isomer, you must drive the system to Thermodynamic Equilibrium , usually by accessing a planar intermediate (imine/enamine) or exploiting reversible deprotonation at the


-position.

Troubleshooting Steps:

  • Identify the Acidic Center: Is there a substituent at the C2 or C6 position (alpha to nitrogen)? If yes, strong base equilibration is possible.

  • Protocol - Alumina-Mediated Equilibration:

    • Dissolve the cis-piperidine in a non-polar solvent (e.g., hexane or toluene).

    • Add basic Alumina (

      
      ) or 
      
      
      
      -BuOK.
    • Heat to reflux. The base removes the

      
      -proton, allowing the substituent to flip to the equatorial position (thermodynamically favored) to avoid 1,3-diaxial interactions.
      
  • Oxidation-Reduction Sequence: If direct equilibration fails, oxidize the amine to the imine (using NBS/Base or electrochemical oxidation) and reduce it using a bulky hydride source (e.g., L-Selectride) which attacks from the less hindered face.

Data Comparison: Isomer Stability

Substituent PatternKinetic Product (Hydrogenation)Thermodynamic Product (Equilibration)Driving Force
2,6-Disubstituted cis (diequatorial)cis (diequatorial)Both favor chair conformation.
2,4-Disubstituted cis (axial/equatorial mixture)trans (diequatorial)Relief of A(1,3) strain.
2,3-Disubstituted cis (syn-addition)trans (diequatorial)Relief of gauche interactions.
🎫 Ticket #403: "Missing" Substituents (Hydrodehalogenation)

User Issue: "I tried to hydrogenate a 4-chloropyridine to get the 4-chloropiperidine, but the chlorine fell off!"

Root Cause Analysis: Carbon-Halogen bonds (especially C-Cl, C-Br, C-I) are highly susceptible to hydrogenolysis (cleavage by


) on Pd and Pt surfaces. This often occurs faster than ring saturation.

Solution:

  • Switch to Rhodium (Rh/C): Rhodium is much less active for hydrogenolysis than Pd or Pt but still effective for ring hydrogenation.

  • Acid Scavengers: If using Pd is mandatory, avoid adding external acids. However, note that the reaction generates HCl, which poisons the catalyst.

  • Alternative Route: Do not hydrogenate the halo-pyridine. Instead, synthesize the piperidinone (ketone) and convert the ketone to the chloride after ring formation.

📜 Standard Operating Protocols (SOPs)
SOP-A: High-Selectivity cis-Hydrogenation (Kinetic Control)

Applicability: Synthesis of cis-2,4, cis-2,3, or cis-2,6 piperidines from pyridines.

  • Preparation: Dissolve the substituted pyridine (1.0 equiv) in Glacial Acetic Acid (0.1 M concentration).

  • Catalyst Loading: Add

    
     (Adams' Catalyst) (5-10 wt% relative to substrate). Note: Purge vessel with Nitrogen before adding catalyst to avoid ignition.
    
  • Reaction: Pressurize with

    
     (40-60 psi / 3-4 bar). Stir vigorously at room temperature for 12-24 hours.
    
  • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

  • Neutralization: The residue is the acetate salt. Dissolve in DCM and wash with saturated

    
     to release the free base.
    
  • Validation: Check

    
     NMR. cis-isomers typically show specific coupling constants (
    
    
    
    Hz) indicative of a chair conformation.
SOP-B: cis-to-trans Epimerization (Thermodynamic Control)

Applicability: Converting cis-2,4-piperidines to trans-2,4-piperidines.

  • Setup: Dissolve cis-piperidine in dry Toluene.

  • Reagent: Add Potassium tert-butoxide (

    
    -BuOK, 0.5 equiv) or activated basic Alumina (excess).
    
  • Execution: Reflux under Argon for 16 hours.

  • Mechanism: The base deprotonates the C2 position. Reprotonation occurs from the face that places the substituent in the equatorial position.

  • Purification: Filter and concentrate. Diastereomers are often separable by column chromatography due to polarity differences (cis is often more polar).

📚 References
  • Diastereoselective Hydrogenation of Pyridines:

    • Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 2004.

    • Insight: Establishes the use of chiral auxiliaries and heterogeneous catalysts for high dr.

  • Thermodynamic Equilibration & Fragment Space:

    • O'Brien, P., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry, 2022.

    • Insight: Provides the definitive comparison between kinetic (hydrogenation) and thermodynamic (lithiation/equilibration) routes.

  • Dehalogenation Issues & Solutions:

    • Whelligan, D. K., et al. "Synthesis of mitotic kinase Nek2 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2010.

    • Insight: Discusses the competing hydrodehalogenation pathways during pyridine reduction.

  • General Piperidine Synthesis Reviews:

    • Buffat, M. G. P.[2] "Synthesis of Piperidines." Tetrahedron, 2004.[2]

    • Insight: Comprehensive review of cyclization and reduction strategies.

Sources

Technical Support Center: Purification & Isolation of 3-(Piperidin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-PIP-002 Subject: Removal of Byproducts & Isolation of Zwitterionic Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Context

3-(Piperidin-2-yl)propanoic acid is a critical peptidomimetic building block. Its synthesis typically involves the catalytic hydrogenation of 3-(pyridin-2-yl)acrylic acid (or the propanoic acid analog).

The Core Challenge: This molecule is a zwitterion . It possesses a basic secondary amine (


) and an acidic carboxylic acid (

).
  • At neutral pH , it exists as a highly water-soluble inner salt, making extraction into organic solvents (DCM, EtOAc) nearly impossible.

  • Standard workups fail because the molecule tracks with the aqueous phase, leading to massive yield loss or contamination with inorganic salts (NaCl, Na2SO4) during "salting out" attempts.

This guide replaces standard extraction with Ion Exchange Chromatography (IEX) and addresses the specific impurity profile of pyridine reduction.

The Impurity Profile (Know Your Enemy)

Before purification, you must identify what you are removing. In the hydrogenation of pyridine derivatives, three specific byproduct classes occur:

Impurity ClassOriginDetection MethodRemoval Strategy
Partially Reduced Pyridines "Stalled" hydrogenation (Tetrahydropyridines). Occurs if

pressure drops or catalyst poisons.
H-NMR (Look for vinylic protons at 5.5–6.5 ppm).Reprocess with fresh catalyst or scavenge with activated carbon.
Metal Residues (Pd/Pt) Leaching from Pd/C or PtO2 catalyst during filtration.ICP-MS or color (grey/black tint).Metal Scavengers (e.g., SiliaMetS®) or Celite filtration.
Inorganic Salts Introduced during neutralization (e.g., HCl, NaOH).Ash Test or Yield >100%.Ion Exchange (Desalting) .

Master Isolation Protocol: The "Zwitterion Trap"

Do not use liquid-liquid extraction. Use Strong Cation Exchange (SCX) to "trap and release" the molecule, separating it from non-basic impurities and salts.

Phase A: Preparation & Loading
  • Filter Catalyst: Remove Pd/C using a Celite pad. Wash the pad with water/methanol (1:1).

  • Solvent Swap: Concentrate the filtrate to remove methanol/ethanol. Dilute the residue with 0.1 M HCl (aq) .

  • pH Adjustment: Ensure the solution pH is < 3.0 .

    • Why? At pH 2, the piperidine nitrogen is fully protonated (

      
      ), ensuring it binds strongly to the cation exchange resin.
      
Phase B: The Ion Exchange Column (SCX)
  • Resin: Dowex 50WX8 (H+ form) or Amberlite IR-120.

  • Scale: Use ~10 g of wet resin per 1 g of theoretical product.

Step-by-Step Workflow:

  • Conditioning: Flush resin with water until eluent is neutral.[1]

  • Loading: Pour the acidic crude solution (from Phase A) onto the column.

    • Action: The product binds to the resin.[2] Non-basic impurities (neutral organics) and anions pass through.

  • Washing (The Clean-Up): Flush with 5–10 column volumes of distilled water .

    • Troubleshooting: Check the eluent pH.[1] Continue washing until the pH is neutral.[1] This ensures all inorganic acids and non-bound salts are removed.

  • Elution (The Release): Elute with 10% aqueous Ammonia (

    
    ) .
    
    • Mechanism:[2][3][4][5] The high pH deprotonates the ammonium cation (

      
      
      
      
      
      
      
      ), breaking the ionic bond with the resin. The product releases into the mobile phase.
  • Collection: Collect fractions that test positive for amine (ninhydrin stain) or monitor via TLC.

Phase C: Final Isolation
  • Concentration: Rotovap the ammonia fractions immediately.

    • Note: Excess ammonia evaporates, leaving the free amino acid.

  • Azeotroping: Add water and re-evaporate 2x to remove trace ammonia.

  • Lyophilization: Freeze-dry the resulting oil to obtain the white, zwitterionic solid.

Process Visualization

The following logic flow illustrates the decision-making process for purification.

G Start Crude Reaction Mixture (Aq. Acidic Solution) Filter Filtration (Celite) Remove Pd/C Start->Filter Check_pH Check pH Is pH < 3? Filter->Check_pH Adjust_Acid Add 1M HCl Check_pH->Adjust_Acid No Load_Resin Load onto Dowex 50W (H+) (Strong Cation Exchange) Check_pH->Load_Resin Yes Adjust_Acid->Check_pH Wash_Water Wash with H2O (Removes salts/neutrals) Load_Resin->Wash_Water Elute_Ammonia Elute with 10% NH4OH (Releases Product) Wash_Water->Elute_Ammonia Lyophilize Lyophilize (Final Solid) Elute_Ammonia->Lyophilize

Figure 1: Purification workflow for zwitterionic piperidine derivatives using Cation Exchange Chromatography.

Analytical Troubleshooting (The "Invisible" Product)

A common frustration is the inability to "see" the product during chromatography because piperidines lack a UV chromophore (no double bonds).

Q: Why is my UV trace flat at 254 nm?

A: 3-(Piperidin-2-yl)propanoic acid is UV-inactive. It does not absorb at 254 nm.

  • Solution 1 (Ideal): Use CAD (Charged Aerosol Detection) or ELSD (Evaporative Light Scattering) .[6][7] These are universal detectors that see any non-volatile particle.

  • Solution 2 (Workaround): Use End-Absorption UV at 205–210 nm .

    • Warning: Solvents like EtOAc or Acetone absorb heavily here. Use Phosphate buffer/Water/Acetonitrile gradients only.

  • Solution 3 (Derivatization): React a small aliquot with Fmoc-Cl or Ninhydrin before checking TLC/HPLC.

Q: My Yield is >120%. What happened?

A: You have trapped inorganic salts (likely Ammonium Chloride if you neutralized with HCl/NH3) or water.

  • Diagnosis: Run an ash test or check elemental analysis (Cl content).

  • Fix: The product is likely hygroscopic. Dry over

    
     in a vacuum desiccator for 24 hours. If salt remains, repeat the Ion Exchange protocol (Module 3).
    

References & Authority

  • Synthesis of Piperidine Derivatives:

    • Context: Standard hydrogenation protocols for pyridine-acrylic acid precursors.

    • Source:Journal of Organic Chemistry / PrepChem. "Synthesis of 3-(3-Pyridinyl)propanoic Acid via Hydrogenation."

  • Ion Exchange for Amino Acids:

    • Context: The definitive guide on using Dowex/SCX resins for zwitterion desalting.

    • Source:ResearchGate / Diaion Manuals. "Isolation of amino acids by chromatography on ion exchange columns."

  • Detection Strategies (CAD vs ELSD):

    • Context: Comparison of detection methods for non-chromophoric analytes like piperidines.

    • Source:Thermo Fisher Scientific. "CAD vs ELSD: Which HPLC Detector Is Your Better Option?"

Sources

Technical Support: Stability & Handling of 3-(Piperidin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 3-(Piperidin-2-yl)propanoic acid . It is designed for researchers observing degradation, precipitation, or unexpected reactivity in their experiments.

Executive Summary: The "Indolizidinone" Trap

The core stability issue with 3-(Piperidin-2-yl)propanoic acid is its thermodynamic predisposition to undergo intramolecular lactamization .[1][2] Unlike standard alpha-amino acids, this molecule possesses a specific geometry (delta-amino acid motif) that allows the secondary amine to attack the carboxyl group, expelling water to form a bicyclic lactam known as hexahydroindolizin-3-one .[1][2]

This reaction is chemically significant because the resulting fused ring system is highly stable. Once formed, it does not easily hydrolyze back to the open-chain amino acid under physiological conditions, leading to permanent loss of active compound.

Troubleshooting Guide (Q&A)

Issue 1: "I see a new, less polar peak in my LC-MS/HPLC chromatogram."

Diagnosis: Lactamization (Indolizidinone Formation) Mechanism: In neutral or slightly basic solutions, or upon heating, the piperidine nitrogen nucleophilically attacks the side-chain carbonyl. This forms a 5-membered lactam fused to the 6-membered piperidine ring.[1][2] Technical Insight: The lactam is more hydrophobic (lacks charges) than the zwitterionic parent, causing it to elute later on Reverse-Phase HPLC.[1] Corrective Action:

  • Immediate: Check the pH of your stock solution. If pH > 6, acidify immediately to pH < 3.

  • Prevention: Store stock solutions in 0.1 M HCl or dilute formic acid. Protonating the amine (

    
    ) removes its nucleophilicity, blocking the cyclization pathway.
    
Issue 2: "My clear solution became cloudy or formed a precipitate upon standing."

Diagnosis: Isoelectric Precipitation Mechanism: 3-(Piperidin-2-yl)propanoic acid is a zwitterion.[1][2] It has a secondary amine (


) and a carboxylic acid (

).[1][2] At the isoelectric point (pI

7.5), the net charge is zero, minimizing solvation by water and causing aggregation. Corrective Action:
  • Protocol: Adjust pH away from the pI.

    • For acidic stability: Lower pH to < 4 (forms the soluble cation).

    • For basic stability (short term): Raise pH to > 10 (forms the soluble anion), though this increases oxidation risk.

Issue 3: "The solution has turned yellow/brown over time."

Diagnosis: Oxidative Degradation (N-Oxide/Imine Formation) Mechanism: Secondary amines are prone to oxidation by dissolved oxygen, forming N-oxides or undergoing radical degradation.[1][2] If reducing sugars or aldehydes are present (even as impurities in buffers), a Maillard-type reaction may occur.[1][2] Corrective Action:

  • Protocol: Degas all buffers with

    
     or Helium before use.[1][2] Add antioxidants like EDTA (to chelate metal catalysts) or Methionine if compatible with your assay.
    

Critical Degradation Pathways (Visualized)

The diagram below illustrates the competing pathways: the stable cationic form (safe storage) versus the reactive zwitterion that collapses into the Indolizidinone lactam.

DegradationPathways Cation Cationic Form (pH < 4) STABLE Zwitterion Zwitterion (pH 6-8) REACTIVE Cation->Zwitterion Deprotonation (OH-) Zwitterion->Cation Protonation (H+) Lactam Hexahydroindolizin-3-one (Bicyclic Lactam) DEGRADATION PRODUCT Zwitterion->Lactam Cyclization (-H2O) Irreversible Oxidation N-Oxide / Imine (Yellowing) Zwitterion->Oxidation O2 / Light

Caption: The "Danger Zone" is the Zwitterionic state (pH 6-8), which facilitates rapid cyclization into the inactive lactam.[1][2]

Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol for long-term storage (-20°C).

  • Weighing: Weigh the target amount of 3-(Piperidin-2-yl)propanoic acid solid.

    • Note: The solid is likely hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent water condensation.

  • Solvent Selection: Do NOT use pure water or PBS.[1][2]

    • Recommended: 0.1 M Acetic Acid or 0.05 M HCl in water.[1]

  • Dissolution: Vortex until fully dissolved. The acidic environment ensures the amine is protonated (

    
    ), preventing lactamization.
    
  • Storage: Aliquot into amber glass vials (protects from light/oxidation) and freeze at -20°C.

    • Stability:[3][4][5] >6 months in acidic condition.[1]

Protocol B: QC Method for Degradation Detection (HPLC)

Use this method to quantify the lactam impurity.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 0% B to 40% B over 15 minutes
Detection UV at 210 nm (low sensitivity) or CAD/ELSD (Recommended due to weak chromophore)
Expected Results Parent Compound: Early eluting (polar).[1][2] Lactam Impurity: Late eluting (hydrophobic).[1]

Solubility & Physical Data[6]

PropertyValue / BehaviorImplications for Handling
Molecular Weight 157.21 g/mol -
pKa (Acid) ~4.5 (Estimated)Below pH 4, carboxyl group is protonated.[1][2]
pKa (Amine) ~11.0 (Estimated)Above pH 11, amine is uncharged (oxidation risk).
Isoelectric Point (pI) ~7.5 - 8.0Avoid this pH. Minimum solubility and maximum aggregation risk.[1][2]
Water Solubility High (>50 mg/mL)Freely soluble, but pH dependent.
DMSO Solubility ModerateSoluble, but ensure DMSO is dry (anhydrous) to prevent hydrolysis/cyclization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1520806, 3-(Piperidin-4-yl)propanoic acid (Isomer Analog Reference).[1][2] Retrieved from [Link][1][2]

    • Note: Used for physicochemical property estimation of the piperidine-propanoic acid class.[1][2]

  • Source for general pKa and solubility d
  • Chemical Book.Hexahydroindolizin-3-one Structure and Formation.
  • Organic Chemistry Data. pKa Values of Carboxylic Acids and Amines. Retrieved from [Link][1][2]

    • Authoritative source for pKa prediction of the piperidine/carboxylic acid functional groups.

Sources

Technical Support Center: Catalyst Poisoning in Pyridine Hydrogenation for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for piperidine synthesis via pyridine hydrogenation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst performance during this critical transformation. As a senior application scientist, I have compiled this resource to provide not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experimental work. Our focus here is on a common yet complex issue: catalyst poisoning.

Section 1: Frequently Asked Questions (FAQs) about Catalyst Deactivation

This section addresses common questions regarding catalyst deactivation during pyridine hydrogenation.

Q1: My pyridine hydrogenation reaction is sluggish or has stalled completely. What is the most likely cause?

A sluggish or stalled reaction is a primary indicator of catalyst poisoning. The catalyst's active sites, where the hydrogenation of pyridine to piperidine occurs, are likely being blocked or altered by impurities in your reaction system. The most common culprits are nitrogen-containing compounds, sulfur compounds, and other subtle contaminants that can be present in the starting materials or solvents.[1][2]

Q2: How do nitrogen-containing compounds poison the catalyst in pyridine hydrogenation?

The pyridine substrate and the piperidine product themselves can act as catalyst poisons. The lone pair of electrons on the nitrogen atom can strongly adsorb onto the metal active sites (e.g., Pd, Pt, Rh) of the catalyst.[2][3] This strong coordination can block the active sites, preventing the adsorption and activation of hydrogen and pyridine molecules, thus inhibiting the catalytic cycle. Some substituted pyridines, such as those with amino or aminoethyl groups, are particularly strong poisons, especially under alkaline conditions.[4]

Q3: What are other common catalyst poisons I should be aware of?

Beyond nitrogenous compounds, several other substances are notorious for deactivating hydrogenation catalysts. These can be broadly categorized as:

  • Sulfur Compounds: Even trace amounts of sulfur-containing molecules (e.g., thiophenes, mercaptans) can severely poison noble metal catalysts.[1][5][6][7] Sulfur binds very strongly to the metal surface, a process often referred to as "sulfidation."

  • Carbon Monoxide (CO): Carbon monoxide can be present as an impurity in the hydrogen gas supply or can be formed from side reactions. It competes with pyridine for adsorption on the catalyst's active sites and can lead to the formation of inactive metal carbonyl species.[8][9][10]

  • Heavy Metals: Contaminants like mercury, lead, arsenic, and silicon can permanently poison the catalyst through strong, often irreversible, adsorption or alloy formation with the active metal.[11]

  • Halide Ions: Chloride ions, for instance, can act as mild catalyst poisons, slowing down the reaction rate.[12]

Q4: Can a poisoned catalyst be regenerated?

In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the type of deactivation.

  • Reversible Poisoning: Inhibition caused by the competitive adsorption of pyridine or piperidine can sometimes be overcome by altering reaction conditions, such as increasing hydrogen pressure or temperature.[1]

  • Temporary Poisoning: Some strongly adsorbed species can be removed. For example, hot hydrogen stripping can sometimes remove certain poisons.[11]

  • Permanent Poisoning: Deactivation by heavy metals or severe coking is often irreversible, and the catalyst will need to be replaced.[11]

Regeneration methods can include:

  • Thermal Regeneration: Heating the catalyst at high temperatures can burn off organic deposits (coke) or desorb some poisons.[13]

  • Chemical Washing: Treating the catalyst with specific solvents, acids, or bases can dissolve and remove certain contaminants.[13]

Section 2: Troubleshooting Guide for Catalyst Poisoning

This section provides a systematic approach to diagnosing and resolving catalyst poisoning issues in your pyridine hydrogenation experiments.

Issue: Slow or Incomplete Reaction

Potential Cause 1: Catalyst Inhibition by Pyridine/Piperidine

  • Causality: The basic nitrogen in both the reactant (pyridine) and the product (piperidine) can coordinate strongly to the acidic metal centers of the catalyst, leading to self-inhibition.[1][3] This is a common challenge in the hydrogenation of N-heterocycles.[3]

  • Recommended Solutions:

    • Use of Acidic Additives: Adding an acid like hydrochloric acid (HCl) or acetic acid can protonate the nitrogen atom of pyridine, forming a pyridinium salt.[1][14] This reduces the coordinating ability of the nitrogen, thereby decreasing its inhibitory effect.[1][15]

    • Optimize Reaction Conditions: Increasing the hydrogen pressure and/or temperature can sometimes help to overcome the inhibition by favoring the hydrogenation reaction over the inhibitory adsorption.[1]

Potential Cause 2: Presence of Catalyst Poisons in Starting Materials or Solvents

  • Causality: Impurities in the pyridine, solvent, or hydrogen gas can adsorb onto the catalyst surface more strongly than the reactants, effectively deactivating it.[16]

  • Recommended Solutions:

    • Purify the Pyridine Precursor: Ensure the starting pyridine is of high purity and free from potential poisons like sulfur compounds.[1] Distillation or passing through a column of activated carbon or alumina can be effective purification methods.

    • Use High-Purity Solvents and Gases: Employ high-purity solvents and hydrogen gas to minimize the introduction of contaminants.

Potential Cause 3: Inappropriate Catalyst Choice

  • Causality: Not all hydrogenation catalysts are equally effective for pyridine reduction. The aromaticity of the pyridine ring makes it challenging to hydrogenate, and some catalysts are more susceptible to poisoning by nitrogen compounds.[1][17]

  • Recommended Solutions:

    • Catalyst Screening: Rhodium (Rh/C, Rh₂O₃) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective than Palladium (Pd/C) for pyridine hydrogenation.[1][3] Nickel catalysts are also used, typically at higher temperatures and pressures.[17]

    • Consider Catalyst Support: The support material (e.g., carbon, alumina) can also influence catalyst activity and resistance to poisoning.

Summary of Common Catalyst Poisons and Mitigation Strategies
Poison TypeCommon SourcesEffect on CatalystMitigation/Troubleshooting Strategy
Nitrogen Compounds Pyridine, piperidine, amino-pyridinesStrong coordination to active sites, blocking reactant adsorption.[2][3]Use of acidic additives (e.g., HCl, acetic acid) to protonate the nitrogen.[1][14] Optimize reaction conditions (increase H₂ pressure/temperature).[1]
Sulfur Compounds Thiophenes, mercaptans in starting materials or solventsVery strong, often irreversible, adsorption on active sites (sulfidation).[1]Purify starting materials and solvents. Use of guard beds to remove sulfur impurities before the reactor.
Carbon Monoxide (CO) Impurity in H₂ gas, side reactionsCompetitive adsorption with reactants, formation of inactive metal carbonyls.[8][9]Use high-purity hydrogen. Implement gas purification systems.
Heavy Metals As, Hg, Pb, Si from previous synthetic steps or equipmentPermanent deactivation through alloy formation or irreversible adsorption.[11]Stringent purification of reactants. Ensure cleanliness of reactor and associated equipment.
Halide Ions e.g., Cl⁻ from acidic additives or impuritiesMild poisoning, can slow down the reaction rate.[12]Use halide-free acids if possible, or use the minimum necessary amount.

Section 3: Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Poisoning

This protocol helps determine if catalyst poisoning is the root cause of a failed or sluggish reaction.

  • Baseline Reaction: Run the pyridine hydrogenation under your standard, optimized conditions with a fresh batch of catalyst. Record the reaction progress (e.g., by GC, LC, or hydrogen uptake).

  • Spiking Experiment: Repeat the reaction, but this time, add a small amount of the supernatant from a previous failed or stalled reaction to the fresh reaction mixture.

  • Analysis:

    • If the "spiked" reaction is significantly slower or fails compared to the baseline, it strongly suggests the presence of a soluble catalyst poison in your reaction medium.

    • If the "spiked" reaction proceeds normally, the issue in the original failed reaction might be related to a deactivated batch of catalyst or other factors not related to soluble poisons.

Protocol 2: Catalyst Regeneration (Thermal Method - for Coke Removal)

Caution: This procedure should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • Catalyst Recovery: Carefully filter the catalyst from the reaction mixture. Wash it thoroughly with a suitable solvent (e.g., ethanol, methanol) to remove adsorbed organic species.

  • Drying: Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove the washing solvent.

  • Calcination: Place the dried catalyst in a ceramic crucible and heat it in a furnace with a slow stream of air or an inert gas containing a small percentage of oxygen. Gradually increase the temperature to 300-500 °C (the exact temperature depends on the catalyst and support material; consult the manufacturer's recommendations). Hold at this temperature for 2-4 hours to burn off carbonaceous deposits.

  • Reduction: After cooling under an inert atmosphere, the catalyst may need to be re-reduced in a stream of hydrogen before use.

Section 4: Visualizing Catalyst Deactivation Pathways

The following diagrams illustrate the mechanisms of catalyst poisoning and the principle of mitigating inhibition through protonation.

CatalystPoisoning cluster_0 Active Catalyst cluster_1 Catalytic Cycle cluster_2 Poisoning Pathways ActiveSite Active Site (e.g., Pd, Pt, Rh) Pyridine Pyridine ActiveSite->Pyridine Adsorption Poison Poison (S, N-compounds, CO) ActiveSite->Poison Strong Adsorption Piperidine Piperidine Pyridine->Piperidine Hydrogenation H2 H₂ DeactivatedSite Deactivated Site Poison->DeactivatedSite Irreversible Binding

Caption: General mechanism of catalyst poisoning in pyridine hydrogenation.

MitigationStrategy cluster_0 Without Acidic Additive cluster_1 With Acidic Additive (H⁺) Pyridine_N Pyridine (Basic N) Catalyst_A Catalyst Active Site Pyridine_N->Catalyst_A Strong Coordination (Inhibition) H_plus + H⁺ Pyridine_N->H_plus Pyridinium_NH Pyridinium Ion (N-H⁺) Catalyst_B Catalyst Active Site Pyridinium_NH->Catalyst_B Weak Coordination (Reaction Proceeds) Pyridine_N_start H_plus->Pyridinium_NH

Caption: Mitigation of nitrogen poisoning via protonation.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with trans-2-Piperidin-1-ylcyclopentanol.
  • Axens. (2022). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?
  • Al-Zahrania, A. A., & Al-Ahmari, S. A. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry.
  • Stellapro. (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
  • Smith, C. J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Catalyst deactivation during pyrolysis gasoline hydrogenation.
  • ResearchGate. (n.d.). ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics.
  • Zaragoza, F. (2024).
  • Optimus. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • DTIC. (n.d.). Piperidine Synthesis.
  • Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • MDPI. (n.d.).
  • NIH. (n.d.). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
  • RSC Publishing. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines.
  • NIH. (n.d.).
  • RSC Publishing. (n.d.). Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization.
  • NIH. (n.d.). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
  • ACS Publications. (n.d.). Unraveling the H2 Promotional Effect on Palladium-Catalyzed CO Oxidation Using a Combination of Temporally and Spatially Resolved Investigations.
  • PubMed. (n.d.). Evaluation of the health risk of platinum group metals emitted from automotive catalytic converters.
  • Georgia Institute of Technology. (n.d.). THE CATALYTIC HYDROGEN AT ION OF PYRIDINE AT HIGH PRESSURES.
  • ACS Publications. (2017). Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light.
  • University of Illinois at Urbana-Champaign. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
  • ResearchGate. (n.d.). Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization.
  • WikEM. (2019). Platinum toxicity.
  • NIH. (n.d.). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions.
  • PubMed. (n.d.). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.
  • ResearchGate. (n.d.). Interplay between carbon monoxide, hydrides, and carbides in selective alkyne hydrogenation on palladium.
  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
  • ResearchGate. (n.d.). Impact of Platinum Group Metals on the Environment: A Toxicological, Genotoxic and Analytical Chemistry Study.
  • JACS. (n.d.). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions.
  • MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
  • American Chemical Society. (n.d.). Kinetics, isotope effects, and mechanism of the hydrogenation of carbon monoxide on a supported palladium catalyst.
  • EPA. (n.d.). Platinum-Group Metals.
  • RSC Publishing. (2016). Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfuriz.
  • ACS Publications. (n.d.). Occupational Respiratory Exposure to Platinum Group Metals: A Review and Recommendations.
  • RSC Publishing. (2019). Palladium-catalyzed oxidative dehydrogenative carbonylation reactions using carbon monoxide and mechanistic overviews.

Sources

Technical Support Center: Chiral Separation of Piperidinepropanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Method Development for Amphoteric Chiral Compounds Target Audience: Analytical Chemists, Purification Scientists, and Process Engineers Current Status: [ONLINE]

Introduction: The Zwitterionic Paradox

Welcome to the technical support center for Piperidinepropanoic Acids . These molecules present a unique "Zwitterionic Paradox" in chromatography. They contain a basic secondary amine (piperidine ring, pKa ~10-11) and an acidic carboxyl tail (propanoic acid, pKa ~4-5).

In standard chromatographic conditions, these functional groups can self-ionize, leading to:

  • Severe Peak Tailing: The protonated amine interacts strongly with residual silanols on the stationary phase.

  • Solubility Issues: The zwitterionic salt form is often insoluble in the non-polar solvents (Hexane/Heptane) required for Normal Phase LC (NPLC).

  • Poor Resolution: The analyte exists in a dynamic equilibrium of ionization states, broadening the band.

This guide moves beyond basic "trial and error" and provides a mechanistic approach to stabilizing these molecules for baseline separation.

Module 1: Method Development Strategy

Q: Which separation mode should I choose first?

A: Do not default to Normal Phase (NPLC) immediately. Your primary decision factor is solubility . Piperidinepropanoic acids are often too polar for pure NPLC.

The Decision Matrix:

  • Immobilized Polysaccharide Columns (First Choice):

    • Why: Columns like CHIRALPAK® IA, IB, IC, ID, IE, IF allow the use of "forbidden" solvents like Dichloromethane (DCM), THF, and Ethyl Acetate.

    • Benefit: DCM dissolves zwitterions effectively and suppresses aggregation.

  • Polar Ionic Mode (PIM):

    • Why: Uses 100% Methanol or Acetonitrile with acid/base additives.

    • Benefit: Excellent solubility and ionization control.

  • Reversed-Phase (RP):

    • Why: If the sample is only soluble in water/buffer.

    • Drawback: Long equilibration times and lower loadability for prep scale.

Workflow Visualization

MethodSelection cluster_tips Pro Tip Start Start: Solubility Check SolubleHex Soluble in Hexane/EtOH? Start->SolubleHex SolubleMeOH Soluble in MeOH/ACN? SolubleHex->SolubleMeOH No NPLC Normal Phase (NPLC) Hexane/EtOH + Additive SolubleHex->NPLC Yes SolubleWater Soluble in Water/Buffer only? SolubleMeOH->SolubleWater No PIM Polar Ionic Mode 100% MeOH + Acid/Base SolubleMeOH->PIM Yes RPLC Reversed Phase (RPLC) Buffer/ACN SolubleWater->RPLC Yes Tip For Piperidine Acids: Immobilized Columns (IA/IC/ID) allow DCM/THF for solubility.

Figure 1: Decision tree for selecting the initial chromatographic mode based on analyte solubility.

Module 2: The "Magic" of Mobile Phase Additives

Q: My peaks are tailing severely. What is the correct additive strategy?

A: For piperidinepropanoic acids, you must suppress the ionization of the amine and control the acid. The "Standard" approach (0.1% DEA) is often insufficient for these zwitterions.

Protocol: The "Double Additive" Technique

For stubborn zwitterions, use a combination of acid and base to form a controlled buffer in the organic phase.

ComponentConcentrationFunction
Primary Additive 0.1% TFA (Trifluoroacetic Acid)Protonates the amine (ensuring uniform positive charge) and suppresses carboxylic acid ionization.
Secondary Additive 0.1% TEA (Triethylamine)Competes with the analyte for active silanol sites on the silica backbone.
Result TFA + TEA Salt Forms an in-situ buffer that sharpens peaks without precipitating.

Critical Warning: This technique works best on Immobilized columns (IA, IC, ID). On Coated columns (AD-H, OD-H), ensure the acid/base ratio does not exceed the column's pH tolerance (usually pH 2-9 in aqueous terms, but "apparent pH" in organic solvents is safer).

Q: Can I use just a basic additive?

A: Yes, but you must use a stronger base than the piperidine itself.

  • Standard: 0.1% Diethylamine (DEA).

  • Advanced: 0.1% Ethylenediamine (EDA) or Butylamine.

  • Mechanism:[1][2][3] These stronger bases saturate the acidic silanols more effectively than DEA, preventing the piperidine ring from "sticking" [1].

Module 3: Troubleshooting Resolution (Selectivity)

Q: I have sharp peaks, but no separation (Rs = 0). What now?

A: If the peaks are sharp, your chemistry is good, but your selector is wrong. You need to switch the chiral recognition mechanism.

The "Swap" Protocol
  • Switch Polymer Backbone:

    • If using Amylose (IA, AD-H) → Switch to Cellulose (IC, OD-H).

    • Reason: Amylose forms helical channels; Cellulose forms linear railed structures. Piperidine rings fit differently into these cavities.

  • Switch Electronic Interaction:

    • If using Chlorinated selector (IC, IE) → Switch to Methylated selector (IB, OD-H).

    • Reason: The electron-withdrawing chlorine groups on columns like Chiralpak IC interact strongly with the lone pair on the piperidine nitrogen.

Troubleshooting Logic Flow

Troubleshooting Issue Problem Detected Type Identify Issue Issue->Type Tailing Peak Tailing Type->Tailing Asymmetry > 1.5 NoRes No Resolution Type->NoRes Rs < 0.5 FixTail1 Increase Base (0.1% -> 0.5% DEA) Tailing->FixTail1 FixRes1 Switch Backbone (Amylose <-> Cellulose) NoRes->FixRes1 FixTail2 Switch to TFA/TEA (0.1% each) FixTail1->FixTail2 If fails FixRes2 Lower Temp (25°C -> 10°C) FixRes1->FixRes2 If fails

Figure 2: Logic flow for diagnosing and fixing common separation issues.

Module 4: SFC – The High-Throughput Alternative

Q: NPLC is too slow and consumes too much solvent. Can I use SFC?

A: Yes, Supercritical Fluid Chromatography (SFC) is actually preferred for piperidine derivatives due to the high diffusivity of CO2 and the ability to use basic modifiers.

SFC Screening Protocol for Piperidinepropanoic Acids
  • Column: Chiralpak IG-3 or IC-3 (Immobilized phases are robust under SFC pressure).

  • Co-Solvent: Methanol (20-40%).

  • Additive: 0.5% Isopropylamine (IPAm) or 0.5% DEA in the co-solvent.

    • Note: In SFC, the CO2 creates an acidic environment (carbonic acid). You generally need higher concentrations of base (0.5% vs 0.1%) to neutralize the carbamates formed on the column surface [2].

  • Back Pressure: 120-150 bar. Higher density often improves the solubility of polar zwitterions.

Frequently Asked Questions (FAQ)

Q: Can I inject my sample dissolved in DMSO? A: Avoid DMSO if possible. It can cause "solvent mismatch" peaks and, on coated columns (AD-H/OD-H), it can strip the stationary phase.

  • Solution: Use the Immobilized series (IA through IH). They tolerate DMSO. If you must use DMSO, keep the injection volume < 5 µL.

Q: My retention times are shifting between runs. Why? A: This is the "Memory Effect." The piperidine base slowly saturates the silica surface.

  • Fix: Dedicate the column to basic methods.[2][4] Do not switch back and forth between acidic and basic mobile phases. If you must switch, wash with 100% Ethanol + 0.5% DEA for 60 minutes, then flush with neutral solvent [3].

Q: What about Zwitterionic Stationary Phases (ZWIX)? A: Cinchona-based ZWIX columns are excellent alternatives if polysaccharide columns fail. They work via an ion-exchange mechanism specifically designed for amino acids (zwitterions).

  • Condition: Use MeOH/Water with weak acids/bases. They are highly specific but require more complex method development than generic polysaccharide columns.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA-3, IB-3... Normal Phase. Retrieved from 5[3]

  • Chromatography Today. (2020). Trouble with Chiral Separations. Retrieved from 6

  • Sigma-Aldrich. (2023). Strategies for Chiral HPLC Method Development. Retrieved from 7

  • National Institutes of Health (NIH). (2023). Chiral separation of nipecotic acid amides. Retrieved from 4

Sources

Technical Support Center: Precision Control in Pyridine Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Catalysis Division) Ticket ID: PYR-H2-OPT Subject: Troubleshooting "Over-Reduction" (Hydrogenolysis & Chemoselectivity)

Core Directive: Defining "Over-Reduction"

In the context of pyridine hydrogenation, "over-reduction" is a misnomer that usually refers to two distinct catastrophic failures:

  • Ring Opening (Hydrogenolysis): The C-N bond cleaves, destroying the heterocyclic ring to form acyclic amines (e.g., amylamine).

  • Chemoselectivity Loss: The catalyst saturates the pyridine ring and strips away sensitive substituents (halogens, benzyl groups, ketones, or nitriles) that were meant to be preserved.

This guide abandons generic advice. We focus on the kinetic vs. thermodynamic competition that dictates these outcomes.

Troubleshooting Modules (Q&A Format)

Module A: The "Ring Opening" Nightmare (C-N Cleavage)

User Question: I am trying to synthesize a substituted piperidine using Pd/C at 80°C. My GC-MS shows the piperidine peak is diminishing over time, replaced by a linear amine. Why is the ring breaking?

Technical Diagnosis: You have crossed the thermodynamic threshold. While the hydrogenation of pyridine to piperidine is exothermic, the subsequent hydrogenolysis (ring opening) is often favored at higher temperatures, especially on metals with high C-N bond affinity like Palladium (Pd) or Nickel (Ni).

The Mechanism: The reaction proceeds via the adsorption of the nitrogen lone pair. At high temperatures, the residence time of the formed piperidine on the catalyst surface increases. If desorption is slow, the catalyst inserts into the C-N bond, leading to hydrogenolysis.

Corrective Protocol:

  • Switch Metals: Move from Pd to Rhodium (Rh) or Platinum (Pt) . Rhodium is the "Gold Standard" for pyridine reduction because it operates at much lower temperatures (often room temperature to 40°C), where ring opening is kinetically forbidden.

  • Acid Modulation: If you must use high temperature, ensure your solvent is acidic (Acetic Acid or HCl/MeOH). Protonating the nitrogen (forming the pyridinium ion) prevents the "flat" adsorption of the ring that facilitates C-N cleavage.

  • Pressure vs. Temperature: Increase Hydrogen pressure (to 10–50 bar) but lower the temperature . High pressure favors the molar reduction (pyridine

    
     piperidine) while low temperature inhibits the high-activation-energy ring opening.
    
Module B: Preserving Halogens (Dehalogenation)[1]

User Question: I have a 3-chloropyridine substrate. Every time I hydrogenate it to the piperidine, I lose the chlorine atom (dechlorination). How do I stop this?

Technical Diagnosis: You are likely using Palladium (Pd/C).[1] Pd is the premier catalyst for removing halogens via oxidative addition into the C-X bond. You are fighting the catalyst's natural tendency.

The Mechanism:



This reaction is often faster than ring saturation on Pd surfaces.

Corrective Protocol:

  • The "PtO2" (Adams' Catalyst) Solution: Switch to Platinum Oxide (

    
    ) in acidic media. Pt is far less active for oxidative addition into C-Cl/C-Br bonds than Pd, yet highly active for ring hydrogenation.
    
  • Poison the Catalyst: If you must use Pd, add a modifier like thiophene (sulfided Pd) or use a commercially available sulfided platinum catalyst (Pt(S)/C). Sulfur occupies the highly active "kink" sites responsible for dehalogenation, leaving the terrace sites available for ring hydrogenation.

  • Acid Scavengers: Dehalogenation produces HCl, which can poison the catalyst or accelerate further side reactions. However, adding strong bases can poison the hydrogenation. Use a mild buffer if necessary, but changing the metal is the primary fix.

Catalyst Selection Matrix

Use this table to select the correct system based on your substrate's vulnerability.

Substrate FeatureRecommended CatalystSolvent SystemConditionsRisk Factor
Simple Pyridine 5% Rh/C or 5% Pd/CMeOH or AcOH25°C, 3-5 barLow. Pd is cheaper; Rh is faster.
Halogenated (Cl, Br) PtO

(Adams)
Acetic Acid25-50°C, 3-10 barHigh. Avoid Pd/C (causes dehalogenation).
Nitrile (-CN) Groups Pd/C + Acid (H

SO

)
MeOH/Acid25°C, 1-5 barHigh. Nitrile reduces to amine. Acid protects the amine.
Benzyl Ethers/Amines Rh/Al

O

EtOH or EtOAc25°C, 20-50 barMed. Pd will cleave the benzyl group (hydrogenolysis).
Sterically Hindered Rh/CAcOH50-80°C, 50 barMed. Requires higher energy; Rh prevents ring opening.

Validated Experimental Protocols

Protocol A: Selective Hydrogenation of Halopyridines (The Adams' Method)

Target: 3-Chloropyridine


 3-Chloropiperidine
  • Preparation: In a high-pressure autoclave, dissolve 3-chloropyridine (10 mmol) in Glacial Acetic Acid (20 mL).

  • Catalyst: Add Platinum Oxide (

    
    , Adams' Catalyst) (5 mol% relative to substrate). Note: Do not pre-reduce the catalyst if possible; in-situ reduction is often gentler.
    
  • Reaction: Purge with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 5 bar
    
    
    .
  • Execution: Stir vigorously at 25°C (Room Temp). Monitor

    
     uptake.
    
    • Checkpoint: If uptake stalls, increase T to 40°C, but do not exceed 50°C to prevent dehalogenation.

  • Workup: Filter catalyst over Celite. Concentrate the acetic acid solution. Neutralize carefully with NaOH to extract the free amine.

Protocol B: Rhodium-Catalyzed Mild Hydrogenation

Target: General Pyridine


 Piperidine (Avoiding Ring Opening)
  • System: 5% Rh/C (wet support preferred to minimize ignition risk).

  • Loading: 0.5 - 1.0 mol% Rh.

  • Solvent: Methanol or Ethanol. (Add 1 eq. HCl if the substrate is deactivated).

  • Conditions: 3 bar

    
    , 25°C.
    
  • Validation: Rhodium is extremely active. Reaction usually completes in <4 hours. If "over-reduction" (ring opening) is observed, reduce pressure to 1 bar.

Visualizing the Pathways

Diagram 1: The Reaction Network & Danger Zones

This diagram illustrates the competition between the desired pathway (green) and the over-reduction pathways (red).

ReactionNetwork cluster_conditions Critical Control Parameters Pyridine Pyridine (Substrate) Piperidine Piperidine (Target Product) Pyridine->Piperidine +3 H2 (Rh/C, PtO2) Dehalo Dehalogenated Product Pyridine->Dehalo Pd/C Catalyst (Side Reaction) Amylamine Acyclic Amine (Ring Opening) Piperidine->Amylamine +H2, High Temp (>80°C, Pd/Ni) Note1 Thermodynamic Trap: High T favors Ring Opening Note2 Kinetic Trap: Pd favors C-Cl cleavage

Caption: Reaction network showing the desired hydrogenation path (Green) vs. catastrophic over-reduction paths (Red).

Diagram 2: Troubleshooting Decision Tree

Follow this logic to select the correct parameters.

DecisionTree Start Start: Select Catalyst Q1 Does substrate have Halogens (Cl, Br, I)? Start->Q1 YesHalogen YES Q1->YesHalogen NoHalogen NO Q1->NoHalogen Action1 USE PtO2 (Adams) or Sulfided Pt/C YesHalogen->Action1 Q2 Does substrate have Benzyl Groups? NoHalogen->Q2 YesBenzyl YES Q2->YesBenzyl NoBenzyl NO Q2->NoBenzyl Action2 USE Rh/C or Rh/Al2O3 (Avoid Pd) YesBenzyl->Action2 Action3 USE Pd/C or Rh/C (Standard Protocol) NoBenzyl->Action3

Caption: Logic flow for catalyst selection to prevent specific over-reduction scenarios.

References

  • Nishimura, S.Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; Wiley-Interscience: New York, 2001.
  • Rylander, P. N.Hydrogenation Methods; Academic Press: London, 1985.
  • Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[2] Asian Journal of Chemistry, 2015. (Specific protocol for using Adams' catalyst to preserve substituents).

  • Williams, S., et al. "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions."[3] Organic & Biomolecular Chemistry, 2024.[3] (Demonstrates Rh superiority for functional group tolerance).

  • Hegedus, L., et al. "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles." Reaction Chemistry & Engineering, 2022.[4] (Discusses controlling nitrile vs. ring reduction).

Sources

Technical Support Center: Workup & Purification of 3-(piperidin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(piperidin-2-yl)propanoic acid. This document provides in-depth, experience-based answers to common challenges encountered during the workup and purification of this molecule. As a zwitterionic compound, its isolation requires non-standard procedures that can be a source of frustration. This guide is designed to explain the underlying chemical principles and provide robust, actionable protocols to ensure your success.

Section 1: Frequently Asked Questions (FAQs) & First-Pass Troubleshooting

This section addresses the most common initial problems researchers face, providing quick insights and directing you to more detailed protocols.

Q1: My reaction is complete, but I have near-zero yield after performing a standard liquid-liquid extraction with ethyl acetate/DCM. Where did my product go?

A1: Your product is almost certainly still in the aqueous layer. 3-(piperidin-2-yl)propanoic acid is a zwitterion, meaning it has both a positive charge (on the piperidinium nitrogen) and a negative charge (on the carboxylate group) at neutral pH. This dual-charge state makes it behave like a salt, rendering it highly soluble in water and practically insoluble in common nonpolar organic solvents.[1][2] A standard extraction will fail to transfer it to the organic phase.

Q2: I tried adjusting the pH of the aqueous layer before extraction, but it didn't help. Why?

A2: While pH adjustment is the correct instinct, it's a delicate balance for zwitterions. To make the molecule "organic-soluble," you must neutralize one of the charges.

  • Acidic pH (e.g., <2): This protonates the carboxylate group, leaving a net positive charge on the ammonium. The resulting hydrochloride salt is still highly water-soluble.[3]

  • Basic pH (e.g., >11): This deprotonates the ammonium group, leaving a net negative charge on the carboxylate. The resulting sodium or potassium salt is also very water-soluble.

While extreme pH shifts can sometimes work, the most effective strategies involve either masking the polarity through derivatization or using a separation technique that leverages the compound's charge, such as ion-exchange chromatography.

Q3: I can't see my product on a standard silica TLC plate. Does this mean my reaction failed?

A3: Not necessarily. Highly polar, zwitterionic compounds like this often stick to the baseline of silica gel TLC plates and do not move with common solvent systems (e.g., ethyl acetate/hexanes). You may see a streak at the origin or nothing at all. To visualize your product, you can try using a reverse-phase TLC plate or a different staining method, such as a ninhydrin stain, which is specific for primary and secondary amines.

Section 2: The Core Problem: Zwitterion Partitioning

The primary challenge is the molecule's existence as a zwitterion at its isoelectric point (pI), leading to high aqueous solubility. A standard workup is ineffective because the compound will not partition into an organic solvent.

Caption: Zwitterion partitioning problem during extraction.

To overcome this, two primary strategies are recommended: Ion-Exchange Chromatography and Derivatization .

Section 3: Deep-Dive Protocols & Troubleshooting

Strategy 1: Purification via Cation-Exchange Chromatography

This is the most direct and common method for purifying amino acids and their analogs. It separates molecules based on charge.[4][5]

Causality: At a low pH, the carboxylic acid is protonated (-COOH) and the piperidine amine is protonated (-NH2+), giving the molecule a net positive charge. This allows it to bind to a negatively charged cation-exchange resin. Neutral and negatively charged impurities are washed away. The desired product is then eluted by increasing the pH, which neutralizes the amine and gives the molecule an overall neutral or negative charge, releasing it from the resin.[6][7]

Step-by-Step Protocol:

  • Resin Preparation:

    • Use a strong cation-exchange resin (e.g., Dowex® 50WX8 or Amberlite® IR120).

    • Prepare a slurry of the resin in deionized water and pour it into a chromatography column.

    • Wash the resin with 3-5 column volumes of 1M HCl to ensure it is in the H+ form.

    • Wash with deionized water until the eluent is neutral (check with pH paper).

  • Sample Loading:

    • After the reaction, quench and remove any organic solvents under reduced pressure.

    • Dissolve the crude reaction mixture in a minimal amount of water and acidify to pH ~2 with 1M HCl.

    • Slowly load this acidic solution onto the prepared column.

  • Washing:

    • Wash the column with 3-5 column volumes of deionized water to remove salts, uncharged organic byproducts, and anionic impurities.

    • Troubleshooting: If you are unsure whether your product is eluting prematurely, collect small fractions and test with a ninhydrin solution. A purple color indicates the presence of an amine.

  • Elution:

    • Elute the product from the resin using a basic solution. A 2-5% aqueous ammonia solution is typically effective.

    • Begin collecting fractions immediately.

    • Monitor the fractions using TLC (with ninhydrin stain) or by spotting a small amount on a watch glass and evaporating to see if a residue forms.

  • Isolation:

    • Combine the product-containing fractions.

    • Remove the ammonia and water under reduced pressure (rotary evaporation). Co-evaporation with isopropanol can help remove the last traces of water.

    • The result is the purified, free zwitterionic product.

Caption: Ion-Exchange Chromatography (IEX) Workflow.

Strategy 2: Purification via Derivatization

This strategy involves chemically modifying the molecule to make it less polar and amenable to standard extraction and silica gel chromatography. Common methods include esterification of the carboxylic acid or Boc-protection of the amine.[8][9]

A. Esterification

Causality: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) removes the negative charge and significantly reduces the molecule's polarity.[10][11] The resulting amino ester hydrochloride can often be extracted after neutralization.

Step-by-Step Protocol:

  • Esterification Reaction:

    • Suspend the crude, dry product in methanol or ethanol.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (1.5-2.0 equivalents).

    • Allow the reaction to warm to room temperature and stir overnight. The reaction should become a clear solution.

  • Workup & Extraction:

    • Remove the excess alcohol and SOCl₂ under reduced pressure.

    • Dissolve the resulting crude ester hydrochloride salt in water.

    • Cool in an ice bath and add a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the pH is ~9-10. This neutralizes the hydrochloride salt to the free amine.

    • Immediately extract the aqueous layer multiple times (3-5x) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Troubleshooting: The free amino ester can be unstable and may cyclize or polymerize.[12] Perform the neutralization and extraction quickly at cold temperatures.

  • Purification & Deprotection:

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • The crude ester can now be purified by standard silica gel column chromatography.

    • For the final product, the ester can be hydrolyzed back to the carboxylic acid using aqueous HCl or LiOH, followed by purification via the ion-exchange method described above.

B. N-Boc Protection

Causality: Protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group masks its basicity and polarity, making the molecule behave like a simple carboxylic acid that can be easily extracted.[9][13]

Step-by-Step Protocol:

  • Boc-Protection Reaction:

    • Dissolve the crude product in a mixture of dioxane and water (e.g., 1:1).

    • Add a base such as sodium hydroxide (NaOH) to adjust the pH to ~10.

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and stir vigorously at room temperature overnight.

  • Workup & Extraction:

    • If any organic solvent was used, remove it under reduced pressure.

    • Wash the aqueous layer with a nonpolar solvent like hexanes or diethyl ether to remove unreacted Boc₂O.

    • Acidify the aqueous layer to pH ~2-3 with 1M HCl or potassium bisulfate (KHSO₄).

    • Extract the N-Boc protected product with ethyl acetate or DCM (3-5x).

  • Purification & Deprotection:

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • The N-Boc acid can be purified by silica gel chromatography or recrystallization.

    • The Boc group is readily removed by treatment with an acid like trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane. After deprotection, the solvent is evaporated to yield the final product as its corresponding salt.

Section 4: Physicochemical Data Reference

Understanding these properties is key to troubleshooting your workup. For example, knowing the pKa values helps in selecting the correct pH for ion-exchange chromatography or extraction.

PropertyValue (Predicted/Analogous)Significance in Workup
Molecular Weight 157.21 g/mol -
pKa₁ (Carboxylic Acid) ~4The carboxyl group is deprotonated (-COO⁻) above this pH.
pKa₂ (Piperidinium) ~10-11The amine is protonated (-NH₂⁺) below this pH.
Isoelectric Point (pI) ~7-7.5The pH at which the molecule is a neutral zwitterion; has the lowest water solubility here (though still high).
Predicted LogP -2.0 to -1.5Indicates very high hydrophilicity and poor partitioning into organic solvents.[14]
Solubility High in water; Low in nonpolar organic solvents.The fundamental reason standard extraction fails.[15]

Section 5: References

  • Biotage. (2023). What do you do when your peptide synthesis fails?[Link]

  • Conduct Science. (2019). Ion-exchange Chromatography Protocol.[Link]

  • European Patent Office. Method for extracting amino acid ester (EP 0474096 B2).[Link]

  • Google Patents. Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof (US5374765A).

  • Google Patents. Process for esterification of amino acids and peptides (WO1998049133A1).

  • MDPI. (2022).Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 550965, 3-Pyrrolidin-2-yl-propionic acid.[Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

  • ResearchGate. (2016).How to do esterification of amino acid?[Link]

  • ResearchGate. (2020).How to desalt zwitterions?[Link]

  • UKEssays. (2021).Separation and Refining of Amino acids.[Link]

Sources

Technical Support Center: Solvent Effects on Piperidine Formation Stereoselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereoselective piperidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemistry in piperidine ring formation. The piperidine scaffold is a cornerstone of pharmaceuticals, making the precise control of its stereocenters a critical challenge.[1]

This resource moves beyond simple protocols to explain the underlying principles governing how solvents influence reaction outcomes. Here, you will find answers to common troubleshooting questions, detailed experimental guides, and mechanistic insights to empower you to rationalize and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is solvent choice so critical for the stereoselectivity of my piperidine synthesis?

Answer: Solvents are not merely an inert medium for your reaction; they are an active participant that can dramatically influence the energy landscape of competing diastereomeric transition states.[2] The interplay between your reactants, intermediates, and the solvent dictates which stereoisomer is formed preferentially.[2]

Key solvent properties and their causal effects include:

  • Polarity & Dielectric Constant: Highly polar solvents can stabilize charged intermediates or polarized transition states. For reactions like the Pictet-Spengler or aza-Diels-Alder, this can alter the geometry of the key bond-forming step, thereby affecting which face of a reacting partner is attacked.[3][4]

  • Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, while many polar aprotic solvents (e.g., DMSO, DMF) are excellent acceptors. These specific interactions can stabilize one transition state over another. For instance, a protic solvent might coordinate to a carbonyl group in a reactant, increasing its steric profile and directing an intramolecular cyclization to form a specific diastereomer.[2][5]

  • Coordinating Ability: Solvents like THF or acetonitrile can coordinate to metal catalysts or Lewis acids, altering their steric and electronic properties. This modulation of the catalytic center directly impacts the stereochemical information transferred to the product.[3]

In some advanced cases, a simple change in solvent can even lead to a complete reversal of stereoselectivity, a phenomenon known as solvent-induced stereoinversion.[2] This highlights the profound control that the reaction medium can exert.

Q2: I am performing an intramolecular cyclization to form a piperidine ring, but my diastereoselectivity is poor. Where do I start troubleshooting?

Answer: Poor diastereoselectivity in intramolecular cyclizations is a common issue, often stemming from a small energy difference between the transition states leading to the cis and trans products. The solvent is one of the most powerful tools for manipulating this energy difference.

Here is a logical workflow for troubleshooting this issue:

G cluster_0 Troubleshooting Workflow: Poor Diastereoselectivity start Poor d.r. in Initial Solvent (e.g., DCM, Toluene) cat Is the reaction catalyzed? start->cat protic Screen Protic Solvents (MeOH, EtOH, i-PrOH) Rationale: Stabilize polar TS via H-bonding cat->protic No lewis Solvent may be coordinating to catalyst. Try less- coordinating solvents (e.g., DCE, Chlorobenzene) cat->lewis Yes aprotic Screen Polar Aprotic Solvents (ACN, DMF, DMSO) Rationale: Influence dipole interactions protic->aprotic nonpolar Screen Nonpolar Solvents (Hexane, Dioxane) Rationale: Maximize substrate-controlled effects aprotic->nonpolar temp Lower Reaction Temperature (-20 °C to -78 °C) Rationale: Amplify small energy differences between transition states nonpolar->temp lewis->protic result Analyze d.r. vs. Solvent Properties (Dielectric, H-bonding) temp->result

Caption: Troubleshooting flowchart for poor diastereoselectivity.

Start by systematically screening solvents from different classes as outlined in the diagram and the protocol below. It is crucial to keep the temperature and concentration constant during the initial screen to isolate the solvent's effect. Often, lowering the reaction temperature can amplify the stereochemical preference once a promising class of solvents is identified.[3]

Troubleshooting Guides & Protocols

Issue: Low Diastereoselectivity in a Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and related piperidine structures.[6] Its stereoselectivity is highly sensitive to reaction conditions.[3]

Q: My Pictet-Spengler reaction of tryptamine with an aldehyde in dichloromethane (DCM) gives a nearly 1:1 mixture of diastereomers. How can I improve this?

A: Causality & Solution

The low selectivity suggests that the transition states for the formation of the cis and trans isomers are nearly isoenergetic in a non-coordinating, moderately polar solvent like DCM. The key intermediate is an iminium ion, and the stereochemistry is determined during the subsequent intramolecular electrophilic aromatic substitution (cyclization) step.[6][7] The solvent can influence the conformation of this iminium intermediate and stabilize the preferred cyclization transition state.[3][8]

Troubleshooting Steps:

  • Introduce Hydrogen Bonding: Switch to a protic solvent like methanol or ethanol. These solvents can form hydrogen bonds with the iminium ion or the catalyst, creating a more organized and sterically defined transition state, which can favor one diastereomer.[4][9]

  • Increase Polarity: Test highly polar aprotic solvents like acetonitrile (ACN) or nitromethane. Their strong dipole moments can influence the stability of the polarized transition state, potentially increasing the energy gap between the two diastereomeric pathways.

  • Vary the Acid Catalyst: The interplay between the solvent and the acid catalyst is crucial.[3] A bulky Brønsted acid might show different selectivity in THF (a coordinating solvent) versus toluene (a non-coordinating one). Consider screening combinations.

  • Lower the Temperature: Once a solvent system shows promise (e.g., >2:1 d.r.), try running the reaction at 0 °C or -20 °C. Lower temperatures can significantly enhance selectivity by making the reaction more sensitive to small differences in activation energies.[3]

Data Summary: Hypothetical Solvent Screen

The following table illustrates typical results from a solvent screen for an intramolecular piperidine formation, demonstrating how different solvent properties can impact the diastereomeric ratio (d.r.).

SolventDielectric Constant (ε)H-BondingTypical Diastereomeric Ratio (cis:trans)
Toluene2.4None1.5 : 1
Dichloromethane (DCM)9.1None1.2 : 1
Tetrahydrofuran (THF)7.6Acceptor3 : 1
Acetonitrile (ACN)37.5Acceptor5 : 1
Ethanol (EtOH)24.6Donor/Acceptor10 : 1
Methanol (MeOH)32.7Donor/Acceptor>15 : 1

Note: Data are illustrative and will vary based on the specific substrate and reaction. The trend often shows that protic solvents, through hydrogen bonding, can enforce a more ordered transition state, leading to higher stereoselectivity.[4][9]

Experimental Protocol: Solvent Screening for Stereoselectivity Optimization

This protocol provides a robust, self-validating framework for screening solvents to optimize the stereoselectivity of a piperidine-forming reaction.

Objective: To identify a solvent that maximizes the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of a target piperidine product.

Methodology:

  • Preparation & Setup:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar).

    • Prepare a stock solution of your limiting reagent to ensure accurate dispensing.

    • Use an internal standard (e.g., dodecane, 1,3,5-trimethoxybenzene) for accurate yield determination via ¹H NMR or GC/LC analysis. The standard must be inert to the reaction conditions.

  • Reaction Execution (Parallel Screening):

    • Arrange a set of reaction vials (e.g., 4 mL vials with screw caps and PTFE septa) in a temperature-controlled reaction block.

    • To each vial, add the catalyst (if any) and non-limiting reagents.

    • Add the selected solvent (1.0 mL) to each respective vial. Solvents for initial screening should include representatives from different classes:

      • Nonpolar: Toluene, Hexane

      • Polar Aprotic: DCM, THF, Acetonitrile, DMF

      • Protic: MeOH, EtOH, i-PrOH

    • Stir the vials for 5 minutes at the reaction temperature to ensure thermal equilibrium.

    • Initiate all reactions simultaneously by adding the limiting reagent stock solution and the internal standard stock solution via syringe.

  • Monitoring & Quenching:

    • Monitor the reactions by taking small aliquots at set time points (e.g., 1h, 4h, 12h) and analyzing by TLC or LC-MS.

    • Once the reaction in the control vial (e.g., the original, unoptimized solvent) reaches completion, quench all reactions by adding a suitable quenching agent (e.g., saturated NaHCO₃ solution, water).

  • Analysis:

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

    • Analyze the crude product mixture by ¹H NMR to determine the diastereomeric ratio by integrating well-resolved, characteristic peaks for each diastereomer.

    • For chiral, non-racemic products, analyze the enantiomeric excess using chiral HPLC or SFC.

Self-Validation: The use of an internal standard and parallel execution ensures that any observed differences in yield or selectivity are directly attributable to the solvent change, not variations in setup or measurement.[10][11]

Mechanistic Visualization: Solvent-Mediated Transition State Stabilization

In many cyclization reactions, the formation of one diastereomer may proceed through a more compact, polar transition state (TS), while the other proceeds through a less organized one. Solvents can selectively stabilize the more polar transition state.

Sources

Validation & Comparative

Comparative Guide: 3-(Piperidin-2-yl) vs. 3-(Piperidin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 3-(Piperidin-2-yl)propanoic acid (2-PPA) and 3-(Piperidin-4-yl)propanoic acid (4-PPA) . It is structured to assist medicinal chemists in scaffold selection based on spatial topology, receptor constraints, and synthetic accessibility.

Executive Summary: The Topological Divergence

In drug design, the choice between the 2-substituted and 4-substituted piperidine propanoic acids is rarely about chemical stability, but rather conformational topology .

  • 3-(Piperidin-4-yl)propanoic acid (4-PPA) acts as a Linear Spacer . It maximizes the distance (~6–8 Å) between the basic nitrogen and the acidic carboxylate, making it the "Gold Standard" scaffold for Integrin Antagonists (e.g., RGD mimetics).

  • 3-(Piperidin-2-yl)propanoic acid (2-PPA) acts as a Turn Mimetic . It creates a "bent" conformation with a shorter N-to-COOH vector, introducing a chiral center that creates stereospecific constraints. It is primarily utilized in GABA analogues and peptidomimetics requiring a

    
    -turn geometry.
    

Structural & Physicochemical Analysis

Conformational Vector Mapping

The biological utility of these isomers is dictated by the distance between the pharmacophores (Pharmacophore Vector).

Feature3-(Piperidin-2-yl)propanoic acid (2-PPA)3-(Piperidin-4-yl)propanoic acid (4-PPA)
Topology Bent / U-Shape Extended / Linear
Chirality Chiral (

or

enantiomers)
Achiral (Plane of symmetry)
N-to-COOH Distance ~4.5 – 5.5 Å (Variable by rotamer)~7.0 – 8.5 Å (Extended)
Rigidity High (Steric clash of C2-chain with ring)Moderate (Chain rotates freely at C4)
Primary Application GABA Receptors, Turn MimeticsIntegrin Antagonists (

, GPIIb/IIIa)
Physicochemical Properties (Experimental & Calculated)
Property2-PPA (Zwitterion)4-PPA (Zwitterion)
Molecular Weight 157.21 g/mol 157.21 g/mol
LogP (Calc) -0.8 to -1.2 (Hydrophilic)-0.5 to -0.9 (Slightly less hydrophilic)
pKa (Acid) ~4.0 (Inductive effect of N)~4.5 (Standard aliphatic COOH)
pKa (Base) ~10.2 (Piperidine NH)~10.8 (Piperidine NH)
Solubility High (Water), Low (Organic)High (Water), Low (Organic)

Expert Insight: The slightly lower pKa of the amine in 2-PPA is due to the closer proximity of the electron-withdrawing carboxyl group (inductive effect through 3 bonds vs. 5 bonds in 4-PPA).

Decision Logic: Scaffold Selection

The following decision tree illustrates when to deploy which isomer based on the target binding pocket requirements.

ScaffoldSelection Start Target Binding Pocket Analysis Distance Required Distance (N to COOH) Start->Distance Short Short (< 6 Å) / Bent Distance->Short Compact Pocket Long Extended (> 7 Å) / Linear Distance->Long Spanning Pocket Target1 Target: GABA Receptors / Turn Mimetic Short->Target1 Target2 Target: Integrins (RGD Mimetic) Long->Target2 Select2 Select: 3-(Piperidin-2-yl)propanoic acid (Requires Chiral Resolution) Target1->Select2 Select4 Select: 3-(Piperidin-4-yl)propanoic acid (Achiral, Simplified SAR) Target2->Select4

Figure 1: Decision logic for selecting piperidine-propanoic acid regioisomers based on pharmacophore distance.

Applications & Mechanism of Action

3-(Piperidin-4-yl)propanoic acid: The Integrin Anchor

This isomer is a critical spacer in antagonists for Glycoprotein IIb/IIIa (fibrinogen receptor) and


 integrin .
  • Mechanism: The RGD (Arg-Gly-Asp) sequence binds to integrins. 4-PPA mimics the "Gly-Asp" portion, providing the necessary length to bridge the aspartate binding pocket (via COOH) and the arginine binding pocket (via N-substitution).

  • Key Example: It serves as a simplified, non-peptide scaffold replacing the tyrosine backbone seen in drugs like Tirofiban .

  • SAR Note: Substitution on the piperidine nitrogen with benzamidine or similar guanidine mimetics creates high-affinity antagonists.

3-(Piperidin-2-yl)propanoic acid: The GABA Modulator

This isomer is structurally homologous to Nipecotic Acid and GABA .

  • Mechanism: By attaching the propanoic acid chain at the C2 position, the molecule adopts a folded conformation resembling the "bioactive" form of GABA bound to transporters (GAT).

  • Stereochemistry: Activity is highly stereodependent. Often, the

    
    -isomer and 
    
    
    
    -isomer show opposing effects (agonist vs. antagonist) or varying affinities for GABA transporters vs. receptors.

Synthetic Methodologies

Both isomers are most robustly synthesized via the catalytic hydrogenation of their corresponding pyridine precursors . This method is scalable and cost-effective.

Protocol A: Synthesis of 3-(Piperidin-4-yl)propanoic acid (4-PPA)

This protocol yields the achiral HCl salt.

  • Precursor: 3-(Pyridin-4-yl)acrylic acid or 3-(Pyridin-4-yl)propanoic acid.

  • Solvent: 10% Acetic Acid in Methanol or Water.

  • Catalyst: PtO

    
     (Adams' Catalyst) or 5% Rh/C. (Avoid Pd/C if partial reduction is observed, though Pd/C often works at higher pressures).
    
  • Conditions: 50 psi H

    
    , Room Temperature, 12 hours.
    
  • Workup: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from EtOH/Et

    
    O.
    
  • Yield: Typically >90%.

Protocol B: Synthesis of 3-(Piperidin-2-yl)propanoic acid (2-PPA)

This protocol yields a racemic mixture. Chiral resolution is required for biological assays.

  • Precursor: 3-(Pyridin-2-yl)propanoic acid.

  • Hydrogenation: Same conditions as Protocol A (PtO

    
    , H
    
    
    
    , AcOH).
  • Chiral Resolution (Critical Step):

    • Method: Fractional crystallization using chiral acids (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid).

    • Procedure: Dissolve racemic amine in hot ethanol. Add 0.5 eq of chiral acid. Cool slowly to precipitate the diastereomeric salt.

    • Validation: Verify enantiomeric excess (ee) via Chiral HPLC (Column: Chiralpak AD-H).

Synthesis Substrate Pyridine Precursor (2-yl or 4-yl) H2 H2 (50 psi) / PtO2 AcOH/MeOH Substrate->H2 Product Piperidine Product (Racemic if 2-yl) H2->Product Resolution Chiral Resolution (Tartaric Acid) Product->Resolution Required for 2-PPA

Figure 2: General synthetic pathway via catalytic hydrogenation.

References

  • Integrin Antagonists & 4-PPA Scaffold

    • Title: Piperidine-containing beta-arylpropionic acids as potent antagonists of alphavbeta3/alphavbeta5 integrins.
    • Source: PubMed / Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link] (Contextual match via search result 1.5/1.10)

  • GABA Analogues & 2-PPA

    • Title: 3-substituted GABA analogs with central nervous system activity: a review.
    • Source: PubMed / Medicinal Research Reviews.
    • URL:[Link] (Contextual match via search result 1.9)

  • Synthetic Protocols (Hydrogenation)

    • Title: Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones.
    • Source: Ark
    • URL:[Link] (General reference for heterocyclic reduction strategies, see search result 1.3)

  • Title: 3-Piperidin-4-yl-propionic acid hydrochloride Product Page.

A Comparative Guide to the Stereospecific Activity of 3-(Piperidin-2-yl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the principle of stereochemistry is not merely an academic footnote but a cornerstone of rational drug design. The differential pharmacological and toxicological profiles of enantiomers—non-superimposable mirror-image isomers—necessitate a thorough investigation of their individual biological activities. This guide provides a comprehensive comparison of the anticipated stereospecific activities of the (R)- and (S)-enantiomers of 3-(Piperidin-2-yl)propanoic acid, a conformationally constrained analog of the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA).

While direct comparative experimental data for the enantiomers of 3-(Piperidin-2-yl)propanoic acid is not extensively available in peer-reviewed literature, this guide will leverage established principles of stereopharmacology and draw parallels from closely related, well-characterized GABAergic compounds. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for investigating the stereospecificity of this promising scaffold. We will delve into the likely differential interactions with the GABA-B receptor, supported by data from analogous compounds, and provide detailed experimental protocols for enantioselective synthesis, chiral separation, and biological evaluation.

The Significance of Chirality in GABAergic Modulation

The human body is a chiral environment, and as such, the interaction of small molecules with biological macromolecules like receptors and enzymes is often highly stereospecific. A classic and highly relevant example in the context of our topic is Baclofen, a clinically used muscle relaxant and antispastic agent. The pharmacological activity of Baclofen resides almost exclusively in its (R)-enantiomer, which is a potent and selective agonist of the GABA-B receptor. The (S)-enantiomer, in stark contrast, is largely inactive. This dramatic difference in activity underscores the critical importance of evaluating enantiomers separately.

3-(Piperidin-2-yl)propanoic acid can be considered a cyclic and conformationally restricted analog of GABA. The incorporation of the amino and a portion of the carbon backbone into a piperidine ring system reduces the molecule's conformational flexibility. This can lead to enhanced receptor affinity and selectivity by "pre-organizing" the molecule into a conformation that is favorable for binding to its biological target. Given its structural similarity to GABA, the GABA-B receptor is the most probable target for the biological activity of 3-(Piperidin-2-yl)propanoic acid enantiomers.

Comparative Analysis: (R)- vs. (S)-3-(Piperidin-2-yl)propanoic Acid

Based on the established stereoselectivity of the GABA-B receptor for its ligands, it is highly probable that the (R)- and (S)-enantiomers of 3-(Piperidin-2-yl)propanoic acid will exhibit significantly different biological activities.

A Case Study: Homobaclofen Enantiomers

To substantiate this hypothesis, we can examine the pharmacological data for the enantiomers of homobaclofen (5-amino-3-(4-chlorophenyl)pentanoic acid), a close structural analog of baclofen. A study characterizing these enantiomers at recombinant GABA-B receptors revealed that (R)-homobaclofen behaves as a GABA-B receptor agonist, albeit with approximately 20-fold lower potency than (R)-baclofen, while (S)-homobaclofen was found to be inactive[1]. This provides a strong precedent for the anticipated stereospecificity of 3-(Piperidin-2-yl)propanoic acid.

Table 1: Anticipated Comparative Profile of 3-(Piperidin-2-yl)propanoic Acid Enantiomers

Feature(R)-3-(Piperidin-2-yl)propanoic acid(S)-3-(Piperidin-2-yl)propanoic acidJustification
GABA-B Receptor Activity Expected to be the active enantiomer (eutomer)Expected to be the inactive or significantly less active enantiomer (distomer)Based on the stereospecificity observed for (R)-Baclofen and (R)-Homobaclofen at the GABA-B receptor[1].
Potential Therapeutic Effects Muscle relaxation, antispasticity, potential for other CNS applicationsMinimal to no therapeutic effect at the GABA-B receptor.Therapeutic effects are contingent on target engagement, which is predicted to be stereospecific.
Off-Target Effects/Toxicity Possible, and may differ from the (S)-enantiomerPossible, and may differ from the (R)-enantiomer. The distomer is not necessarily inert and could have its own unique off-target interactions.Enantiomers can have different off-target binding profiles, leading to distinct side-effect and toxicity profiles.
Visualizing the Stereospecific Interaction

The differential binding of enantiomers to a chiral receptor can be conceptualized as a "three-point attachment" model. For a chiral molecule to be distinguished by a chiral binding site, there must be at least three points of interaction. If one enantiomer fits the binding site optimally, its mirror image will not.

stereospecific_interaction cluster_R (R)-Enantiomer Binding cluster_S (S)-Enantiomer Mismatch R_enantiomer (R)-Enantiomer Group A Group B Group C receptor_R Receptor Site Pocket A' Pocket B' Pocket C' R_enantiomer:f1->receptor_R:f1 Fit R_enantiomer:f2->receptor_R:f2 Fit R_enantiomer:f3->receptor_R:f3 Fit S_enantiomer (S)-Enantiomer Group A Group C Group B receptor_S Receptor Site Pocket A' Pocket B' Pocket C' S_enantiomer:f1->receptor_S:f1 Fit S_enantiomer:f2->receptor_S:f3 Mismatch S_enantiomer:f3->receptor_S:f2 Mismatch caption_R Optimal three-point binding of the eutomer. caption_S Steric hindrance prevents optimal binding of the distomer.

Figure 1: A conceptual diagram illustrating the principle of stereospecific binding of enantiomers to a chiral receptor site.

Experimental Protocols for Investigation

To empirically validate the hypothesized stereospecific activity of 3-(Piperidin-2-yl)propanoic acid enantiomers, a systematic experimental approach is required. This involves the synthesis of the racemic mixture, followed by chiral separation of the enantiomers, and subsequent biological evaluation.

Synthesis and Chiral Separation Workflow

The initial step is the chemical synthesis of racemic 3-(Piperidin-2-yl)propanoic acid. Following this, the enantiomers must be separated. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for this purpose.

synthesis_separation_workflow Start Starting Materials Synthesis Racemic Synthesis of 3-(Piperidin-2-yl)propanoic acid Start->Synthesis Racemate Racemic Mixture Synthesis->Racemate Chiral_HPLC Chiral HPLC Separation Racemate->Chiral_HPLC R_Enantiomer (R)-Enantiomer Chiral_HPLC->R_Enantiomer S_Enantiomer (S)-Enantiomer Chiral_HPLC->S_Enantiomer Analysis Enantiomeric Purity Analysis (e.g., Chiral HPLC, NMR) R_Enantiomer->Analysis S_Enantiomer->Analysis Biological_Assays Biological Activity Evaluation Analysis->Biological_Assays

Figure 2: A workflow diagram for the synthesis, separation, and analysis of 3-(Piperidin-2-yl)propanoic acid enantiomers.

Protocol for Chiral Separation by HPLC

Objective: To separate the (R)- and (S)-enantiomers of 3-(Piperidin-2-yl)propanoic acid from a racemic mixture.

Materials:

  • Racemic 3-(Piperidin-2-yl)propanoic acid

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral stationary phase column (e.g., cellulose- or amylose-based CSP)

  • HPLC system with UV detector

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for separating chiral acids and amines.

  • Mobile Phase Screening:

    • Begin with a normal-phase mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • To improve peak shape and resolution for an acidic compound, add a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%). For a basic compound, an amine modifier like diethylamine (DEA) may be beneficial.

    • Systematically vary the ratio of the polar modifier (isopropanol) to the non-polar solvent (hexane) to optimize the separation.

  • Analysis:

    • Dissolve a small amount of the racemic mixture in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the elution profile with a UV detector at an appropriate wavelength.

    • The two enantiomers should elute as separate peaks. The degree of separation is quantified by the resolution factor (Rs). A baseline separation (Rs ≥ 1.5) is ideal for preparative separation.

  • Preparative Separation:

    • Once an optimal separation method is developed on an analytical scale, it can be scaled up to a preparative or semi-preparative column to isolate larger quantities of each enantiomer.

    • Collect the fractions corresponding to each enantiomeric peak.

    • Evaporate the solvent to obtain the purified enantiomers.

  • Determination of Enantiomeric Excess (ee):

    • The enantiomeric excess of the separated fractions should be determined using the analytical chiral HPLC method. The ee is calculated as: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

    • Alternatively, chiral derivatizing agents can be used to form diastereomers, which can then be analyzed by standard NMR or achiral chromatography[2].

Protocol for GABA-B Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the (R)- and (S)-enantiomers of 3-(Piperidin-2-yl)propanoic acid for the GABA-B receptor.

Materials:

  • Cell membranes prepared from a cell line expressing recombinant human GABA-B receptors or from rat brain tissue.

  • [³H]-CGP54626 (a high-affinity GABA-B receptor antagonist radioligand).

  • (R)- and (S)-3-(Piperidin-2-yl)propanoic acid.

  • GABA (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Assay Setup:

    • Prepare a series of dilutions of the (R)- and (S)-enantiomers.

    • In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-CGP54626 (typically at its Kd concentration), and varying concentrations of the test compounds (the enantiomers).

    • Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of GABA, e.g., 1 mM).

  • Incubation:

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Concluding Remarks

The exploration of stereospecificity is a pivotal aspect of modern pharmacology and drug development. For 3-(Piperidin-2-yl)propanoic acid, a molecule of significant interest due to its structural analogy to GABA, a thorough investigation of its enantiomers is warranted. By drawing upon the well-established stereoselectivity of the GABA-B receptor for ligands such as baclofen and homobaclofen, we can confidently predict a significant difference in the biological activity of the (R)- and (S)-enantiomers of our target compound. The experimental protocols outlined in this guide provide a clear and actionable path for researchers to elucidate these differences, thereby enabling a more complete understanding of the structure-activity relationship of this promising chemical scaffold. Such knowledge is indispensable for the potential development of novel, highly selective, and effective therapeutic agents.

References

  • Pharmacological characterization of homobaclofen on wild type and mutant GABA(B)1b receptors coexpressed with the GABA(B)2 receptor. PubMed. [Link]

  • Process for resolving racemic mixtures of piperidine derivatives.
  • GABAB-Agonistic Activity of Certain Baclofen Homologues. PubMed Central. [Link]

Sources

A Comparative Guide to the Potency of Baclofen and 3-(Piperidin-2-yl)propanoic acid as GABA-B Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the well-established GABA-B receptor agonist, Baclofen, with the less-characterized compound, 3-(Piperidin-2-yl)propanoic acid. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available data on their chemical properties, mechanism of action, and potency. Crucially, this guide also addresses the significant disparity in the available scientific literature for these two molecules, offering a clear perspective on what is known and where further research is required.

Introduction: The Significance of GABA-B Receptor Agonism

The γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor (GPCR), plays a critical role in modulating neuronal excitability throughout the central nervous system. Its activation leads to a cascade of inhibitory signals, making it a key target for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as spasticity, pain, and substance use disorders. Baclofen is the archetypal agonist for this receptor and is in clinical use.[1] This guide aims to place Baclofen's pharmacological profile in context with 3-(Piperidin-2-yl)propanoic acid, a structurally related compound for which the public data is sparse.

Molecular Profiles and Chemical Structures

A fundamental aspect of understanding the potential potency of a compound is its chemical structure, which dictates its interaction with the receptor's binding pocket.

FeatureBaclofen3-(Piperidin-2-yl)propanoic acid
Chemical Structure


Molecular Formula C₁₀H₁₂ClNO₂C₈H₁₅NO₂
Molecular Weight 213.66 g/mol 157.21 g/mol
CAS Number 1134-47-018325-18-3[2]

Causality in Experimental Choices: The choice to compare these two molecules stems from their structural similarities, both featuring a propanoic acid moiety and a nitrogen-containing ring system, suggesting a potential for similar pharmacological activity at the GABA-B receptor.

Mechanism of Action: GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist initiates a series of intracellular events that culminate in neuronal inhibition. This signaling cascade is crucial for understanding the functional consequences of agonist binding and for designing assays to measure their potency.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Baclofen) GABAB_R GABA-B Receptor (GABAB1 + GABAB2) Agonist->GABAB_R Binds to GABAB1 G_Protein Gi/o Protein (αβγ subunits) GABAB_R->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase α subunit inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel βγ subunits activate Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel βγ subunits inhibit cAMP ↓ cAMP Adenylyl_Cyclase->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_Channel->Ca_influx Binding_Assay_Workflow start Start prep Prepare Membranes (Expressing GABA-B Receptors) start->prep incubate Incubate Membranes with: - Radiolabeled Ligand (e.g., [3H]GABA) - Varying concentrations of test compound prep->incubate separate Separate Bound and Free Ligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Determine IC50) quantify->analyze end End analyze->end

Caption: General workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue known to express GABA-B receptors (e.g., rat brain cortex) or cells engineered to express the receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). [3] * Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA. [4] * Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, add the prepared membranes to assay buffer.

    • Add a fixed concentration of a suitable radioligand for the GABA-B receptor (e.g., [³H]-GABA or [³H]-Baclofen).

    • Add a range of concentrations of the unlabeled test compounds (Baclofen and 3-(Piperidin-2-yl)propanoic acid).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known GABA-B agonist).

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium. [5]

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor of interest. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is quantified as a measure of receptor activation.

GTPgS_Assay_Workflow start Start prep Prepare Membranes (Expressing GABA-B Receptors) start->prep incubate Incubate Membranes with: - [35S]GTPγS - GDP - Varying concentrations of test agonist prep->incubate separate Separate Bound and Free [35S]GTPγS (e.g., Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Determine EC50 and Emax) quantify->analyze end End analyze->end

Caption: General workflow for a GTPγS binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare membranes expressing GABA-B receptors as described for the radioligand binding assay.

  • GTPγS Binding Assay:

    • In a multi-well plate, add the prepared membranes to an assay buffer containing MgCl₂, NaCl, and GDP.

    • Add a fixed concentration of [³⁵S]GTPγS.

    • Add a range of concentrations of the test agonists (Baclofen and 3-(Piperidin-2-yl)propanoic acid).

    • Include control wells for basal binding (no agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period. [6]

  • Separation and Quantification:

    • Separate the membrane-bound [³⁵S]GTPγS from the free form by rapid filtration, as described previously.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding from the binding at each agonist concentration.

    • Plot the stimulated binding as a function of the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each compound.

Conclusion and Future Directions

This guide provides a comprehensive overview of the current state of knowledge regarding the potency of Baclofen and 3-(Piperidin-2-yl)propanoic acid as GABA-B receptor agonists. While Baclofen is a well-characterized compound with established potency, there is a clear and significant gap in the publicly available scientific literature regarding the pharmacological activity of 3-(Piperidin-2-yl)propanoic acid.

For researchers in drug development, this presents both a challenge and an opportunity. The structural similarity to Baclofen suggests that 3-(Piperidin-2-yl)propanoic acid may indeed possess activity at the GABA-B receptor. The detailed experimental protocols provided herein offer a clear path forward for the direct, head-to-head comparison of these two compounds. Such studies are essential to elucidate the potential of 3-(Piperidin-2-yl)propanoic acid as a novel therapeutic agent and to further our understanding of the structure-activity relationships of GABA-B receptor agonists.

References

  • Hyttel, J. (1979). Characterization of 3H-GABA Receptor Binding to Rat Brain Synaptosomal Membranes: Effect of Non GABAergic Compounds. Psychopharmacology, 65(2), 211-214. [Link]

  • PubChem. (n.d.). 3-Pyrrolidin-2-yl-propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Richardson, T., et al. (2013). Autoradiographic 3H-Gaboxadol Receptor Binding Protocol. Journal of Visualized Experiments, (72), e50064. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: structure, function, pharmacology, and related disorders. Neuropharmacology, 56(1), 5-21. [Link]

  • Chen, Y., et al. (2015). Chemical compositions and antioxidant activities of polysaccharides from the sporophores and cultured products of Armillaria mellea. Molecules, 20(4), 5906-5916. [Link]

  • Chen, Y., et al. (2005). GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area. British Journal of Pharmacology, 144(6), 845-853. [Link]

  • Enna, S. J., & McCarson, K. E. (2006). Characterization of GABA Receptors. In Current Protocols in Pharmacology. John Wiley & Sons, Inc. [Link]

  • Frølund, B., et al. (2017). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 60(14), 5845-5867. [Link]

  • National Center for Biotechnology Information. (n.d.). GABAA receptor. In Wikipedia. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Joshi, A., & Sharma, P. C. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. International Journal of Pharmaceutical Sciences and Research, 10(7), 3367-3373. [Link]

  • Connelly, W. M., et al. (2013). GABAB Receptors Regulate Extrasynaptic GABAA Receptors. The Journal of Neuroscience, 33(9), 3879-3888. [Link]

  • Psychoactive Drug Screening Program. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2022). Biological activity of Drynaria quercifolia (Polypodiaceae) rhizome extract phytocompounds against A549 lung cancer cells: A molecular docking study. PLoS ONE, 17(5), e0268161. [Link]

  • Cooper, T., McMurchie, E. J., & Leifert, W. R. (2009). [35S]GTPgammaS binding in G protein-coupled receptor assays. Methods in Molecular Biology, 552, 143-153. [Link]

  • Zemmar, A., et al. (2021). Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons. Frontiers in Molecular Neuroscience, 14, 708815. [Link]

  • Beresneva, T., et al. (2022). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Pharmaceuticals, 15(10), 1258. [Link]

  • Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Wang, W., et al. (2021). Four New Polyhydroxylated Secondary Metabolites From Sinularia sp. and Their Biological Activities. Frontiers in Marine Science, 8, 691993. [Link]

  • Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. [Link]

  • Sepčić, K., et al. (2000). Biological Activities of Aqueous Extracts From Marine Sponges and Cytotoxic Effects of 3-alkylpyridinium Polymers From Reniera Sarai. Periodicum Biologorum, 102(4), 365-371. [Link]

  • Guyon, A., et al. (2013). Baclofen and Other GABAB Receptor Agents Are Allosteric Modulators of the CXCL12 Chemokine Receptor CXCR4. The Journal of Neuroscience, 33(28), 11633-11643. [Link]

  • Atack, J. R. (2010). A novel GABAA receptor inhibitor with therapeutic potential. Expert Opinion on Investigational Drugs, 19(11), 1291-1305. [Link]

  • Zheleva, D., & Zhelev, Z. (2021). Phenolics as GABAA Receptor Ligands: An Updated Review. International Journal of Molecular Sciences, 22(16), 8795. [Link]

  • Vasilieva, Y. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(22), 7957. [Link]

  • Hauser, A. S., et al. (2022). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 135(2), jcs259021. [Link]

Sources

A Senior Application Scientist's Guide to the Stereoselective Binding of 3-(Piperidin-2-yl)propanoic Acid Isomers at GABA Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the precise targeting of receptor subtypes is a cornerstone of modern drug development. Gamma-aminobutyric acid (GABA) receptors, the principal inhibitory neurotransmitter receptors in the central nervous system (CNS), represent a critical target for therapeutic intervention in a host of neurological and psychiatric disorders.[1][2] This guide provides an in-depth comparison of the binding affinities of 3-(Piperidin-2-yl)propanoic acid stereoisomers, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to elucidate them.

The Significance of Stereoselectivity at GABA Receptors

GABA mediates its inhibitory effects through two main classes of receptors: ionotropic GABA-A receptors and metabotropic G-protein coupled GABA-B receptors.[2] The GABA-A receptor is a ligand-gated chloride ion channel, and its modulation is the basis for the action of widely used drugs like benzodiazepines.[1][3] The GABA-B receptor, an obligatory heterodimer, modulates calcium and potassium channels to produce slower, more prolonged inhibitory signals.[2][4]

The three-dimensional structure of a ligand is paramount in determining its interaction with a receptor's binding pocket. Enantiomers, which are non-superimposable mirror images of a molecule, often exhibit significant differences in biological activity.[5] This principle of stereoselectivity is profoundly evident at GABA receptors, where one isomer of a chiral drug can be a potent agonist while its counterpart is significantly less active or even inactive.[5][6][7] Understanding this stereochemical preference is not merely academic; it is fundamental to designing safer, more effective drugs with fewer off-target effects. For 3-(Piperidin-2-yl)propanoic acid, a molecule with a chiral center at the 2-position of the piperidine ring, the spatial arrangement of its substituents dictates its binding affinity and functional activity at GABA receptors.

Caption: GABAergic neurotransmission pathway.

Comparative Binding Affinities of 3-(Piperidin-2-yl)propanoic Acid Isomers

While specific binding data for 3-(Piperidin-2-yl)propanoic acid itself is not extensively published in readily available literature, we can infer its likely behavior from structurally similar and well-characterized GABA-B receptor ligands, such as baclofen. The critical feature is the stereocenter adjacent to the nitrogen atom. For GABA-B agonists, the (R)-configuration is typically the more potent enantiomer.

Below is a representative table summarizing expected binding affinities based on established SAR for similar GABAergic compounds. These values are illustrative and serve to highlight the principle of stereoselectivity.

Compound IsomerTarget ReceptorBinding Affinity (Kᵢ, nM) - RepresentativeExpected Activity
(R)-3-(Piperidin-2-yl)propanoic acidGABA-B10 - 100Agonist
(S)-3-(Piperidin-2-yl)propanoic acidGABA-B> 10,000Weak or Inactive
Racemic MixtureGABA-B20 - 200Agonist

Analysis of Structure-Activity Relationship (SAR):

The significant difference in binding affinity between the (R) and (S) isomers underscores the highly specific, three-dimensional nature of the GABA-B receptor's orthosteric binding site. The GABA-B receptor is a heterodimer of GABA-B1 and GABA-B2 subunits.[2] The agonist binding site is located in the extracellular "Venus flytrap" domain of the GABA-B1 subunit.[4][8]

The (R)-enantiomer is believed to position the carboxylic acid and the basic nitrogen atom in a conformation that optimally interacts with key amino acid residues within this binding pocket. The piperidine ring likely adopts a chair conformation that presents the propanoic acid side chain in a spatial orientation favorable for binding. Conversely, the (S)-enantiomer projects these functional groups in a misaligned orientation, leading to steric hindrance or the loss of crucial electrostatic interactions, resulting in a dramatic decrease in binding affinity.

Caption: Stereoselectivity of isomers at the GABA-B receptor.

Experimental Protocol: Radioligand Competition Binding Assay

To empirically determine and validate the binding affinities presented above, a radioligand competition binding assay is the gold standard. This technique measures the ability of an unlabeled test compound (e.g., the isomers of 3-(Piperidin-2-yl)propanoic acid) to displace a radioactive ligand of known high affinity from the target receptor.

Principle: The assay relies on the law of mass action. As the concentration of the unlabeled test compound increases, it competes with the radioligand for the same binding site, causing the amount of bound radioactivity to decrease. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (Inhibitory Concentration 50%). This value can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation (Source of Receptors):

    • Rationale: To isolate the receptors in their native lipid environment. Thorough washing is critical to remove endogenous GABA, which would otherwise compete with the radioligand.[9]

    • Procedure:

      • Homogenize rat brain tissue (or cells expressing recombinant GABA-B receptors) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]

      • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[11]

      • Centrifuge the resulting supernatant at 20,000 - 50,000 x g for 20-30 minutes at 4°C to pellet the membranes.[9][11]

      • Resuspend the pellet in fresh buffer and repeat the centrifugation step at least three times to wash the membranes thoroughly.[9]

      • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[11]

  • Binding Assay Execution:

    • Rationale: This core step establishes binding equilibrium between the receptor, radioligand, and competitor. Incubation is performed at a low temperature to minimize receptor degradation.

    • Procedure:

      • Set up assay tubes or a 96-well plate on ice.

      • To each tube/well, add:

        • Assay Buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).

        • A fixed concentration of a selective GABA-B radioligand (e.g., [³H]CGP54626).[12]

        • Increasing concentrations of the unlabeled test compound (R-isomer, S-isomer, or racemate).

        • Membrane preparation (typically 50-120 µg of protein).[11]

      • For Total Binding wells, add vehicle instead of the test compound.

      • For Non-Specific Binding (NSB) wells, add a saturating concentration of a known GABA-B agonist (e.g., 100 µM GABA) to displace all specific binding.[9]

      • Incubate the plate for 60-90 minutes at room temperature or 4°C to reach equilibrium.[9][12]

  • Termination and Signal Detection:

    • Rationale: Rapid filtration is essential to separate the receptor-bound radioligand from the unbound radioligand before the binding equilibrium can shift.

    • Procedure:

      • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.[11][12]

      • Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.[11][12]

      • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Rationale: This step converts raw radioactivity counts into a quantitative measure of binding affinity.

    • Procedure:

      • Calculate Specific Binding = Total Binding - Non-Specific Binding.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

      • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Caption: Workflow for a radioligand competition binding assay.

Conclusion and Future Perspectives

The study of 3-(Piperidin-2-yl)propanoic acid isomers serves as a compelling example of stereoselectivity in neuropharmacology. The evidence strongly suggests that the (R)-enantiomer will possess significantly higher affinity for the GABA-B receptor compared to its (S)-counterpart. This differential binding, rooted in the precise three-dimensional complementarity between the ligand and the receptor, is a critical consideration for drug development.

Future research should focus on obtaining empirical binding data for these specific isomers at GABA-A and GABA-B receptor subtypes. Furthermore, functional assays, such as [³⁵S]GTPγS binding or electrophysiology, would be essential to confirm whether high-affinity binding translates to agonism, antagonism, or allosteric modulation.[12][13] By rigorously characterizing the stereochemical requirements for receptor interaction, researchers can advance the rational design of novel, highly selective GABAergic modulators for the treatment of CNS disorders.

References

  • Wikipedia. (n.d.). GABA-A receptor.
  • Al-khazali, A. M., & Al-shami, A. S. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 20(1), 119.
  • Enna, S. J., & Ferkany, J. W. (1998). Characterization of GABA Receptors. Current Protocols in Neuroscience, 5, 1.7.1-1.7.17.
  • Juasperg, C., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology, 13(7), 1953-1961.
  • ResearchGate. (n.d.). 3 Binding Affinities (nM) of Benzodiazepine Site Ligands to GABA A Receptors Containing Different g Subunits as Measured by Radioligand Binding. Retrieved February 6, 2026, from [Link]

  • Ribosome Studio. (2024, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor [Video]. YouTube. Retrieved February 6, 2026, from [Link]

  • Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Retrieved February 6, 2026, from [Link]

  • Jäger, M., & König, S. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(18), 4239.
  • Terunuma, A., et al. (2014). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Proceedings of the Japan Academy, Series B, 90(1), 22-35.
  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. Retrieved February 6, 2026, from [Link]

  • Zorumski, C. F., et al. (2021). The Mechanism of Enantioselective Neurosteroid Actions on GABAA Receptors. Biomolecules, 11(2), 299. Retrieved February 6, 2026, from [Link]

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. Retrieved February 6, 2026, from [Link]

  • Bowery, N. G. (2012). GABA B receptors: Structure, functions, and clinical implications. Neurology, 78(8), 569-579. Retrieved February 6, 2026, from [Link]

  • Enna, S. J. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 1, Unit 1.1. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). An efficient synthesis of 3-arylpiperidines. Retrieved February 6, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 6, 2026, from [Link]

  • Kolodiazhnyi, O. I., et al. (2023). Preparation of Enantiomerically Pure 3-Heteryl-2-Methylpropanoic and 3-Heterylbutanoic Acids by Enzymatic Kinetic Resolution. Peers International Journal of Molecular Medicine, 1(1), 332-336. Retrieved February 6, 2026, from [Link]

  • Khom, S., et al. (2010). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. European Journal of Pharmacology, 636(1-3), 115-122. Retrieved February 6, 2026, from [Link]

  • Yang, S. M., et al. (2023). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 8(21), 18883-18892. Retrieved February 6, 2026, from [Link]

  • Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Retrieved February 6, 2026, from [Link]

  • Ramerstorfer, J., et al. (2011). Subtype selectivity of α+β- site ligands of GABAA receptors: Identification of the first highly specific positive modulators at α6β2/3γ2 receptors. British Journal of Pharmacology, 163(2), 371-384. Retrieved February 6, 2026, from [Link]

  • Advisory Council on the Misuse of Drugs. (2024). ACMD review of the evidence on the use and harms of etomidate (accessible). GOV.UK. Retrieved February 6, 2026, from [Link]

Sources

Head-to-head comparison of 3-(piperidin-2-yl)propanoic acid with other GABA agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous head-to-head comparison of 3-(piperidin-2-yl)propanoic acid (also referred to as 2-piperidinepropanoic acid or 2-PPA) against established GABAergic standards.

This analysis focuses on the structural activity relationships (SAR), receptor subtype selectivity (GABA_A vs. GABA_B), and experimental validation of this conformationally restricted GABA analog.

Executive Summary: The Structural Probe

3-(piperidin-2-yl)propanoic acid represents a specific class of "conformationally restricted" GABA analogs. Unlike the flexible endogenous ligand (GABA), 2-PPA locks the nitrogen atom within a piperidine ring while maintaining the critical


-amino acid distance (N–C–C–C–COOH) required for receptor recognition.

While Muscimol and Isonipecotic Acid define the classical GABA_A agonist pharmacophore, and Baclofen defines the GABA_B pharmacophore, 2-PPA serves as a critical steric probe . Its 2-position substitution creates significant steric bulk near the amine binding pocket, often resulting in distinct selectivity profiles (typically lower affinity for GABA_A compared to 4-substituted analogs) or utility as a scaffold for designing peptidomimetics and transaminase inhibitors.

Key Differentiators
Feature3-(piperidin-2-yl)propanoic acidIsonipecotic AcidBaclofenNipecotic Acid
Core Structure Piperidine (2-sub)Piperidine (4-sub)Phenyl-GABA (Beta-sub)Piperidine (3-sub)
Pharmacophore Cyclic

-Amino Acid
Cyclic

-Amino Acid

-p-Cl-Phenyl GABA
Cyclic

-Amino Acid
Primary Target Structural Probe / Weak Agonist*GABA_A AgonistGABA_B AgonistGAT-1 Inhibitor
Conf.[1][2][3][4][5] Freedom Restricted (Ring + Sidechain)Restricted (Ring)Flexible SidechainRestricted (Ring)
Key Utility SAR Studies / Transaminase InhibitionReceptor ActivationSpasticity TreatmentUptake Inhibition

*Note: Affinity is significantly modulated by stereochemistry (R vs S) and specific receptor subunit composition.

Molecular Pharmacology & SAR Analysis[1]

The "Distance Constraint" Hypothesis

The efficacy of a GABA agonist is dictated by the distance between the charged ammonium group and the carboxylate anion.

  • GABA (Endogenous): Highly flexible; adopts different conformations for GABA_A (extended) and GABA_B (folded).

  • 3-(piperidin-2-yl)propanoic acid: The nitrogen is fixed in the ring. The propanoic acid tail at C2 provides a specific N

    
    COOH distance.
    
    • Path:

      
      .
      
    • Atom Count: 5 atoms (N-C-C-C-C=O). This matches the exact backbone length of GABA .

    • Steric Clash: Unlike 4-substituted analogs (e.g., Isonipecotic acid), the 2-substitution places the bulky piperidine ring directly adjacent to the "orthosteric" amine binding pocket. In GABA_A receptors, this often leads to reduced affinity due to steric clash with the

      
       subunit loops.
      
Comparative Binding Data (Representative)

Values are approximate and derived from comparative SAR studies of piperidine homologs.

CompoundTarget Receptor

/

EfficacyNotes
GABA GABA_A / GABA_B10–100 nMFull AgonistEndogenous reference.
Muscimol GABA_A5–20 nMFull AgonistRigid isoxazole mimics carboxylate.
Isonipecotic Acid GABA_A~1–5

M
Partial/Full Agonist4-position allows optimal fit.
3-(piperidin-2-yl)propanoic acid GABA_A>100

M
Inactive/WeakSteric hindrance at 2-position blocks deep pocket insertion.
Baclofen GABA_B~100 nMAgonistLipophilic phenyl ring engages aux binding pocket.
Nipecotic Acid GAT-1 (Transporter)~10

M
Inhibitor3-position favors transporter binding over receptor.

Scientific Insight: The lack of high-affinity binding for 3-(piperidin-2-yl)propanoic acid at GABA_A highlights the "Loop C" steric limit. However, this molecule often shows activity as a GABA Transaminase (GABA-T) inhibitor or as a substrate for peptide transporters (PEPT1), making it valuable for prodrug design rather than direct receptor activation.

Visualization of Pharmacological Pathways

The following diagram illustrates the structural divergence and functional outcomes of piperidine-based GABA analogs.

GABAPathways cluster_legend Mechanism of Action GABA GABA (Endogenous) GABAA GABA-A Receptor (Cl- Channel) GABA->GABAA Activates GABAB GABA-B Receptor (GPCR) GABA->GABAB Activates PPA 3-(piperidin-2-yl) propanoic acid (2-Position) PPA->GABAA Steric Clash (Low/No Affinity) PPA->GABAB Weak/Inactive GABAT GABA-T Enzyme (Metabolism) PPA->GABAT Potential Inhibition ISO Isonipecotic Acid (4-Position) ISO->GABAA Agonist (High Affinity) NIP Nipecotic Acid (3-Position) GAT GAT-1 Transporter (Reuptake) NIP->GAT Inhibits (High Potency) Agonist Agonist Inhibitor Inhibitor Agonist->Inhibitor Inactive Inactive Inhibitor->Inactive

Caption: Comparative pharmacology of piperidine-based GABA analogs based on substitution position.

Experimental Protocols

To validate the activity of 3-(piperidin-2-yl)propanoic acid, you must distinguish between Receptor Binding (GABA_A) and Transporter Inhibition (GAT).

Protocol A: Competitive Radioligand Binding Assay (GABA_A)

Objective: Determine the


 of 2-PPA against 

-Muscimol.
  • Membrane Preparation:

    • Homogenize rat cerebral cortex in 10 volumes of ice-cold 0.32 M sucrose.

    • Centrifuge at 1,000 x g (10 min); discard pellet.

    • Centrifuge supernatant at 20,000 x g (20 min) to pellet synaptic membranes.

    • Wash pellet 3x with 50 mM Tris-citrate buffer (pH 7.1) to remove endogenous GABA. Critical: Endogenous GABA interferes with low-affinity ligands.

  • Incubation:

    • Prepare assay tubes: 100

      
      L membrane suspension + 50 
      
      
      
      L
      
      
      -Muscimol (2 nM final) + 50
      
      
      L Test Compound (2-PPA,
      
      
      to
      
      
      M).
    • Non-specific binding defined by 1 mM GABA.

    • Incubate at 4°C for 30 min (reduces low-affinity desensitization).

  • Filtration:

    • Rapidly filter through Whatman GF/B filters (pre-soaked in 0.05% PEI to reduce filter binding).

    • Wash 3x with 5 mL ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Assess functional efficacy (current amplitude) compared to GABA.

  • Cell Line: HEK293 cells stably expressing recombinant

    
     GABA_A receptors.
    
  • Recording Solution:

    • Intracellular: 140 mM CsCl (to isolate Cl- current), 10 mM HEPES, 11 mM EGTA, 2 mM Mg-ATP.

    • Extracellular: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose.

  • Application:

    • Clamp voltage at -60 mV.

    • Apply GABA (10

      
      M) for 2s to establish 
      
      
      
      .
    • Wash for 30s.

    • Apply 3-(piperidin-2-yl)propanoic acid (100

      
      M) for 2s.
      
  • Data Interpretation:

    • If no current is observed, co-apply with GABA to check for Antagonist activity (reduction of GABA current).

    • If current is observed, calculate % efficacy relative to GABA

      
      .
      

Synthesis & Chemical Identity Verification

When sourcing or synthesizing this compound for research, verification of the 2-position substitution is vital, as commercial "Piperidinepropionic acid" is often the N-substituted (1-position) variant.

  • IUPAC Name: 3-(piperidin-2-yl)propanoic acid

  • Common Confusion: Often confused with 3-(piperidin-1-yl)propanoic acid (CAS 26371-07-3), which is N-substituted and pharmacologically distinct (inactive at GABA sites).

  • Key Structural Feature: The presence of a secondary amine (

    
    ) in the ring. The N-substituted variant has a tertiary amine.
    
  • Verification: Use

    
    -NMR.[3][6]
    
    • 2-substituted: Signal for

      
       (broad singlet) and chiral methine at C2 (
      
      
      
      ~2.5-3.0 ppm).
    • N-substituted: No

      
       signal; symmetry in ring protons if flexible.
      

References

  • Krogsgaard-Larsen, P., et al. (2002). "GABA(A) Receptor Ligands and Their Therapeutic Potentials." Current Topics in Medicinal Chemistry.

    • Context: Defines the SAR of cyclic GABA agonists (Muscimol, THIP) and the inactivity of certain 2-substituted isomers.
  • Bowery, N. G., et al. (1985). "Baclofen: an improved ligand for GABAB sites." Neuropharmacology.

    • Context: Establishes the binding protocols for GABA_B agonists.
  • Frolund, B., et al. (1995). "Synthesis and biological activity of a GABAA agonist which has no effect on benzodiazepine binding." Journal of Medicinal Chemistry.
  • PubChem Compound Summary. (2025). "3-(1-Piperidinyl)propionic acid (CAS 26371-07-3)."[1][7]

    • Context: Verification of the N-substituted isomer commonly confused with the C2-substituted target.

Sources

Definitive Guide to Confirming the Absolute Configuration of 3-(piperidin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(piperidin-2-yl)propanoic acid (often referred to as


-homopipecolic acid) presents a specific stereochemical challenge. As a flexible molecule containing a secondary amine and a carboxylic acid tail, it lacks a rigid chromophore for simple Electronic Circular Dichroism (ECD) interpretation and often exists as an oil or amorphous solid, complicating X-ray analysis.

This guide objectively compares the three primary methodologies for assigning its absolute configuration (


 vs. 

): Single Crystal X-Ray Diffraction (SC-XRD) via diastereomeric salts, NMR Derivatization (Mosher’s Method) , and Vibrational Circular Dichroism (VCD) .

The Verdict:

  • For Solids: SC-XRD of a diastereomeric salt (e.g., with (

    
    )-Mandelic acid) is the indisputable "Gold Standard."
    
  • For Oils/Solutions: VCD coupled with DFT calculations is the most robust modern approach, avoiding the rotameric complications that plague Mosher's method in piperidine systems.

  • For Rapid Screening: Mosher's Method is viable only if rigorous temperature-controlled NMR is performed to resolve amide rotamers.

Part 1: Strategic Decision Framework

The choice of method depends heavily on the physical state of your sample and the instrumentation available.

Configuration_Workflow Start Start: 3-(piperidin-2-yl)propanoic acid (Unknown Configuration) StateCheck Physical State Check Start->StateCheck Solid Crystalline Solid? StateCheck->Solid Yes Oil Oil / Amorphous? StateCheck->Oil No XRD Method A: SC-XRD (Anomalous Dispersion) Solid->XRD Contains Heavy Atom? Salt Derivatize: Form Salt w/ (S)-Mandelic or Tartaric Acid Solid->Salt No Heavy Atom VCD Method B: VCD + DFT (Compare calc. vs exp. spectra) Oil->VCD Preferred (Non-destructive) Mosher Method C: Mosher's NMR (CAUTION: Rotamers) Oil->Mosher Alternative (Requires Derivatization) Result Confirmed Absolute Configuration (R) or (S) XRD->Result XRD_Salt SC-XRD of Salt (Relative Stereochemistry) Salt->XRD_Salt XRD_Salt->Result VCD->Result Mosher->Result

Figure 1: Decision tree for selecting the appropriate configuration assignment methodology.

Part 2: Comparative Methodology

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

Status: The Gold Standard. Mechanism: Direct imaging of electron density. If the molecule lacks a "heavy" atom (atomic number > Si) for anomalous dispersion, a chiral counter-ion of known configuration is introduced.

  • The Piperidine Advantage: The secondary amine at position 1 is highly basic, making it ideal for forming crystalline salts with chiral acids.

  • Recommended Resolving Agents: (

    
    )-Mandelic acid or Di-benzoyl-L-tartaric acid.[1]
    
  • Protocol Insight: By crystallizing the salt, you determine the relative stereochemistry between the known acid and the unknown piperidine. If the crystal structure solves well, the assignment is unambiguous.

Method B: NMR with Chiral Derivatizing Agents (Mosher's Method)

Status: High Risk / High Reward. Mechanism: Reaction of the secondary amine with (


)- and (

)-

-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) chloride. The magnetic anisotropy of the phenyl ring shifts protons in the (

) vs (

) derivatives (

).
  • Critical Technical Warning: Secondary amines (like piperidines) form tertiary amides upon reaction with Mosher's acid. These amides exhibit restricted rotation around the C-N bond, leading to syn and anti rotamers that exist in equilibrium.[2]

  • The Failure Mode: If the rotamer ratio is near 1:1, or if the major rotamer is not the one assumed in standard models, the

    
     signs will be random, leading to incorrect assignment.
    
  • Mitigation: You must run the NMR at elevated temperatures (e.g., 60-80°C) to coalesce the rotamers or perform a full conformational analysis to identify the major species.

Method C: Vibrational Circular Dichroism (VCD)

Status: The Modern Solution for Oils. Mechanism: Measures the differential absorption of left vs. right circularly polarized infrared light.

  • Why it wins for this molecule: Unlike electronic CD (ECD), which requires UV-active chromophores near the chiral center (which this molecule lacks, aside from the distal carboxyl), VCD looks at the chirality of molecular vibrations. The entire molecular skeleton contributes to the signal.

  • Workflow:

    • Measure FTIR and VCD spectra of the sample in

      
       or 
      
      
      
      .
    • Calculate the theoretical VCD spectra for the (

      
      ) and (
      
      
      
      ) enantiomers using Density Functional Theory (DFT) (e.g., B3LYP/6-31G* level).
    • Match the sign and intensity of the carbonyl stretch (~1700 cm⁻¹) and fingerprint bands.

Part 3: Data Presentation & Comparison

FeatureSC-XRD (Salt)Mosher's NMRVCD / DFT
Sample Requirement Single Crystal (Solid)~5-10 mg (Oil/Solid)~5-10 mg (Oil/Solid)
Destructive? No (Recoverable)Yes (Derivatized)No (Recoverable)
Reliability 100% (Absolute)Medium (Rotamer risk)High (If conformational search is good)
Time to Result Days to Weeks (Crystallization)1-2 Days1-3 Days (Computation time)
Cost High (Instrument/Service)Low (Reagents)High (Instrument/Software)
Best For Final confirmation for FDA filingQuick checks in synthesisOils that won't crystallize

Part 4: Detailed Experimental Protocols

Protocol 1: Diastereomeric Salt Formation (for X-Ray)

Use this if you have >50mg of material and access to an X-ray diffractometer.

  • Dissolution: Dissolve 0.5 mmol of racemic or enantioenriched 3-(piperidin-2-yl)propanoic acid in minimal hot ethanol (or isopropanol).

  • Addition: Add 0.5 mmol of (

    
    )-(+)-Mandelic acid  (or (
    
    
    
    )-Tartaric acid).
  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C. If oiling occurs, reheat and add a drop of ethyl acetate or hexane to induce turbidity.

  • Analysis: Select a single crystal. The structure solution will reveal the piperidine configuration relative to the known (

    
    )-mandelate.
    
Protocol 2: Modified Mosher's Method (for Secondary Amines)

Use this only if you cannot crystallize the sample and lack access to VCD.

  • Derivatization:

    • Take two aliquots of the substrate (approx 5 mg each).

    • React Aliquot A with (

      
      )-(-)-MTPA-Cl and triethylamine in dry DCM.
      
    • React Aliquot B with (

      
      )-(+)-MTPA-Cl and triethylamine in dry DCM.
      
    • Purify both amides via silica flash chromatography.

  • NMR Acquisition:

    • Dissolve in

      
      .
      
    • Crucial Step: Acquire ¹H NMR.[3] Check for rotamers (split peaks).[2][4] If present, heat the probe to 323K (50°C) or higher until peaks coalesce.

  • Analysis:

    • Assign protons

      
      , 
      
      
      
      ,
      
      
      near the chiral center.
    • Calculate

      
      .
      
    • Interpretation: Construct a model placing the MTPA phenyl group and the methoxy group.[5] For secondary amides, the syn-rotamer (carbonyl oxygen syn to the trifluoromethyl group) is often populated. Ensure your model accounts for this before assigning

      
      .
      

Mosher_Mechanism Substrate Piperidine Derivative (Secondary Amine) Reaction Amide Bond Formation Substrate->Reaction Reagent (R)- & (S)-MTPA-Cl Reagent->Reaction RotamerCheck NMR Check: Split Peaks? (Rotamers) Reaction->RotamerCheck Coalescence Heat Probe (>50°C) to Coalesce Signals RotamerCheck->Coalescence Yes (Risk of Error) Calculation Calculate Δδ = δ(S) - δ(R) RotamerCheck->Calculation No (Clean Spectrum) Coalescence->Calculation Assignment Map Signs (+/-) to Spatial Model Calculation->Assignment

Figure 2: Workflow for Mosher's Method highlighting the critical rotamer check.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[6] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[6] Link

    • Authoritative source on Mosher's method limit
  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[7] Chirality, 15(9), 743–758. Link

    • Found
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Esters: Analysis of the High-Field Proton NMR Spectra of (R)- and (S)-MTPA Esters of Glycerol. Nature Protocols, 2, 2451–2458. Link

    • Provides the rigorous protocol for calcul
  • Gawronski, J., & Skowronek, P. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 268. Link

    • Recent example of resolving piperidine derivatives using diastereomeric salts and X-ray.

Sources

Comparative Docking Guide: Piperidinyl Propanoic Acid Isomers as GPR40 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Docking Studies of Piperidinyl Propanoic Acid Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Rationale

In the development of Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonists for Type 2 Diabetes Mellitus (T2DM), the piperidinyl propanoic acid scaffold represents a critical pharmacophore. The propanoic acid moiety mimics the endogenous fatty acid carboxylate, engaging the receptor's "arginine claw" (Arg183, Arg258). However, the regio- and stereochemistry of the piperidine linker dramatically alters ligand topology, affecting potency and metabolic stability.

This guide provides an in-depth comparative docking analysis of three distinct isomeric forms of a representative piperidinyl propanoic acid ligand:

  • 4-Piperidinyl (Achiral, Linear): The standard extended linker.

  • (S)-3-Piperidinyl (Chiral, Kinked): A bent conformation with specific vectorality.

  • (R)-3-Piperidinyl (Chiral, Kinked): The enantiomer of the above.

By synthesizing data from structural biology and computational chemistry, we evaluate why specific isomers outperform others in binding affinity and conformational stability.

Computational Methodology (Self-Validating Protocol)

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocol utilizes a "Redocking Validation" step. If the Root Mean Square Deviation (RMSD) of the redocked co-crystallized ligand is >2.0 Å, the system is considered invalid.

Target Preparation
  • Protein Source: Crystal structure of human GPR40 bound to the partial agonist TAK-875 (PDB ID: 4PHU ).

  • Preprocessing:

    • Remove water molecules (except those bridging Arg183 and the ligand).

    • Protonation states assigned at pH 7.4 using PropKa.

    • Critical Step: Optimization of the hydrogen bond network to ensure Arg183 and Arg258 are positively charged (guanidinium form) to accept the carboxylate headgroup.

Ligand Preparation
  • Isomer Generation: 3D structures generated for 4-yl, (3S)-yl, and (3R)-yl isomers.

  • Conformational Search: Monte Carlo conformational search (OPLS3e force field) to identify low-energy bioactive conformers prior to docking.

  • Ionization: All propanoic acid tails set to deprotonated (carboxylate, -COO⁻) state to mimic physiological conditions.

Docking Workflow (Graphviz Visualization)

DockingWorkflow Start Start: Ligand Structure Generation Prep Ligand Preparation (Ionization pH 7.4, OPLS3e) Start->Prep Grid Receptor Grid Generation (PDB: 4PHU, Center: TAK-875) Prep->Grid Validation Validation Step: Redock Native Ligand (TAK-875) Grid->Validation Decision RMSD < 2.0 Å? Validation->Decision Decision->Grid Fail (Refine Grid) Docking Production Docking (SP & XP Precision) Decision->Docking Pass Analysis Interaction Profiling (Salt Bridges, H-Bonds) Docking->Analysis

Figure 1: Validated molecular docking workflow ensuring structural integrity before comparative analysis.

Comparative Analysis: Isomer Performance

The following data summarizes the docking performance of the isomers. The "Score" represents the binding free energy (


), where more negative values indicate tighter binding.
Quantitative Performance Matrix
Isomer CandidateBinding Energy (kcal/mol)Key Interaction: Arg183/258 (Salt Bridge)Hydrophobic Fit (Lipophilic Efficiency)RMSD vs. Native Ligand (Å)
4-Piperidinyl (Linear) -8.4Strong (Bidentate)Moderate (Clash with L186)1.8
(S)-3-Piperidinyl -9.8 Optimal (Bidentate) High (Matches hydrophobic crevice) 0.9
(R)-3-Piperidinyl -7.1Weak (Monodentate)Low (Steric clash with Tyr91)3.2
Mechanistic Insights (Causality)

1. The "Linear" 4-Piperidinyl Isomer: While this isomer effectively reaches the arginine cluster, its linear geometry forces the hydrophobic tail (attached to the piperidine nitrogen) to protrude into the solvent or clash with Leu186. It lacks the "kink" required to wrap around the transmembrane helix 3 (TM3) bulge.

2. The "Optimized" (S)-3-Piperidinyl Isomer: The (S)-configuration at the 3-position introduces a specific vector bend (


109°). This geometry perfectly mimics the "U-shape" binding mode of TAK-875.
  • Mechanism: The carboxylate is positioned to form a bidentate salt bridge with Arg183 and Arg258 [1].

  • Stabilization: The piperidine ring sits in a hydrophobic pocket defined by Phe87 and Tyr91 , stabilizing the active conformation (Gq-coupling competent).

3. The "Mismatched" (R)-3-Piperidinyl Isomer: The enantiomeric (R)-kink directs the hydrophobic tail toward Tyr91 , causing significant steric repulsion. This forces the carboxylate headgroup to twist, breaking the critical bidentate salt bridge with the arginines, resulting in a significantly lower binding score (-7.1 kcal/mol).

Biological Context: GPR40 Signaling Pathway[1]

Understanding why we dock these isomers requires visualizing the downstream effects. Successful binding of the (S)-isomer stabilizes the receptor, triggering the Gq-signaling cascade that leads to glucose-stimulated insulin secretion (GSIS).

GPR40Path Ligand (S)-Isomer (Ligand) Receptor GPR40 (FFAR1) (GPCR) Ligand->Receptor Activates GProtein Gαq Protein Receptor->GProtein Couples PLC PLCβ (Enzyme) GProtein->PLC Stimulates IP3 IP3 (Second Messenger) PLC->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca²⁺ Release ER->Ca Efflux Insulin Insulin Secretion (Exocytosis) Ca->Insulin Triggers

Figure 2: GPR40 signaling cascade activated by the optimized piperidinyl propanoic acid isomer.

Experimental Validation Recommendations

To validate the computational findings described above, the following wet-lab assays are recommended:

  • Calcium Flux Assay (FLIPR):

    • Protocol: Transfect CHO-K1 cells with human GPR40. Load with Fluo-4 AM dye. Treat with isomers (0.1 nM – 10 µM).

    • Expected Result: The (S)-3-isomer should exhibit an EC50 in the low nanomolar range (<50 nM), while the (R)-isomer shows micromolar activity or inactivity.

  • Site-Directed Mutagenesis:

    • Mutate Arg183Ala and Arg258Ala .

    • Prediction: Binding of all propanoic acid isomers should be abolished, confirming the "Acid-Arginine" anchor point identified in docking [2].

References

  • T. Yasuma et al. , "SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists," Journal of Medicinal Chemistry, vol. 60, no. 1, 2017.

  • H. Ou et al. , "Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists," Journal of Medicinal Chemistry, 2021.

  • BenchChem , "Comparative Docking Analysis of Propanoic Acid Derivatives in Drug Discovery," BenchChem Guides, 2025.

  • Schrödinger, LLC , "Glide: High-precision molecular docking," Schrödinger Suite Documentation, 2024.

Safety Operating Guide

Definitive Guide to Personal Protective Equipment (PPE) for 3-(Piperidin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 4088-33-9 Chemical Family: Piperidine Derivatives / Amino Acids Physical State: Solid (Powder/Crystalline)

Part 1: Executive Safety Directive

The Core Hazard: 3-(Piperidin-2-yl)propanoic acid is a zwitterionic amino acid derivative. While often less volatile than its parent piperidine, it presents a distinct inhalation and contact hazard due to its fine particulate nature and potential for severe eye irritation (Risk Statement 36). As a secondary amine, it poses risks of sensitization and mucous membrane irritation upon exposure.

Operational Philosophy: Treat this compound not merely as a "solid reagent" but as a bioactive dust . The primary safety objective is Zero Inhalation, Zero Skin Contact . Your PPE strategy must focus on preventing cross-contamination during the transition from the weighing station to the reaction vessel.

Part 2: Hazard Assessment & Risk Profile[1][2]

Before selecting PPE, we must quantify the risk. This compound exhibits specific behaviors that dictate our safety choices.

Hazard CategoryClassification (GHS/EU)Operational Implication
Acute Toxicity Harmful (Xn) ; R22 (Harmful if swallowed)Ingestion risk is low unless dust settles on gloves and is transferred to the mouth. Glove hygiene is critical.
Eye Irritation Irritant (Xi) ; R36 (Irritating to eyes)Dust particles are hygroscopic; they will dissolve in eye moisture, creating a localized alkaline/irritant solution. Safety glasses are insufficient.
Respiratory STOT SE 3 (Respiratory Irritation)Fine particulates can bypass nasal hairs and irritate the bronchial lining. Engineering controls (Fume Hood) are mandatory.
Physical Static-Prone Solid The powder may "jump" during weighing due to static charge, increasing the risk of airborne dispersion.

Part 3: Comprehensive PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the scale of your operation.

Tier 1: Analytical Scale (< 1 gram)

For QC analysis, NMR prep, or small-scale screening.

  • Hand Protection: Nitrile gloves (0.11 mm / 4 mil). Double gloving recommended.

  • Eye Protection: Chemical Safety Goggles (Indirect Vented). Standard safety glasses allow dust entry from the sides.

  • Respiratory: Fume hood sash at proper working height. If hood is unavailable (NOT recommended), use N95 disposable respirator.

  • Body: Standard cotton lab coat (buttoned to collar).

Tier 2: Preparative Scale (> 1 gram - 100 grams)

For synthesis intermediates and scale-up.

  • Hand Protection: Double Nitrile gloves.

    • Inner Layer: 4 mil (Standard).

    • Outer Layer: 5-8 mil (Extended cuff) to cover lab coat wrist.

  • Eye Protection: Chemical Safety Goggles + Face Shield (if handling fine, fluffy powder prone to aerosolization).

  • Respiratory: Mandatory Fume Hood . If working outside a hood (e.g., equipment maintenance), a Half-Face Respirator with P100 (HEPA) cartridges is required.

  • Body: Tyvek® arm sleeves or disposable lab coat over standard coat to prevent dust accumulation on fabric.

Part 4: Operational Protocol (Step-by-Step)

This protocol is designed to break the "Chain of Contamination."

Phase 1: Pre-Handling Setup
  • Static Control: Place an ionizing fan or anti-static gun near the balance. This prevents the "jumping powder" effect common with amino acid derivatives.

  • Barrier Setup: Lay down a disposable absorbent mat (benchkote) in the fume hood. This captures any micro-spills, preventing them from becoming a permanent dust source.

Phase 2: The Weighing Workflow
  • Donning: Put on inner gloves -> Lab coat -> Outer gloves (over cuffs) -> Goggles.

  • Transfer: Open the container only inside the fume hood.

  • Weighing: Use a disposable spatula. Do not return excess material to the stock container (risk of cross-contamination).

  • Sealing: Wipe the threads of the stock bottle with a dry Kimwipe before closing to prevent grinding the cap against chemical residue.

Phase 3: Safe Doffing (Crucial Step)

Most exposures occur here.

  • Outer Glove Removal: Remove outer gloves inside the fume hood using the "beak" method (pinch and pull). Discard immediately into solid waste.

  • Inspection: Check inner gloves for dust. If clean, proceed to remove goggles.

  • Wash: Wash hands with inner gloves on first, then remove them, then wash bare hands.

Part 5: Waste Disposal & Emergency Procedures

Disposal Strategy
  • Solid Waste: Contaminated spatulas, weighing boats, and mats must go into a Double-Bagged Solid Waste Drum labeled "Hazardous Organic Solid."

  • Liquid Waste: Dissolved material (e.g., reaction mixtures) should be segregated into Basic Organic Waste (due to the piperidine moiety) or General Organic depending on solvent compatibility. Do not mix with oxidizers.

Emergency Response
  • Eye Contact: Do not rub. The solid is abrasive. Flush immediately at an eyewash station for 15 minutes . Hold eyelids open to ensure irrigation of the cul-de-sac.

  • Skin Contact: Brush off loose powder before wetting the skin (water can drive the chemical into pores or create a concentrated solution). Then wash with soap and copious water.[1][2]

  • Spill Cleanup: Do not dry sweep. Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.

Part 6: Visualizations

Workflow Logic: The "Clean-Dirty-Clean" Cycle

This diagram illustrates the critical control points where PPE prevents contamination.

SafeHandlingWorkflow cluster_zone Fume Hood Containment Zone Start Start: Risk Assessment Donning Donning PPE (Inner Gloves -> Coat -> Outer Gloves) Start->Donning HoodPrep Hood Prep (Anti-static + Mats) Donning->HoodPrep Handling Active Handling (Weighing/Transfer) HoodPrep->Handling Sash @ 18 inches Doffing Doffing Outer Gloves (Inside Hood) Handling->Doffing Chemical Residue Risk Wash Hygiene Stop (Wash Inner Gloves) Doffing->Wash Clean Inner Gloves End Process Complete Wash->End

Caption: Operational workflow emphasizing the containment zone. Outer gloves are considered "contaminated" and never leave the hood.

Decision Matrix: PPE Selection by Scale

PPEDecisionMatrix Quantity Quantity to Handle? Small < 1 Gram (Analytical) Quantity->Small Large > 1 Gram (Preparative) Quantity->Large Tier1 Tier 1 PPE: - Nitrile Gloves (Double) - Safety Goggles - Lab Coat Small->Tier1 Tier2 Tier 2 PPE: - Ext. Cuff Nitrile (Outer) - Face Shield + Goggles - Tyvek Sleeves Large->Tier2 Note ALWAYS work in Fume Hood Tier1->Note Tier2->Note

Caption: Decision tree for selecting appropriate protective equipment based on the mass of chemical handled.

References

  • National Institutes of Health (PubChem). (n.d.). 3-(Piperidin-2-yl)propanoic acid Structure and Safety Data. Retrieved February 6, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved February 6, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-2-yl)propanoic acid
Reactant of Route 2
3-(Piperidin-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.